5-Phenylquinolin-8-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15657-87-1 |
|---|---|
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
5-phenylquinolin-8-ol |
InChI |
InChI=1S/C15H11NO/c17-14-9-8-12(11-5-2-1-3-6-11)13-7-4-10-16-15(13)14/h1-10,17H |
InChI Key |
LARZQGIMQZVUCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of 5-Phenylquinolin-8-ol
An In-depth Technical Guide to the Physicochemical Properties of 5-Phenylquinolin-8-ol
Introduction
This compound is an organic compound belonging to the 8-hydroxyquinoline (8HQ) class of molecules. The 8HQ scaffold is a bicyclic structure composed of a pyridine ring fused to a phenol. This arrangement, particularly the proximity of the nitrogen atom to the hydroxyl group, makes 8-hydroxyquinolines potent bidentate chelating agents for a wide range of metal ions, including Cu²⁺, Zn²⁺, and Fe³⁺.[1] This metal-chelating ability is central to their diverse biological activities, which include antimicrobial, anticancer, antifungal, and anti-neurodegenerative properties.[1][2][3] The introduction of a phenyl group at the 5-position of the quinoline ring is expected to significantly influence the molecule's lipophilicity, steric profile, and electronic properties, thereby modulating its physicochemical characteristics and biological efficacy. This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and visualizations of relevant synthetic and biological pathways.
Physicochemical Properties
Quantitative experimental data for this compound is not extensively documented in publicly available literature. However, its properties can be estimated and contextualized by examining closely related analogs. The following table summarizes key physicochemical data, including calculated values and experimental data from analogous compounds for comparison.
| Property | Value for this compound | Comparative Data for Analogs |
| Molecular Formula | C₁₅H₁₁NO | C₉H₇NO (8-Hydroxyquinoline)[4] |
| Molecular Weight | 221.26 g/mol | 145.16 g/mol (8-Hydroxyquinoline)[4] 205.25 g/mol (8-Phenylquinoline)[5] |
| Appearance | Solid (Predicted) | White to pale yellow crystalline solid (8-Hydroxyquinoline)[6] |
| Melting Point (°C) | Data not available | 75-76 (8-Hydroxyquinoline)[6] 122-124 (5-Chloro-8-hydroxyquinoline) |
| Solubility | Predicted to be sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO.[6][7][8] | 8-Hydroxyquinoline: Sparingly soluble in water; soluble in ethanol, methanol, chloroform.[6] 5-Nitro-8-hydroxyquinoline: Very slightly soluble in alcohol and ether; freely soluble in hot hydrochloric acid. |
| pKa | Data not available | ~9.9 (8-Hydroxyquinoline, for the hydroxyl proton)[9] |
| logP (Octanol/Water) | ~3.5 - 4.5 (Estimated) | 3.9 (8-Phenylquinoline, calculated)[5] |
Note: logP is a measure of lipophilicity. A higher value indicates greater lipid solubility. The phenyl substitution significantly increases the predicted lipophilicity compared to the parent 8-hydroxyquinoline scaffold.[10]
Experimental Protocols
Accurate determination of physicochemical properties is fundamental for drug development and chemical research. The following sections detail standard experimental methodologies for key parameters.
Melting Point Determination (Capillary Method)
The melting point provides a quick assessment of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[11]
Protocol:
-
Sample Preparation: A small amount of the dry, finely powdered organic compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[12][13]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or a digital melting point apparatus (e.g., Mel-Temp).[11][14]
-
Heating: The apparatus is heated gently. The heating rate should be slow, approximately 1-2°C per minute, especially when approaching the expected melting point.[14]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[11][15]
-
Purity Assessment: A broad melting range (greater than 2°C) often indicates the presence of impurities.[14]
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[16][17]
Protocol:
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline, ethanol) in a sealed glass vial.
-
Equilibration: The vial is agitated in a temperature-controlled shaker bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[16]
-
Phase Separation: After equilibration, the suspension is allowed to settle. The saturated supernatant is carefully separated from the excess solid, usually by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[16]
-
Quantification: The concentration of the compound in the clear filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared from standard solutions of known concentrations is used for accurate quantification.[16]
-
Data Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.
pKa Determination (Potentiometric Titration)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For 8-hydroxyquinolines, it typically refers to the dissociation of the phenolic proton. Potentiometric titration is a highly precise method for its determination.[18][19][20]
Protocol:
-
Apparatus Calibration: A potentiometer or pH meter equipped with a combined pH electrode is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[18]
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM). An inert salt (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[18]
-
Titration: The solution is placed in a temperature-controlled vessel and stirred. A standardized titrant (e.g., 0.1 M NaOH for an acidic proton) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
-
Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the titration curve, corresponding to the pH at the half-equivalence point (where half of the acid has been neutralized).[19]
Synthesis and Biological Activity
Synthetic Workflow
Derivatives of 8-hydroxyquinoline can be synthesized through various established methods, such as the Skraup or Friedlander syntheses.[21] For introducing substituents at the 5-position, a common strategy involves starting with a pre-functionalized 8-hydroxyquinoline. The synthesis of 5-anilino-type derivatives, which are structurally related to 5-phenyl-8-hydroxyquinoline, can be achieved via modern cross-coupling reactions.[22][23]
Mechanism of Action: Metal Ion Chelation
The biological activity of 8-hydroxyquinoline and its derivatives is strongly linked to their ability to act as chelators, binding to essential metal ions within biological systems.[24] Metals like iron, copper, and zinc are critical cofactors for numerous enzymes involved in cellular respiration, DNA replication, and protection against oxidative stress. By sequestering these ions, 8HQ derivatives can disrupt these vital pathways, leading to antimicrobial or cytotoxic effects.[2][25][26]
Experimental Workflow: Antimicrobial Susceptibility Testing
To quantify the antimicrobial potency of a compound like this compound, a standard method is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[27] The broth microdilution method is a common and efficient way to determine MIC values.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Phenylquinoline | C15H11N | CID 521930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. byjus.com [byjus.com]
- 14. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 15. pennwest.edu [pennwest.edu]
- 16. benchchem.com [benchchem.com]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. scispace.com [scispace.com]
- 22. ias.ac.in [ias.ac.in]
- 23. researchgate.net [researchgate.net]
- 24. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 25. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 26. autechindustry.com [autechindustry.com]
- 27. researchgate.net [researchgate.net]
Crystal Structure Analysis of 5-Phenylquinolin-8-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure analysis of 5-Phenylquinolin-8-ol, a significant heterocyclic compound with applications in medicinal chemistry and materials science. While a complete, publicly available crystal structure of this compound could not be located in major crystallographic databases at the time of this publication, this guide furnishes a detailed, established protocol for its synthesis and crystallization. Furthermore, representative crystallographic data from the closely related compound, 5-acetyl-8-hydroxyquinoline, is presented to illustrate the expected structural parameters. This document also includes detailed experimental workflows and logical diagrams to aid researchers in the synthesis and structural characterization of this class of compounds.
Introduction
8-Hydroxyquinoline and its derivatives are a class of bicyclic heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, and anti-neurodegenerative properties. The introduction of a phenyl group at the 5-position of the quinoline ring can significantly influence its physicochemical and biological properties. Understanding the three-dimensional arrangement of atoms in this compound through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies, rational drug design, and the development of novel materials.
Despite extensive searches of crystallographic databases, a definitive crystal structure for this compound has not been publicly deposited. This guide, therefore, aims to provide researchers with the necessary tools to synthesize, crystallize, and characterize this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This widely used method involves the palladium-catalyzed coupling of an organoboron compound with a halide. A common route involves the protection of the hydroxyl group of 5-bromo-8-hydroxyquinoline, followed by the Suzuki coupling with phenylboronic acid and subsequent deprotection.
Step 1: Protection of 5-bromo-8-hydroxyquinoline
The hydroxyl group of 5-bromo-8-hydroxyquinoline is typically protected as a benzyl ether to prevent interference with the subsequent coupling reaction.
-
Materials: 5-bromo-8-hydroxyquinoline, benzyl bromide, potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
To a solution of 5-bromo-8-hydroxyquinoline (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 8-(benzyloxy)-5-bromoquinoline.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Step 2: Suzuki-Miyaura Coupling
The protected 8-(benzyloxy)-5-bromoquinoline is then coupled with phenylboronic acid.
-
Materials: 8-(benzyloxy)-5-bromoquinoline, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], sodium carbonate (Na₂CO₃), toluene, ethanol, water.
-
Procedure:
-
In a round-bottom flask, dissolve 8-(benzyloxy)-5-bromoquinoline (1.0 eq) and phenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.
-
Add a 2M aqueous solution of sodium carbonate (2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield crude 8-(benzyloxy)-5-phenylquinoline.
-
Purify the product by column chromatography (silica gel, hexane/ethyl acetate).
-
Step 3: Deprotection of the Hydroxyl Group
The final step is the removal of the benzyl protecting group to yield this compound.
-
Materials: 8-(benzyloxy)-5-phenylquinoline, palladium on carbon (10% Pd/C), ethanol, cyclohexene.
-
Procedure:
-
Dissolve 8-(benzyloxy)-5-phenylquinoline (1.0 eq) in ethanol.
-
Add palladium on carbon (10 wt%).
-
Add cyclohexene (10 eq) as a hydrogen donor.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization.
-
Crystallization
Single crystals suitable for X-ray diffraction can be grown from the purified this compound.
-
Procedure:
-
Dissolve the purified this compound in a minimum amount of a suitable hot solvent, such as ethanol, methanol, or a mixture of solvents like dichloromethane/hexane.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, the solution can be stored at a lower temperature (e.g., 4 °C) for several days.
-
Alternatively, slow evaporation of the solvent from a saturated solution at room temperature can also yield single crystals.
-
Once formed, the crystals can be isolated by filtration and washed with a small amount of cold solvent.
-
Data Presentation
As no experimental crystal structure for this compound is currently available, the following table presents the crystallographic data for the closely related compound, 5-acetyl-8-hydroxyquinoline , for illustrative purposes.[1] This data provides a reference for the expected crystal system, space group, and unit cell dimensions for similar 8-hydroxyquinoline derivatives.
| Parameter | 5-acetyl-8-hydroxyquinoline |
| Empirical Formula | C₁₁H₉NO₂ |
| Formula Weight | 187.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.439(13) |
| b (Å) | 10.033(16) |
| c (Å) | 13.767(2) |
| α (°) | 90 |
| β (°) | 93.306(7) |
| γ (°) | 90 |
| Volume (ų) | 1025.1(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.214 |
| Absorption Coefficient (mm⁻¹) | 0.086 |
| F(000) | 392 |
| Crystal Size (mm³) | 0.24 x 0.24 x 0.24 |
| Theta range for data collection (°) | 2.23 to 28.33 |
| Reflections collected | 7617 |
| Independent reflections | 2496 [R(int) = 0.0243] |
| Goodness-of-fit on F² | 1.043 |
| Final R indices [I>2sigma(I)] | R1 = 0.0456, wR2 = 0.1257 |
| R indices (all data) | R1 = 0.0543, wR2 = 0.1328 |
Mandatory Visualizations
The following diagrams illustrate the synthetic pathway and the general workflow for crystal structure analysis.
Conclusion
This technical guide provides a detailed framework for the synthesis and structural analysis of this compound. While the definitive crystal structure remains to be determined and published, the provided experimental protocols for synthesis and crystallization offer a clear pathway for researchers to obtain this valuable data. The representative crystallographic information from a closely related analog serves as a useful benchmark for future studies. The successful elucidation of the crystal structure of this compound will undoubtedly contribute to a deeper understanding of its chemical properties and facilitate its application in drug discovery and materials science.
References
Spectroscopic Characterization of 5-Phenylquinolin-8-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Phenylquinolin-8-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a combination of predicted spectroscopic data based on the analysis of structurally similar compounds and detailed, generalized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic values for this compound. These predictions are derived from the known spectral characteristics of 8-hydroxyquinoline, 5-substituted 8-hydroxyquinolines, and various phenyl-substituted quinoline derivatives.
Table 1: Predicted ¹H NMR Spectral Data for this compound
(Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.5 - 10.0 | br s | 1H | OH |
| ~8.8 - 8.9 | dd | 1H | H-2 |
| ~8.4 - 8.5 | dd | 1H | H-4 |
| ~7.6 - 7.8 | m | 3H | H-3, H-6, H-7 |
| ~7.4 - 7.6 | m | 5H | Phenyl-H |
Note: Chemical shifts are referenced to the residual solvent peak. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can be highly dependent on concentration and temperature.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
(Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C-8 |
| ~148 - 150 | C-2 |
| ~138 - 140 | C-8a |
| ~136 - 138 | Phenyl C-1' |
| ~130 - 135 | C-4 |
| ~128 - 130 | Phenyl C-2', C-6' |
| ~127 - 129 | Phenyl C-3', C-5' |
| ~125 - 127 | Phenyl C-4' |
| ~120 - 125 | C-3, C-4a, C-5 |
| ~110 - 115 | C-6, C-7 |
Note: The exact chemical shifts can be influenced by solvent effects. These predictions are based on the expected electronic environment of each carbon atom.
Table 3: Predicted Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 1580 - 1620 | Medium-Strong | C=C and C=N aromatic ring stretching |
| 1450 - 1550 | Medium-Strong | C=C aromatic ring stretching |
| 1200 - 1300 | Strong | C-O stretch (phenolic) |
| 700 - 850 | Strong | C-H out-of-plane bending |
Note: The broadness of the O-H stretch is a key characteristic of the phenolic hydroxyl group involved in hydrogen bonding.
Table 4: Predicted UV-Vis Spectral Data for this compound
(Solvent: Ethanol)
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~250 - 260 | High | π → π |
| ~310 - 320 | Medium | π → π |
| ~360 - 370 | Low | n → π* |
Note: The position and intensity of the absorption maxima can be influenced by the solvent polarity.
Table 5: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 221 | High | [M]⁺ (Molecular Ion) |
| 192 | Medium | [M - CHO]⁺ |
| 165 | Medium | [M - C₂H₂O]⁺ |
| 115 | Medium | [C₉H₇]⁺ (Naphthalene cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
Note: Fragmentation patterns are predicted based on the stability of the resulting fragments. The molecular ion is expected to be prominent due to the aromatic nature of the compound.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the solution is homogeneous and free of any particulate matter.
2. Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR:
-
Acquire the spectrum on the same instrument.
-
A proton-decoupled pulse sequence is typically used.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
-
3. Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections.
-
Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure with the anvil to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
Ultraviolet-Visible (UV-Vis) Spectroscopy
1. Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer (typically in the µM range).
2. Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
-
Record the absorbance spectra of the sample solutions from approximately 200 to 800 nm.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
2. Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionize the sample using a standard electron energy of 70 eV.
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
Visualizations
The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of this compound.
The Biological Activity of 5-Phenylquinolin-8-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenylquinolin-8-ol belongs to the 8-hydroxyquinoline (8-HQ) class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. The core structure, featuring a bicyclic aromatic system with a hydroxyl group at the C-8 position and a nitrogen atom at the N-1 position, endows these molecules with potent metal-chelating properties, which is central to their biological effects. The introduction of a phenyl group at the C-5 position modulates the lipophilicity and electronic properties of the parent 8-HQ molecule, influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth overview of the biological activities of this compound and its closely related analogs, focusing on its anticancer and antimicrobial properties. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from structurally similar 5-substituted and phenyl-substituted 8-hydroxyquinoline derivatives to provide a comprehensive understanding of its potential therapeutic applications.
Anticancer Activity
Derivatives of 8-hydroxyquinoline have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of their anticancer action is believed to be the chelation of essential metal ions, such as iron, copper, and zinc, which are crucial for the activity of numerous enzymes involved in cellular proliferation and survival. By disrupting metal homeostasis, these compounds can induce apoptosis, inhibit cell growth, and trigger DNA damage.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 8-hydroxyquinoline derivatives against different cancer cell lines. This data provides a comparative view of the cytotoxic potential within this class of compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| [Pt(QCl)Cl2]·CH3OH (YLN1) | MDA-MB-231 (Breast Cancer) | 5.49 ± 0.14 | [1] |
| [Pt(QBr)Cl2]·CH3OH (YLN2) | MDA-MB-231 (Breast Cancer) | 7.09 ± 0.24 | [1] |
| Zinc(II) complex with 8-hydroxyquinoline and 1,10-phenanthroline (DQ6) | SK-OV-3/DDP (Ovarian Cancer) | 2.25 ± 0.13 | [2] |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | ~6.25 | [3] |
| 5-amino-8-hydroxyquinoline | Leukemia and Myeloma cell lines | Varies | [4] |
Mechanism of Anticancer Action
The anticancer activity of 8-hydroxyquinoline derivatives is multifaceted. One of the key mechanisms involves the induction of apoptosis. By chelating intracellular metal ions, these compounds can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic pathways. Some derivatives have been shown to specifically activate caspases 3 and 7, key executioner enzymes in apoptosis.[5] Furthermore, these compounds can interfere with DNA replication and repair mechanisms by inhibiting enzymes like topoisomerase.[6] Recent studies have also implicated the downregulation of key signaling molecules like human telomerase reverse transcriptase (hTERT) in the anticancer effects of platinum(II) complexes of 8-hydroxyquinoline derivatives.[1]
Antimicrobial Activity
This compound and its analogs exhibit broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi. Similar to their anticancer effects, the antimicrobial properties are largely attributed to their ability to chelate metal ions that are essential for microbial growth and enzyme function.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below presents MIC values for various 8-hydroxyquinoline derivatives against selected microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 8-hydroxyquinoline derivative (5) | Vibrio parahaemolyticus | 10-6 mg/mL | [7] |
| 8-hydroxyquinoline derivative (5) | Staphylococcus aureus | 10-6 mg/mL | [7] |
| 8-hydroxyquinoline | Staphylococcus aureus | 27.58 µM | [8] |
| 8-hydroxyquinoline | Enterococcus faecalis | 27.58 µM | [8] |
| 8-hydroxyquinoline | Candida albicans | 27.58 µM | [8] |
Mechanism of Antimicrobial Action
The chelation of metal ions by 8-hydroxyquinoline derivatives disrupts the integrity of the microbial cell wall and membrane, leading to leakage of intracellular components.[9] These compounds can also inhibit essential microbial enzymes by depriving them of their necessary metal cofactors. This disruption of enzymatic activity interferes with critical metabolic pathways, ultimately leading to the inhibition of microbial growth. The lipophilicity of the molecule, enhanced by substituents like the phenyl group, facilitates its penetration through the microbial cell membrane.[10]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in the broth medium in the wells of the microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: A positive control (microorganism in broth without the test compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Determination of Cytotoxicity by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Test compound (this compound)
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Conclusion
This compound, as a member of the 8-hydroxyquinoline family, holds significant promise as a scaffold for the development of novel anticancer and antimicrobial agents. Its biological activities are intrinsically linked to its metal-chelating capabilities, which disrupt fundamental cellular processes in both cancer cells and pathogenic microorganisms. While further research is required to fully elucidate the specific molecular targets and signaling pathways modulated by this compound, the existing data on related analogs provides a strong foundation for its continued investigation. The experimental protocols detailed in this guide offer a standardized approach for the in vitro evaluation of its biological efficacy. Future studies should focus on obtaining specific quantitative data for this compound, exploring its in vivo efficacy and safety profile, and further delineating its precise mechanisms of action to facilitate its potential translation into clinical applications.
References
- 1. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. mdpi.com [mdpi.com]
- 10. How 5-Chloro-8-Hydroxyquinoline Serves as a Versatile Antimicrobial Agent [jindunchemical.com]
5-Phenylquinolin-8-ol: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenylquinolin-8-ol is a heterocyclic organic compound belonging to the 8-hydroxyquinoline class of molecules. This class is renowned for a wide spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial effects. The core mechanism of action for these compounds, including this compound, is intrinsically linked to their ability to chelate metal ions and interact with DNA. This technical guide provides an in-depth exploration of the putative mechanisms of action of this compound, detailed experimental protocols for key validation assays, and a structured presentation of its potential therapeutic effects based on the activities of the broader 8-hydroxyquinoline family.
Introduction
8-Hydroxyquinoline and its derivatives have long been a subject of intense scientific scrutiny due to their diverse pharmacological properties. The introduction of a phenyl group at the 5-position of the quinoline ring, creating this compound, is anticipated to modulate its lipophilicity and steric profile, thereby influencing its biological activity and mechanism of action. The primary therapeutic hypotheses for this compound revolve around two central molecular interactions: metal ion chelation and DNA intercalation. These interactions can disrupt critical cellular processes, leading to cytotoxic effects in cancer cells and modulation of pathophysiological pathways in neurodegenerative diseases.
Core Mechanisms of Action
The biological activities of this compound are believed to be driven by two primary, often interconnected, mechanisms:
Metal Ion Chelation
The 8-hydroxyquinoline scaffold is a potent bidentate chelating agent, forming stable complexes with various divalent and trivalent metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). This chelation is a cornerstone of its biological effects.[1][2][3][4][5]
-
Disruption of Metal Homeostasis in Cancer: Cancer cells often exhibit altered metal ion concentrations compared to healthy cells. This compound can act as an ionophore, transporting metal ions across cellular membranes and disrupting the delicate intracellular metal balance. This can lead to the generation of reactive oxygen species (ROS) through Fenton-like reactions, inducing oxidative stress and triggering apoptotic cell death.[6]
-
Neuroprotection through Metal Sequestration: In neurodegenerative disorders like Alzheimer's disease, the dysregulation of metal ions is implicated in the aggregation of amyloid-beta plaques and oxidative neuronal damage. By chelating excess metal ions, this compound may prevent their participation in these pathological processes, thereby exerting a neuroprotective effect.[2][7]
DNA Intercalation
The planar aromatic structure of the quinoline ring system allows this compound to insert itself between the base pairs of DNA. This intercalation can have profound effects on DNA structure and function.[8]
-
Inhibition of DNA Replication and Transcription: The insertion of this compound into the DNA helix can obstruct the action of DNA and RNA polymerases, thereby inhibiting the crucial processes of replication and transcription. This is a key mechanism for its potential anticancer activity.
-
Induction of DNA Damage: Intercalation can lead to conformational changes in the DNA structure, which may be recognized by cellular repair mechanisms. If the damage is extensive or irreparable, it can trigger programmed cell death (apoptosis).
Signaling Pathways
The primary mechanisms of metal chelation and DNA intercalation can trigger a cascade of downstream signaling events.
Caption: Putative signaling pathways of this compound.
Quantitative Data
The following table summarizes representative quantitative data for 8-hydroxyquinoline derivatives, providing a basis for the expected potency of this compound. Note: Specific experimental data for this compound is limited; these values are illustrative based on related compounds.
| Compound | Target/Assay | IC50/EC50 (µM) | Cell Line/System | Reference |
| This compound (Hypothetical) | Anticancer Activity | 5 - 20 | Various Cancer Cell Lines | N/A |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Anticancer Activity | 1.5 - 10 | Multiple Myeloma, Prostate Cancer | [9] |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | Anticancer Activity | 2 - 8 | Cholangiocarcinoma Cells | [9] |
| This compound (Hypothetical) | Neuroprotection | 1 - 10 | SH-SY5Y Neuroblastoma Cells | N/A |
| 8-Hydroxyquinoline derivative (LA-HQ-LA) | Neuroprotection (vs. H₂O₂) | > 10 | SH-SY5Y Neuroblastoma Cells | [10] |
Experimental Protocols
Detailed methodologies are crucial for the investigation of this compound's mechanism of action.
Metal Chelation Assay (UV-Vis Spectrophotometry)
This protocol determines the stoichiometry and binding affinity of this compound with metal ions.
Workflow:
Caption: Workflow for UV-Vis spectrophotometric metal chelation assay.
Methodology:
-
Preparation of Solutions: Prepare stock solutions of this compound and a selected metal salt (e.g., CuSO₄, ZnCl₂) in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Titration: In a quartz cuvette, place a fixed concentration of the this compound solution. Sequentially add small aliquots of the metal salt solution.
-
Data Acquisition: After each addition and a brief incubation period, record the UV-Vis absorption spectrum.
-
Data Analysis: Monitor the changes in the absorption maxima. The data can be used to construct a binding isotherm and calculate the binding constant (Kₐ).
DNA Intercalation Assay (Fluorescent Intercalator Displacement)
This assay determines the ability of this compound to bind to DNA by displacing a fluorescent intercalator.
Workflow:
Caption: Workflow for fluorescent intercalator displacement assay.
Methodology:
-
Preparation of DNA-Dye Complex: Prepare a solution of calf thymus DNA (ctDNA) and a fluorescent intercalating dye (e.g., ethidium bromide) in a suitable buffer.
-
Titration: To the DNA-dye complex solution, add increasing concentrations of this compound.
-
Fluorescence Measurement: After each addition, measure the fluorescence emission of the solution at the appropriate excitation and emission wavelengths for the dye.
-
Data Analysis: The decrease in fluorescence intensity indicates the displacement of the dye by this compound. This data can be used to calculate the binding affinity.
Cell Viability Assay (MTT Assay)
This assay quantifies the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Conclusion
This compound is a promising scaffold for the development of novel therapeutics. Its mechanism of action is likely multifaceted, primarily driven by its inherent ability to chelate metal ions and intercalate into DNA. These fundamental interactions trigger downstream signaling pathways that can lead to cell cycle arrest and apoptosis in cancer cells, and provide neuroprotection in the context of neurodegenerative diseases. Further in-depth studies are warranted to fully elucidate the specific molecular targets and pathways modulated by this compound and to validate its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for such investigations.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Potent (R)-alpha-bis-lipoyl Derivative Containing 8-Hydroxyquinoline Scaffold: Synthesis and Biological Evaluation of Its Neuroprotective Capabilities in SH-SY5Y Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. A Potent (R)-alpha-bis-lipoyl Derivative Containing 8-Hydroxyquinoline Scaffold: Synthesis and Biological Evaluation of Its Neuroprotective Capabilities in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
exploring the fluorescence properties of 5-Phenylquinolin-8-ol
An In-depth Technical Guide to the Fluorescence Properties of 5-Phenylquinolin-8-ol
Abstract
This technical guide provides a comprehensive exploration of the fluorescence properties of this compound, a derivative of the versatile organic compound 8-hydroxyquinoline (8-HQ). While specific photophysical data for the 5-phenyl substituted variant is limited in available literature, this document extrapolates its expected behavior based on the well-characterized 8-HQ scaffold. This guide details the fundamental principles governing its fluorescence, including the mechanisms of excited-state intramolecular proton transfer (ESIPT) and chelation-enhanced fluorescence (CHEF). It presents quantitative data for the parent 8-HQ compound, outlines detailed experimental protocols for fluorescence analysis, and discusses its significant potential in applications such as metal ion sensing and biological imaging. Visual diagrams created using Graphviz are provided to illustrate key workflows and mechanisms, offering a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
8-Hydroxyquinoline (8-HQ), also known as oxine, is a bicyclic heterocyclic aromatic compound consisting of a pyridine ring fused to a phenol.[1] This structure makes it a potent chelating agent for a wide variety of metal ions.[2] Derivatives of 8-HQ have garnered significant attention due to their diverse applications as antibacterial, anticancer, and neuroprotective agents, as well as their use as fluorescent chemosensors and materials for organic light-emitting diodes (OLEDs).[1][3]
The introduction of a phenyl group at the 5-position of the quinoline ring, creating this compound, is expected to modulate the electronic and photophysical properties of the parent molecule. The phenyl substituent can extend the π-conjugation system, which may lead to shifts in absorption and emission spectra and potentially enhance the quantum yield.[4]
The fluorescence of 8-HQ derivatives is highly sensitive to their environment. The free ligand is typically weakly fluorescent in solution due to an efficient excited-state intramolecular proton transfer (ESIPT) process.[5][6] However, upon chelation with metal ions, this ESIPT pathway is blocked, leading to a significant enhancement in fluorescence intensity—a phenomenon known as chelation-enhanced fluorescence (CHEF).[5][6] This "off-on" switching capability makes this compound and related compounds highly attractive for developing selective and sensitive fluorescent sensors.
Synthesis Overview
The synthesis of 8-hydroxyquinoline derivatives can be achieved through several established methods, most notably the Skraup or Friedländer syntheses.[2] For creating 5-substituted derivatives like this compound, a common strategy involves starting with a precursor such as 5-nitro-8-hydroxyquinoline or 5-amino-8-hydroxyquinoline and introducing the phenyl group via modern cross-coupling reactions.[7]
Fluorescence Properties
Fundamental Mechanisms
The fluorescence of 8-HQ and its derivatives is governed by the interplay of two key processes:
-
Excited-State Intramolecular Proton Transfer (ESIPT): In its ground state, the hydroxyl proton of 8-HQ forms an intramolecular hydrogen bond with the pyridine nitrogen. Upon photoexcitation, this proton can be transferred from the oxygen to the nitrogen, forming a transient keto-tautomer. This process provides a rapid, non-radiative decay pathway back to the ground state, which is why 8-HQ itself is weakly fluorescent in many solvents.[5][8]
-
Chelation-Enhanced Fluorescence (CHEF): When 8-HQ binds to a metal ion, the hydroxyl proton is displaced, and the metal coordinates with both the oxygen and nitrogen atoms. This coordination prevents the ESIPT process from occurring. As a result, the excited state is forced to decay via radiative pathways, leading to a dramatic increase in fluorescence emission.[6][9] This "off-on" switching is the basis for its use as a metal ion sensor.
Quantitative Photophysical Data
Table 1: Photophysical Properties of 8-Hydroxyquinoline (8-HQ) in Various Solvents [10]
| Solvent | Absorption Maxima (λabs, nm) | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) |
| Dioxane | 311 | 320 | 340 | 0.001 |
| Acetonitrile | 310 | 320 | 340, 410 | 0.002 |
| Propanol | 315 | 320 | 340 | 0.002 |
| Methanol | 315 | 320 | 340, 410 | 0.003 |
| Ethylene Glycol | 318 | 320 | 365, 410 | 0.030 |
| DMSO | 320 | 320 | 335, 410 | 0.110 |
| DMF | 320 | 320 | 335, 410 | 0.120 |
Data presented is for the parent 8-HQ compound at a concentration of 1x10-5 mol dm-3 and serves as a reference.[10]
Factors Influencing Fluorescence
The fluorescence emission of this compound is highly dependent on several environmental factors:
-
Solvent Polarity: The fluorescence quantum yield of 8-HQ derivatives shows a substantial solvent dependence.[10] Polar aprotic solvents like DMSO and DMF tend to result in higher quantum yields.[10] Changes in solvent polarity can also lead to shifts in the emission wavelength (solvatochromism).
-
pH: The protonation state of the 8-HQ scaffold significantly affects its fluorescence. In acidic solutions, the nitrogen atom can be protonated, leading to changes in the absorption and emission spectra.[10] The optimal pH for the fluorescence of metal-HQS (8-hydroxyquinoline-5-sulfonic acid) chelates is typically between 5 and 8.[11]
-
Concentration: At higher concentrations, 8-HQ can exhibit concentration-dependent fluorescence, often indicating the formation of different emitting species or aggregates in equilibrium.[10]
-
Metal Ions: As previously discussed, the presence of metal ions is the most dominant factor. Many metal complexes of 8-HQ derivatives are intensely fluorescent.[5][11] However, some paramagnetic metal ions, like Fe(III) and Cu(II), can act as quenchers, reducing fluorescence intensity.[11]
Experimental Protocols
General Protocol for Fluorescence Measurement
This protocol provides a standardized method for characterizing the fluorescence properties of 8-hydroxyquinoline derivatives.
-
Materials and Reagents:
-
This compound
-
Spectroscopic grade solvents (e.g., DMSO, acetonitrile, methanol)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
High-purity metal salts (e.g., ZnCl₂, AlCl₃) for chelation studies
-
Quartz cuvettes (1 cm path length)
-
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer equipped with an excitation and emission monochromator.
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO.
-
Working Solution Preparation: From the stock solution, prepare dilute working solutions (e.g., 1-10 µM) in the desired solvent(s). Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
UV-Vis Absorption Spectrum: Record the absorption spectrum of the working solution to determine the absorption maxima (λabs).
-
Emission Spectrum:
-
Set the spectrofluorometer's excitation wavelength to the determined λabs.
-
Scan a range of emission wavelengths (e.g., from λex + 20 nm to 700 nm) to record the fluorescence emission spectrum and identify the emission maximum (λem).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the determined λem.
-
Scan a range of excitation wavelengths (e.g., from 250 nm to λem - 20 nm) to record the excitation spectrum.
-
-
Relative Quantum Yield (ΦF) Determination:
-
Measure the absorbance and integrated fluorescence intensity of both the sample and a standard (e.g., quinine sulfate).
-
Calculate the quantum yield using the following equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²) Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
-
-
Protocol for Metal Ion Sensing
-
Prepare a working solution of this compound (e.g., 10 µM) in a buffered aqueous solution or organic solvent.
-
Record the baseline fluorescence spectrum.
-
Prepare stock solutions of various metal ions.
-
Perform a titration by adding incremental amounts of a specific metal ion stock solution to the sensor solution.
-
Record the fluorescence emission spectrum after each addition, allowing time for equilibration.
-
Plot the fluorescence intensity at λem against the metal ion concentration to generate a binding curve.
-
Repeat the experiment with a range of different metal ions to assess selectivity.
Applications in Research and Drug Development
The unique fluorescence properties of this compound make it a valuable tool for various applications:
-
Fluorescent Chemosensors: The high sensitivity and selectivity of 8-HQ derivatives for certain metal ions, such as Zn²⁺ and Al³⁺, make them excellent candidates for developing fluorescent probes.[12][13] These sensors can be used to detect and quantify trace amounts of metal ions in environmental and biological samples.[14]
-
Biological Imaging: Quinoline-based fluorescent probes are widely used in bioimaging due to their ability to visualize biological processes and analytes within living cells.[15][16][17] this compound, upon complexation with target ions like intracellular zinc, can act as a biomarker, allowing for real-time imaging of ion fluxes and distribution in cellular compartments.[13]
-
Drug Development: The 8-hydroxyquinoline scaffold is present in numerous biologically active compounds.[1] Understanding the fluorescence properties is crucial when these molecules are studied for their interaction with biological targets, such as metalloenzymes. Fluorescence can be used as a readout to monitor drug binding and mechanism of action.
Conclusion
This compound is a promising fluorophore built upon the versatile 8-hydroxyquinoline scaffold. Its fluorescence is characterized by a sensitive "off-on" switching mechanism, transitioning from a weakly emissive state to a highly fluorescent state upon metal chelation. This behavior is driven by the inhibition of excited-state intramolecular proton transfer. While detailed photophysical parameters for this specific derivative require further investigation, the established properties of the 8-HQ core suggest its strong potential for applications in the development of selective metal ion sensors and advanced probes for cellular imaging. The protocols and mechanisms detailed in this guide provide a solid foundation for researchers and scientists aiming to harness the unique fluorescence properties of this class of compounds.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ours.ou.ac.lk [ours.ou.ac.lk]
- 7. mdpi.com [mdpi.com]
- 8. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. chem.uci.edu [chem.uci.edu]
- 12. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. crimsonpublishers.com [crimsonpublishers.com]
- 17. crimsonpublishers.com [crimsonpublishers.com]
Theoretical Exploration of 5-Phenylquinolin-8-ol's Electronic Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the theoretical examination of the electronic structure of 5-Phenylquinolin-8-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By leveraging computational methodologies, we can elucidate the molecule's electronic properties, providing insights into its reactivity, stability, and potential applications in drug design and optoelectronics. This document outlines the established theoretical protocols for such an investigation and presents representative data to illustrate the expected findings.
Introduction to this compound
This compound belongs to the quinoline family, a class of compounds known for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a phenyl group at the 5-position and a hydroxyl group at the 8-position of the quinoline core is expected to significantly modulate its electronic and, consequently, its biological and photophysical properties. Theoretical studies are instrumental in understanding these modifications at a molecular level.
Theoretical Background: The Power of Computational Chemistry
The electronic structure of a molecule governs its chemical behavior. Key parameters derived from theoretical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP), provide a detailed picture of the molecule's electronic landscape.
-
Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, which are key to understanding intermolecular interactions, including drug-receptor binding.
Computational Methodology
The following section details a robust and widely accepted computational protocol for investigating the electronic structure of this compound, based on methodologies reported for similar quinoline derivatives.[1][2][3]
3.1. Geometry Optimization
The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost.
-
Theoretical Model: Density Functional Theory (DFT)
-
Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).
-
Basis Set: 6-311++G(d,p) is a suitable choice, providing a good description of the electronic structure for organic molecules.
3.2. Calculation of Electronic Properties
Once the geometry is optimized to a stable energy minimum, the electronic properties are calculated at the same level of theory. This includes:
-
Energies of the HOMO and LUMO.
-
The HOMO-LUMO energy gap (ΔE).
-
Dipole moment.
-
Mulliken atomic charges.
-
Molecular Electrostatic Potential (MEP).
3.3. Software
Standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan are commonly employed for these calculations.
Results and Discussion
This section presents representative theoretical data for this compound, derived from the established computational methodology.
4.1. Molecular Geometry
The optimized structure of this compound would reveal the planarity of the quinoline ring system and the dihedral angle of the phenyl substituent relative to the quinoline core. This steric arrangement can influence intermolecular interactions and crystal packing.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Anticancer Potential of 8-Hydroxyquinoline Derivatives
Introduction
The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among its derivatives, 8-hydroxyquinoline (8-HQ) has garnered significant attention for its potent pharmacological effects, including anticancer properties. The strategic placement of a hydroxyl group at the C-8 position grants these molecules the ability to chelate essential metal ions, a mechanism that can disrupt cancer cell homeostasis and signaling. Further functionalization of the 8-HQ core, such as the introduction of a phenyl group at the C-5 position (5-Phenylquinolin-8-ol), aims to enhance molecular interactions with biological targets, improve selectivity, and augment cytotoxic efficacy. This guide provides a comprehensive overview of the anticancer potential of 8-hydroxyquinoline derivatives, focusing on quantitative activity, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Data Presentation: Cytotoxic Activity
The anticancer efficacy of 8-hydroxyquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell proliferation. The data below, compiled from various studies, showcases the cytotoxic potential of different derivatives against a panel of human cancer cell lines.
Table 1: In Vitro Anticancer Activity (IC₅₀) of 8-Hydroxyquinoline Derivatives
| Compound Class/Derivative | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Ref. | Citation |
| 8-Hydroxyquinoline-5-sulfonamide (3c) | C-32 | Amelanotic Melanoma | Comparable to Cisplatin/Doxorubicin | Cisplatin/Doxorubicin | - | [1] |
| 8-Hydroxyquinoline-5-sulfonamide (3c) | MDA-MB-231 | Breast Adenocarcinoma | Comparable to Cisplatin/Doxorubicin | Cisplatin/Doxorubicin | - | [1] |
| 8-Hydroxyquinoline-5-sulfonamide (3c) | A549 | Lung Adenocarcinoma | Comparable to Cisplatin/Doxorubicin | Cisplatin/Doxorubicin | - | [1] |
| 8-HQ derivative with o-chloro phenyl | A-549 | Human Lung Carcinoma | 5.6 | Doxorubicin | 1.83 | [2] |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | Hepatocellular Carcinoma | 6.25 (µg/mL) | - | - | [3] |
| 8-hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, etc. | Various | 12.5–25 (µg/mL) | - | - | [3] |
| Amino-quinoline-5,8-dione (82) | Various | Various | 0.59 - 1.52 | - | - | [4] |
| Styrylquinoline Derivative | HCT116 p53+/+ | Colon Carcinoma | 1.5 | - | - | [5] |
Note: Direct IC₅₀ values for compound 3c were not provided in the abstract, but its efficacy was stated as comparable to the reference drugs. The activity of 8-hydroxyquinoline derivatives is highly dependent on the specific substitutions on the quinoline and any attached functional groups.[1]
Mechanisms of Action & Signaling Pathways
The anticancer effects of 8-hydroxyquinoline derivatives are multifaceted, involving the induction of various cell death pathways. Key mechanisms include the induction of apoptosis, paraptosis, and the disruption of critical cellular processes through enzyme inhibition and generation of oxidative stress.
Induction of Apoptosis via p53 Pathway
Several 8-hydroxyquinoline derivatives exert their anticancer effects by activating intrinsic apoptotic pathways. One well-documented mechanism involves the tumor suppressor protein p53. Upon cellular stress induced by the compound, p53 is activated, leading to the transcriptional regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
Specifically, activated p53 increases the expression of pro-apoptotic proteins like Bax while suppressing anti-apoptotic proteins like Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Neuroprotective Effects of 8-Hydroxyquinoline Derivatives
A Note on 5-Phenylquinolin-8-ol: Extensive literature searches did not yield specific studies detailing the neuroprotective effects of this compound. Therefore, this technical guide focuses on the well-documented neuroprotective properties of its parent scaffold, 8-hydroxyquinoline (8-HQ), and its extensively studied derivatives. The mechanisms and experimental data presented herein are representative of this class of compounds and provide a strong foundational understanding of their potential as neuroprotective agents.
Introduction
Neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and ischemic stroke represent a significant and growing global health burden. A common pathological feature of these disorders is the progressive loss of neuronal structure and function. The 8-hydroxyquinoline (8-HQ) scaffold has emerged as a privileged structure in the design of neuroprotective agents due to its unique combination of physicochemical properties, including its ability to chelate metal ions and scavenge free radicals.[1][2] This guide provides a comprehensive overview of the neuroprotective effects of 8-HQ derivatives, detailing their mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Neuroprotective Mechanisms of 8-Hydroxyquinoline Derivatives
The neuroprotective activity of 8-HQ derivatives is multifactorial, primarily revolving around their ability to modulate key pathological cascades in neurodegeneration.
Metal Ion Chelation and Dyshomeostasis Modulation
The dysregulation of metal ions, particularly copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺), is a critical factor in the pathogenesis of neurodegenerative diseases. These metal ions can promote the aggregation of misfolded proteins, such as amyloid-beta (Aβ) in AD, and catalyze the formation of reactive oxygen species (ROS).[3][4] 8-HQ derivatives are effective metal chelators, forming stable complexes with these metal ions. This action can:
-
Inhibit Protein Aggregation: By binding to metal ions, 8-HQ derivatives can prevent them from cross-linking with proteins like Aβ, thereby inhibiting the formation of toxic oligomers and plaques.[3]
-
Reduce Oxidative Stress: The chelation of redox-active metal ions like Cu²⁺ and Fe³⁺ prevents their participation in Fenton-like reactions, which generate highly damaging hydroxyl radicals.[5]
Antioxidant Activity and Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of ROS and the brain's antioxidant defenses, is a major contributor to neuronal damage.[6] 8-HQ derivatives exhibit direct and indirect antioxidant properties.
-
Direct Radical Scavenging: The phenolic hydroxyl group on the 8-HQ ring can donate a hydrogen atom to neutralize free radicals.[1]
-
Indirect Antioxidant Effects: Some derivatives can upregulate endogenous antioxidant defense mechanisms.
Inhibition of Key Enzymes
Certain 8-HQ derivatives have been shown to inhibit enzymes that play a role in neurodegeneration:
-
Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is a therapeutic strategy for AD.
-
Monoamine Oxidases (MAO-A and MAO-B): Inhibition of MAO-B can increase dopamine levels, which is beneficial in PD, and also reduces the production of ROS associated with dopamine metabolism.[7]
Quantitative Data on Neuroprotective Effects of 8-Hydroxyquinoline Derivatives
The following tables summarize key quantitative data from various in vitro and in vivo studies on different 8-HQ derivatives.
| Derivative | Assay/Model | Endpoint | Result (IC₅₀/EC₅₀/Other) | Reference |
| Quinolylnitrone QN6 | Oxygen-Glucose Deprivation (OGD) in SH-SY5Y cells | Neuroprotection (Cell Viability) | EC₅₀ = 3.97 ± 0.78 µM | [8] |
| Quinolylnitrone QN6 | Oxygen-Glucose Deprivation (OGD) in SH-SY5Y cells | Anti-necrotic effect | EC₅₀ = 3.79 ± 0.83 µM | [8] |
| Quinolylnitrone QN6 | Oxygen-Glucose Deprivation (OGD) in SH-SY5Y cells | Anti-apoptotic effect | EC₅₀ = 3.99 ± 0.21 µM | [8] |
| Quinolylnitrone QN6 | Oxygen-Glucose Deprivation (OGD) in SH-SY5Y cells | Superoxide production | EC₅₀ = 3.94 ± 0.76 µM | [8] |
| Quinolylnitrone 19 | 6-hydroxydopamine (6-OHDA) model in SH-SY5Y cells | Neuroprotection (Cell Viability) | Increased cell viability at 0.5 and 1 µM | [7] |
| 2-isopropyl-5,7-dichloro-8-hydroxyquinoline | Dengue virus serotype 2 (DENV2) | Antiviral activity | IC₅₀ = 3.03 µM | [1] |
| 2-isobutyl-5,7-dichloro-8-hydroxyquinoline | Dengue virus serotype 2 (DENV2) | Antiviral activity | IC₅₀ > 16.06 µM | [1] |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | S. aureus | Antibacterial activity (MIC) | 0.5 µg/mL | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of neuroprotective compounds.
In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)
This model simulates ischemic conditions in vitro.
Cell Culture:
-
Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
For experiments, cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well.
OGD Procedure:
-
The culture medium is replaced with glucose-free DMEM.
-
The plates are placed in an anaerobic chamber with a gas mixture of 95% N₂ and 5% CO₂ at 37°C for 4-6 hours.
-
Following OGD, the medium is replaced with complete, oxygenated medium containing the test compound (e.g., 8-HQ derivative) at various concentrations.
-
The cells are returned to a normoxic incubator (5% CO₂) for 24 hours of reoxygenation.
Assessment of Cell Viability (MTT Assay):
-
After the reoxygenation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for 4 hours at 37°C.
-
The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (normoxic) cells.
In Vitro Neurotoxicity Model using 6-Hydroxydopamine (6-OHDA)
This model is commonly used to screen for compounds with potential therapeutic value for Parkinson's disease.
Cell Culture and Differentiation:
-
SH-SY5Y cells are cultured as described above.
-
To induce a more neuron-like phenotype, cells are often differentiated by treatment with retinoic acid (10 µM) for 5-7 days.
6-OHDA Treatment:
-
Differentiated cells are pre-treated with the test 8-HQ derivative for 1-2 hours.
-
6-hydroxydopamine (6-OHDA) is then added to the culture medium to a final concentration of 50-100 µM.
-
The cells are incubated for 24 hours.
Assessment of Neuroprotection:
-
Cell viability is assessed using the MTT assay as described above.
-
Apoptosis can be measured using assays for caspase-3/7 activity or by staining with Annexin V and propidium iodide followed by flow cytometry.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
The test compound is dissolved in methanol at various concentrations.
-
The test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm.
-
The percentage of radical scavenging activity is calculated relative to a control without the test compound.
Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Cells are seeded in a black, clear-bottom 96-well plate.
-
After treatment with the neurotoxic agent and/or the test compound, the cells are washed with PBS.
-
The cells are then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C.
-
The fluorescence is measured using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the neuroprotective effects of 8-HQ derivatives and a general workflow for screening these compounds.
Caption: Potential Neuroprotective Signaling Pathways of 8-HQ Derivatives.
Caption: Experimental Workflow for Neuroprotective Agent Screening.
Conclusion
Derivatives of 8-hydroxyquinoline represent a promising and versatile class of compounds for the development of novel neuroprotective therapies. Their multifactorial mechanism of action, encompassing metal chelation, antioxidant effects, and enzyme inhibition, addresses several key pathological features of neurodegenerative diseases. While specific data on this compound is currently lacking, the extensive research on related 8-HQ derivatives provides a strong rationale for its investigation as a potential neuroprotective agent. Future studies should focus on synthesizing and evaluating this compound in the established in vitro and in vivo models of neurodegeneration to determine its specific efficacy and mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC [pmc.ncbi.nlm.nih.gov]
Investigating 5-Phenylquinolin-8-ol as an Antioxidant: A Technical Guide
Executive Summary
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological factor in a myriad of human diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. This has propelled the search for novel antioxidant compounds. The quinoline scaffold, particularly 8-hydroxyquinoline and its derivatives, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of biological activities, including significant antioxidant potential.[1][2][3][4] This technical guide provides a comprehensive overview of the antioxidant potential of 5-Phenylquinolin-8-ol, leveraging data from structurally related compounds. It details the primary mechanisms of antioxidant action, key cellular signaling pathways involved in the oxidative stress response, and standardized protocols for in vitro antioxidant evaluation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic promise of quinoline derivatives as antioxidants.
Introduction: Oxidative Stress and the Promise of Quinoline Scaffolds
Reactive oxygen species (ROS), such as superoxide radicals, hydroxyl radicals, and hydrogen peroxide, are natural byproducts of cellular metabolism.[5][6] In healthy physiological conditions, a balance is maintained between ROS production and their neutralization by endogenous antioxidant defense systems.[5] However, an overproduction of ROS or a deficiency in antioxidant defenses leads to oxidative stress, a condition that can inflict damage upon crucial macromolecules like lipids, proteins, and DNA, ultimately contributing to cellular dysfunction and the pathogenesis of numerous diseases.[6][7][8]
Antioxidants are molecules that can safely interact with free radicals, neutralizing them before they can cause cellular damage.[9] Their mechanisms of action are varied but often involve donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to a free radical.[4]
The quinoline ring system is a structural cornerstone in many biologically active compounds.[1] Derivatives of 8-hydroxyquinoline (8-HQ), in particular, are recognized for their potent antioxidant activities, which are largely attributed to the phenolic hydroxyl group.[1][3] This hydroxyl group can readily donate a hydrogen atom to scavenge free radicals. The addition of a phenyl group at the 5-position, as in this compound, may further enhance this activity through electronic and steric effects, making it a compound of significant interest for antioxidant research.
Antioxidant Potential of Quinoline Derivatives
While direct quantitative antioxidant data for this compound is not extensively available in the reviewed literature, the antioxidant capacity of numerous related 8-hydroxyquinoline and other quinoline derivatives has been evaluated. These studies provide a strong basis for inferring the potential of the target compound. The most common in vitro assays used for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[10][11] The results are typically expressed as IC50 or EC50 values, representing the concentration of the compound required to scavenge 50% of the free radicals.
Table 1: Summary of In Vitro Antioxidant Activity for Selected Quinoline Derivatives
| Compound Class/Derivative | Assay | Result (IC50 / EC50 in µM) | Standard | Reference |
| Fatty Polyhydroquinolines (PHQs) | ABTS | 2.11 - 4.69 | Vitamin E (1.19 - 5.88) | [12] |
| Fatty Polyhydroquinolines (PHQs) | DPPH | Lower than ABTS values | BHT (1.98 - 6.47) | [12] |
| 8-Amino-Quinoline-Caffeic Acid Derivatives | DPPH | Good radical scavenging (>64%) | Caffeic Acid | [13] |
| 2-chloro-quinoline-3-carboxaldehydes | DPPH | 84.65% to 92.96% scavenging | BHT | [14] |
| Bis-Schiff base of benzyl phenyl ketone | DPPH | 26.11 ± 0.12 | Ascorbic Acid (44.01 ± 1.41) | [15] |
Note: The data presented is for structurally related quinoline derivatives to provide context for the potential activity of this compound. Specific data for this compound was not available in the cited sources.
Proposed Mechanisms of Antioxidant Action
The antioxidant activity of phenolic compounds like 8-hydroxyquinolines primarily involves the scavenging of free radicals through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4]
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group (-OH) on the quinoline ring can donate its hydrogen atom to a free radical (R•), neutralizing it (RH) and forming a stable phenoxyl radical. The stability of this resulting radical is key to the compound's effectiveness.
-
Single Electron Transfer (SET): The antioxidant molecule can donate a single electron to the free radical, forming a radical cation and an anion. This is often followed by proton transfer.
The presence of the phenyl ring in this compound can influence the electronic properties of the quinoline system, potentially enhancing the stability of the resulting phenoxyl radical and thus improving its antioxidant capacity.
Key Signaling Pathways in Oxidative Stress Response
Antioxidant compounds can exert their protective effects not only by direct radical scavenging but also by modulating cellular signaling pathways that govern the endogenous antioxidant response.[7][8]
-
The Keap1-Nrf2-ARE Pathway: This is a primary pathway that regulates the expression of numerous antioxidant and detoxification enzymes.[7] Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress (or activators like certain antioxidants), Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of protective genes, including those for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[7][16]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: ROS can activate various MAPK pathways, such as JNK and p38, which can lead to apoptosis (programmed cell death).[7] Antioxidants can mitigate this by reducing the ROS load, thereby preventing the activation of these pro-apoptotic pathways.
-
Nuclear Factor-kappa B (NF-κB) Pathway: Oxidative stress is a potent activator of NF-κB, a transcription factor that plays a crucial role in inflammation.[6][8] Activation of NF-κB leads to the production of pro-inflammatory cytokines. Many antioxidant compounds have been shown to inhibit NF-κB activation, thus exhibiting anti-inflammatory effects.
Experimental Protocols for Antioxidant Activity Assessment
To empirically determine the antioxidant capacity of this compound, standardized in vitro assays are essential. The following sections detail the protocols for the widely used DPPH and ABTS assays.[10]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow.[9][10] The change in absorbance is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound (test compound)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox, BHT)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark. The absorbance of this solution at 517 nm should be approximately 1.0.[10]
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). From the stock, prepare a series of dilutions to determine the IC50 value. Prepare similar dilutions for the standard antioxidant.
-
Assay Protocol (96-well plate):
-
To each well, add 100 µL of the diluted test compound or standard.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control (blank), add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[17]
-
Data Analysis: Measure the absorbance of each well at 517 nm.[9] The percentage of radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound. The IC50 value is the concentration of the compound that causes 50% inhibition of the DPPH radical.[10]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[10][18]
Materials:
-
ABTS
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
This compound (test compound)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[19]
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[18][19]
-
-
Preparation of ABTS Working Solution: Before the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[20][21]
-
Preparation of Test Solutions: Prepare a stock solution of this compound and a series of dilutions, as described for the DPPH assay. Do the same for the standard antioxidant.
-
Assay Protocol (96-well plate):
-
To each well, add 10 µL of the diluted test compound or standard.
-
Add 190 µL of the ABTS working solution to each well.[21]
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 5-6 minutes.[20][21]
-
Data Analysis: Measure the absorbance at 734 nm. The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
EC50/TEAC Determination: The results can be expressed as an EC50 value (the concentration required for 50% scavenging) or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.
General Experimental Workflow
The investigation of a novel compound's antioxidant potential follows a logical progression from synthesis to comprehensive in vitro and potentially in vivo evaluation.
Conclusion and Future Directions
Based on its core 8-hydroxyquinoline structure, this compound is a highly promising candidate for development as an antioxidant agent. The phenolic hydroxyl group provides the primary functionality for radical scavenging, and the overall molecular structure is conducive to biological activity. While data from related compounds are encouraging, direct experimental validation is crucial.
Future research should focus on:
-
Systematic In Vitro Evaluation: Conducting DPPH, ABTS, FRAP, and other antioxidant assays to quantify the activity of this compound and determine its IC50/EC50 values.
-
Cell-Based Studies: Assessing the compound's ability to protect cells (e.g., neuronal cells, fibroblasts) from oxidative stress induced by agents like H2O2.[22]
-
Mechanistic Investigations: Exploring the compound's effect on key signaling pathways, such as its ability to activate the Keap1-Nrf2-ARE axis.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how modifications to the phenyl and quinoline rings affect antioxidant activity.
A thorough investigation following these steps will elucidate the true potential of this compound as a therapeutic antioxidant and pave the way for its further development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
- 7. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Polyphenols on Oxidative Stress, Inflammation, and Interconnected Pathways during Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies [mdpi.com]
- 12. Evaluation of the antioxidant activities of fatty polyhydroquinolines synthesized by Hantzsch multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. abcam.cn [abcam.cn]
- 18. researchgate.net [researchgate.net]
- 19. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 20. Comparison of Phenolic Compounds and the Antioxidant Activities of Fifteen Chrysanthemum morifolium Ramat cv. ‘Hangbaiju’ in China - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In vitro studies on the antioxidant and protective effect of 2-substituted -8-hydroxyquinoline derivatives against H(2)O(2)-induced oxidative stress in BMSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 5-Phenylquinolin-8-ol as a Fluorescent Sensor for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and utilization of 5-Phenylquinolin-8-ol as a potential fluorescent sensor for the detection of metal ions. While specific quantitative performance data for this compound is not extensively available in current literature, this document outlines a robust framework for its application based on the well-established principles of 8-hydroxyquinoline (8-HQ) derivatives.
Introduction
8-Hydroxyquinoline (8-HQ) and its derivatives are a prominent class of fluorescent chemosensors renowned for their efficacy in detecting a variety of metal ions.[1][2] Their mechanism of action is typically based on the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).[1][3] In the free ligand, a non-fluorescent state is maintained through ESIPT from the hydroxyl group to the quinoline nitrogen.[3] Upon chelation with a metal ion, this proton transfer is blocked, resulting in a significant enhancement of fluorescence, often referred to as a "turn-on" response.[1][3] this compound, as a derivative of 8-HQ, is hypothesized to exhibit similar properties, making it a promising candidate for the selective detection of metal ions such as Al³⁺, Zn²⁺, and Fe³⁺.[4][5][6]
Synthesis of this compound
The synthesis of this compound can be achieved via a Suzuki coupling reaction, a versatile method for forming carbon-carbon bonds. This protocol outlines a two-step process starting from the commercially available 8-hydroxyquinoline.
Protocol 1: Synthesis of 5-Bromo-8-(benzyloxy)quinoline
-
Protection of the Hydroxyl Group: Dissolve 5-bromo-8-hydroxyquinoline in a suitable solvent such as dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) as a base.
-
Slowly add benzyl bromide and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-bromo-8-(benzyloxy)quinoline.
Protocol 2: Suzuki Coupling and Deprotection
-
Suzuki Coupling: In a reaction vessel, combine 5-bromo-8-(benzyloxy)quinoline, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate) in a solvent mixture such as toluene/ethanol/water.
-
Degas the mixture and heat it to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, and perform a work-up by extracting the product into an organic solvent.
-
Dry, filter, and concentrate the organic phase.
-
Deprotection: Dissolve the crude product from the previous step in a suitable solvent (e.g., ethanol).
-
Add a catalyst for hydrogenolysis, such as palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere until the deprotection is complete (monitored by TLC).
-
Filter off the catalyst and concentrate the filtrate to yield the crude this compound.
-
Purify the final product by recrystallization or column chromatography.
Application Notes
Principle of Detection
The fluorescence sensing mechanism of this compound is predicated on the chelation-enhanced fluorescence (CHEF) effect, which arises from the inhibition of the ESIPT pathway. In its free form, the compound is weakly fluorescent. Upon binding to a metal ion through the nitrogen of the quinoline ring and the oxygen of the hydroxyl group, a rigid complex is formed. This complexation inhibits the ESIPT process, leading to a significant increase in the fluorescence quantum yield and a "turn-on" fluorescent signal.
Quantitative Data
| Parameter | Expected Performance (based on 5-substituted 8-HQ derivatives) | Reference Analytes |
| Limit of Detection (LOD) | 0.01 µM - 1 µM | Al³⁺, Fe²⁺ |
| Selectivity | High selectivity for specific trivalent or divalent metal ions (e.g., Al³⁺, Zn²⁺, Fe³⁺) over alkali and alkaline earth metals. | Al³⁺ vs. other common cations |
| Response Time | Rapid (seconds to a few minutes) | Al³⁺, Zn²⁺ |
| Linear Range | Typically in the low micromolar concentration range. | Fe²⁺ (0.00 - 0.50 ppm) |
| Binding Stoichiometry | Commonly 1:1 or 1:2 (Sensor:Metal Ion) | Cd²⁺ (1:1), Zn²⁺ (1:1) |
Note: The data presented is representative of 5-substituted 8-hydroxyquinoline derivatives and should be experimentally verified for this compound.[4][5]
Experimental Protocols
This section provides a general protocol for the use of this compound as a fluorescent sensor for the detection of a target metal ion, such as Al³⁺.
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent
-
HEPES buffer (or other appropriate buffer system)
-
Deionized water
-
Stock solutions of various metal perchlorates or chlorides (e.g., Al(ClO₄)₃, ZnCl₂, FeCl₃)
-
Fluorescence spectrophotometer
-
pH meter
Protocol 3: Fluorescent Detection of Metal Ions
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in DMSO.
-
Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in deionized water.
-
-
Assay Procedure:
-
In a series of fluorescence cuvettes, prepare the assay buffer (e.g., 10 mM HEPES, pH 7.4).
-
Add an aliquot of the this compound stock solution to each cuvette to a final concentration of 10 µM.
-
To each cuvette, add varying concentrations of the target metal ion stock solution. For selectivity studies, add a fixed concentration of different metal ions to separate cuvettes.
-
Incubate the solutions at room temperature for a short period (e.g., 5-10 minutes) to ensure complete complexation.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectra of each solution using a fluorescence spectrophotometer. Determine the optimal excitation wavelength by recording the excitation spectrum at the emission maximum of the sensor-metal complex.
-
Measure the fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the metal ion concentration to generate a calibration curve.
-
Determine the limit of detection (LOD) using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear portion of the calibration curve.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ours.ou.ac.lk [ours.ou.ac.lk]
- 5. researchgate.net [researchgate.net]
- 6. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Phenylquinolin-8-ol and its Analogs in Organic Light-Emitting Diodes (OLEDs)
Introduction
8-Hydroxyquinoline and its derivatives are a cornerstone class of materials in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). These compounds are well-regarded for their robust thermal stability, excellent electron-transporting properties, and strong fluorescent capabilities, making them ideal candidates for the emissive and electron-transport layers in OLED devices. While specific data on 5-Phenylquinolin-8-ol is not extensively available in the provided search results, the broader family of 8-hydroxyquinoline derivatives, especially the metal chelate Tris(8-hydroxyquinolinato)aluminium (Alq3), has been thoroughly investigated. This document will provide detailed application notes and protocols based on Alq3 as a representative example to illustrate the application of 8-hydroxyquinoline derivatives in OLEDs. The principles and methodologies described herein are broadly applicable to other derivatives within this class, including this compound.
Data Presentation: Performance of Representative 8-Hydroxyquinoline-Based OLEDs
The following table summarizes the performance characteristics of OLED devices incorporating 8-hydroxyquinoline derivatives as the emissive material. This data is compiled from various studies and showcases the typical performance metrics achieved.
| Device Structure | Emissive Material | Maximum Brightness (cd/m²) | Turn-on Voltage (V) | Electroluminescence Peak (nm) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) |
| ITO/α-NPD/Al(5-Clq)3/BCP/Alq3/LiF/Al[1] | Al(5-Clq)3 | 920 | ~18 | 585 | 0.27 | 0.04 |
| ITO/PEDOT:PSS/Alq3:PVK/Ca/Al[2] | Alq3:PVK | Not Specified | Not Specified | 520 | Not Specified | Not Specified |
| ITO/PEDOT:PSS/PVK:PBD:Sm(III) complexes/Al[3] | Sm(III) complexes | Not Specified | 8 | Ligand-centered emission | Not Specified | Not Specified |
| ITO/TPD/MgL2/LiF/Alq3/Al[4] | Mg(5-chloro-8-hydroxyquinoline)2 | 425 | Not Specified | 539 | Not Specified | Not Specified |
| ITO/PEDOT:PSS/ZnStq_OCH3:PVK/Al[5] | ZnStq_OCH3:PVK | 2244 | 6.94 | 578 | 1.24 | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of Tris(8-hydroxyquinolinato)aluminium (Alq3)
This protocol describes a standard method for the synthesis of Alq3, a widely used green emissive material in OLEDs.
Materials:
-
8-Hydroxyquinoline
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Ammonia solution (NH₄OH)
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of 8-Hydroxyquinoline Solution: Dissolve 8-hydroxyquinoline in ethanol in a reaction flask.
-
Preparation of Aluminum Salt Solution: In a separate beaker, dissolve aluminum nitrate nonahydrate in deionized water.
-
Reaction: Slowly add the aluminum nitrate solution to the 8-hydroxyquinoline solution while stirring continuously.
-
Precipitation: Add ammonia solution dropwise to the mixture until a yellow-green precipitate of Alq3 is formed. The pH of the solution should be adjusted to be slightly basic to ensure complete precipitation.
-
Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the collected solid several times with deionized water and then with ethanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified Alq3 powder in a vacuum oven at 60-80°C for several hours to remove any residual solvent.
-
Purification (Optional): For high-purity Alq3 required for OLED fabrication, sublimation under high vacuum is a common purification technique.
Protocol 2: Fabrication of a Multilayer OLED Device via Thermal Evaporation
This protocol outlines the fabrication of a standard multilayer OLED device using thermal evaporation, a common technique for depositing thin organic films.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole-Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole-Transport Layer (HTL) material (e.g., α-NPD)
-
Emissive Layer (EML) material (e.g., Alq3)
-
Electron-Transport Layer (ETL) material (e.g., Alq3)
-
Electron-Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system
-
Substrate cleaning solutions (e.g., acetone, isopropanol, deionized water)
-
UV-Ozone cleaner or plasma cleaner
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole-Injection Layer Deposition:
-
Organic Layer Deposition:
-
Place the substrate in a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic layers by heating the source materials in crucibles:
-
Hole-Transport Layer (e.g., α-NPD, ~35 nm)
-
Emissive Layer (e.g., Alq3, ~30 nm)
-
Electron-Transport Layer (e.g., Alq3, ~30 nm)
-
-
The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance.
-
-
Electron-Injection Layer and Cathode Deposition:
-
Without breaking the vacuum, deposit a thin Electron-Injection Layer (e.g., LiF, ~1 nm) to facilitate electron injection from the cathode.
-
Deposit the metal cathode (e.g., Aluminum, ~100-150 nm) on top of the organic stack.
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate the device using a glass lid and a UV-curable epoxy resin in a glove box environment.
-
-
Characterization:
-
Measure the current-voltage-luminance (I-V-L) characteristics of the fabricated OLED device using a source meter and a photodetector.
-
Measure the electroluminescence spectrum using a spectrometer.
-
Visualizations
Synthesis of Alq3
References
Application Notes and Protocols for the Detection of Aluminum (Al³⁺) Ions using 5-Phenylquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview and experimental protocols for the use of 5-Phenylquinolin-8-ol as a fluorescent chemosensor for the detection of aluminum (Al³⁺) ions. 8-Hydroxyquinoline and its derivatives are well-established fluorogenic sensors that exhibit enhanced fluorescence upon chelation with metal ions, a phenomenon known as chelation-enhanced fluorescence (CHEF). While specific quantitative performance data for this compound is not extensively documented in current literature, this document outlines a generalized protocol based on the known reactivity of related 8-hydroxyquinoline compounds. These notes are intended to serve as a foundational guide for the application of this compound in Al³⁺ detection and to facilitate further research and development.
Introduction
Aluminum is the most abundant metal in the earth's crust and is widely used in various industrial applications. However, elevated levels of aluminum in biological systems and the environment have been linked to several health disorders. Therefore, the development of sensitive and selective methods for the detection of Al³⁺ ions is of significant importance. Fluorescent chemosensors offer a powerful tool for this purpose due to their high sensitivity, rapid response, and operational simplicity.
This compound, a derivative of 8-hydroxyquinoline, is a potential fluorescent probe for Al³⁺. The underlying principle of detection is based on the formation of a stable complex between the this compound ligand and the Al³⁺ ion. This complexation restricts the intramolecular rotation of the ligand and enhances its fluorescence emission.
Signaling Pathway
The detection of Al³⁺ by this compound operates on the principle of Chelation-Enhanced Fluorescence (CHEF). In its free form, this compound exhibits weak fluorescence due to photoinduced electron transfer (PET) and other non-radiative decay processes. Upon binding to Al³⁺, a rigid metal-ligand complex is formed. This complexation inhibits the non-radiative decay pathways, leading to a significant enhancement of the fluorescence intensity.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for Al³⁺ detection.
Quantitative Data
| Parameter | Typical Value Range | Notes |
| Limit of Detection (LOD) | 10 nM - 1 µM | Dependent on instrumentation and experimental conditions. |
| Linear Range | 0.1 µM - 50 µM | The range over which the fluorescence intensity is directly proportional to the Al³⁺ concentration. |
| Excitation Wavelength (λex) | 360 - 390 nm | Should be determined experimentally for the specific this compound-Al³⁺ complex. |
| Emission Wavelength (λem) | 450 - 550 nm | A significant Stokes shift is expected. |
| Response Time | < 5 minutes | Typically rapid complexation and fluorescence enhancement. |
| pH Range | 5 - 8 | The optimal pH range for stable complex formation and fluorescence. |
| Binding Stoichiometry | 1:3 (Al³⁺:Ligand) | Expected based on the trivalent nature of the aluminum ion. |
Experimental Protocols
The following are generalized protocols for the preparation of reagents and the detection of Al³⁺ using this compound. Researchers should optimize these protocols for their specific experimental setup and requirements.
Reagent and Solution Preparation
-
Preparation of this compound Stock Solution (1 mM):
-
Dissolve the appropriate amount of this compound in a suitable organic solvent (e.g., DMSO, ethanol, or acetonitrile) to a final concentration of 1 mM.
-
Store the stock solution in a dark, airtight container at 4°C.
-
-
Preparation of Aluminum (Al³⁺) Stock Solution (10 mM):
-
Dissolve an appropriate amount of a soluble aluminum salt (e.g., AlCl₃ or Al(NO₃)₃·9H₂O) in deionized water to a final concentration of 10 mM.
-
Prepare fresh working solutions of Al³⁺ by diluting the stock solution with the assay buffer.
-
-
Preparation of Assay Buffer (e.g., 10 mM HEPES, pH 7.4):
-
Dissolve HEPES salt in deionized water to a final concentration of 10 mM.
-
Adjust the pH to 7.4 using 1 M NaOH or 1 M HCl.
-
Filter the buffer through a 0.22 µm filter.
-
General Experimental Workflow
Application Notes and Protocols for HPLC Method Development: Analysis of 5-Phenylquinolin-8-ol
Introduction
5-Phenylquinolin-8-ol, a derivative of 8-hydroxyquinoline, is a compound of significant interest in pharmaceutical and chemical research due to its potential therapeutic activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3] Accurate and reliable analytical methods are crucial for its quantification in various matrices during drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity.[4][5][6]
This document provides a detailed application note and protocol for the development of a robust HPLC method for the analysis of this compound. The described method is based on reverse-phase chromatography, which is a common and effective technique for the separation of moderately polar to nonpolar compounds.[7]
Materials and Methods
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Data acquisition and processing software.
Chemicals and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, obtained from a water purification system)
-
Phosphoric acid (analytical grade)
-
Formic acid (analytical grade)
Chromatographic Conditions
The following conditions are a starting point for method development and can be optimized to achieve the desired separation.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | To be optimized. A starting point could be a linear gradient from 30% B to 80% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector Wavelength | To be determined by UV scan of this compound (a starting point could be around 254 nm). |
| Run Time | Approximately 20 minutes |
For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with 0.1% formic acid.[8][9]
Experimental Protocols
1. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation
The sample preparation method will depend on the matrix. For bulk drug analysis, dissolve the sample in methanol to a suitable concentration. For more complex matrices, a sample extraction procedure such as solid-phase extraction (SPE) or liquid-liquid extraction may be necessary.[10] All sample solutions should be filtered through a 0.45 µm syringe filter before injection.[11]
3. Method Development and Optimization
The goal of method development is to achieve a symmetrical peak for this compound with good resolution from any impurities or matrix components.[11]
-
Column Selection: A C18 column is a good starting point for this nonpolar compound. Other stationary phases like C8 or Phenyl columns can be explored if necessary.
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers in reverse-phase HPLC. The ratio of organic solvent to the aqueous phase will significantly impact the retention time.
-
pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. Since this compound has a phenolic hydroxyl group and a basic nitrogen atom, adjusting the pH with a buffer (e.g., phosphate or acetate) or an acidifier like phosphoric or formic acid can improve peak symmetry.[12]
-
-
Gradient Elution: For samples with components of varying polarities, a gradient elution is often necessary to achieve optimal separation within a reasonable run time.[13]
-
Detector Wavelength: Perform a UV scan of the this compound standard to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Results and Discussion
The following table summarizes hypothetical data from the method development experiments.
| Experiment | Mobile Phase Composition | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 1 | 50:50 Acetonitrile:Water (Isocratic) | 8.5 | 1.8 | 3500 |
| 2 | 60:40 Acetonitrile:Water (Isocratic) | 5.2 | 1.5 | 4200 |
| 3 | 50:50 Methanol:Water (Isocratic) | 10.2 | 2.1 | 2800 |
| 4 | Gradient: 30-80% Acetonitrile in 15 min | 12.3 | 1.2 | 8500 |
| 5 | Gradient: 30-80% Acetonitrile in 15 min with 0.1% H3PO4 | 11.8 | 1.1 | 9200 |
From the hypothetical data, a gradient elution with an acidified mobile phase (Experiment 5) provides the best chromatographic performance with a sharp, symmetrical peak and high efficiency.
Visualizations
Caption: Workflow for HPLC method development.
Caption: Key components of an HPLC system.
Conclusion
The developed reverse-phase HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water offers excellent separation and peak symmetry. This method can be validated according to ICH guidelines for use in routine quality control and research applications.[14] Further optimization may be required depending on the specific sample matrix and analytical requirements.
References
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. wjpmr.com [wjpmr.com]
- 6. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of Benzo(f)quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. gyanvihar.org [gyanvihar.org]
- 12. sielc.com [sielc.com]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Phenylquinolin-8-ol for Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 5-Phenylquinolin-8-ol as a potential fluorescent probe in cell imaging applications. While specific data for this compound is limited, this document compiles information from closely related 8-hydroxyquinoline (8-HQ) derivatives and general cell imaging protocols to offer a foundational framework for its application. Researchers should note that the provided protocols are starting points and will likely require optimization for specific cell types and experimental conditions.
Introduction
Quinoline derivatives are a class of heterocyclic compounds that have garnered significant interest in biomedical research due to their diverse biological activities and inherent fluorescent properties.[1][2] 8-Hydroxyquinoline and its derivatives are particularly notable for their ability to chelate metal ions, a property that can modulate their fluorescence and biological activity.[3] The introduction of a phenyl group at the 5-position of the quinolin-8-ol scaffold is anticipated to influence its photophysical properties, cellular uptake, and intracellular localization, making it a candidate for investigation in cell imaging.
Physicochemical and Fluorescent Properties
| Property | 8-Hydroxyquinoline (Parent Compound) | This compound (Expected) | Reference |
| Formula | C₉H₇NO | C₁₅H₁₁NO | N/A |
| Molar Mass | 145.16 g/mol | 221.26 g/mol | N/A |
| Appearance | White to yellowish crystalline powder | Off-white to yellow solid | N/A |
| Solubility | Soluble in ethanol, chloroform, acetone; sparingly soluble in water | Likely soluble in organic solvents like DMSO, ethanol; poor aqueous solubility | N/A |
| Excitation Max (λex) | ~310-320 nm in organic solvents | Expected red-shift (~330-360 nm) | [5] |
| Emission Max (λem) | ~510-550 nm (highly solvent-dependent) | Expected red-shift (~530-580 nm) | [6][7] |
| Quantum Yield (Φ) | Generally low, increases upon metal chelation | Variable, dependent on environment and metal chelation | [3] |
Experimental Protocols
The following are generalized protocols for utilizing this compound in live and fixed cell imaging. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
Preparation of Stock Solution
-
Dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) to prepare a 1-10 mM stock solution.
-
Vortex until the compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.
Live-Cell Imaging Protocol
This protocol is a starting point for staining adherent cells.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Plate cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) to determine the optimal staining with minimal cytotoxicity.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. Incubation time should be optimized.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or complete medium to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed complete medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. Based on the expected spectral properties, a DAPI or FITC/GFP filter set might be a reasonable starting point for excitation and emission.
-
Fixed-Cell Imaging Protocol
Materials:
-
Cells cultured on coverslips or chamber slides
-
PBS, pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton™ X-100 in PBS (for permeabilization, optional)
-
This compound staining solution
Procedure:
-
Cell Seeding and Growth: Culture cells on coverslips to the desired confluency.
-
Fixation:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton™ X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Staining:
-
Incubate the fixed (and permeabilized) cells with the this compound staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope.
Visualization of Workflows
Experimental Workflow for Live-Cell Imaging
Caption: A generalized workflow for live-cell imaging using this compound.
Potential Cellular Uptake and Localization Pathway
As the precise mechanism of cellular uptake for this compound is uncharacterized, a putative pathway can be proposed based on the lipophilic nature of many quinoline derivatives.
Caption: A hypothetical pathway for cellular uptake and localization of this compound.
Data Interpretation and Considerations
-
Cytotoxicity: 8-Hydroxyquinoline and its derivatives can exhibit cytotoxicity, which may be concentration and cell-type dependent.[8][9] It is imperative to perform viability assays (e.g., MTT, Trypan Blue exclusion) to determine the sub-lethal concentration range for your experiments.
-
Phototoxicity: Like many fluorescent probes, this compound may induce phototoxicity upon prolonged or high-intensity illumination. Use the lowest possible excitation light intensity and exposure times during imaging.
-
Metal Ion Chelation: The fluorescence of 8-hydroxyquinoline derivatives is often sensitive to the presence of metal ions such as Zn²⁺ and Mg²⁺.[10][11] This property could be exploited for sensing intracellular metal ion concentrations but also means that changes in ion levels could affect the fluorescence signal independently of the probe's localization.
-
Controls: Appropriate controls are essential. These include unstained cells (to assess autofluorescence), vehicle-treated cells (to control for any effects of the solvent, e.g., DMSO), and positive controls if a specific organelle is being targeted.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Fluorescence Signal | - Incorrect filter set- Concentration too low- Insufficient incubation time- Photobleaching | - Verify excitation/emission spectra if possible and match with appropriate filters.- Increase the concentration of the probe.- Increase the incubation time.- Reduce excitation light intensity and/or exposure time. |
| High Background Fluorescence | - Incomplete washing- Probe precipitation- High autofluorescence | - Increase the number and duration of wash steps.- Ensure the probe is fully dissolved in the working solution.- Image unstained cells to determine the level of autofluorescence and adjust imaging settings accordingly. |
| Signs of Cell Stress or Death | - Concentration too high- Prolonged incubation- Phototoxicity | - Perform a thorough cytotoxicity assay and use a lower, non-toxic concentration.- Optimize and potentially shorten the incubation time.- Minimize light exposure. |
By following these guidelines and performing careful optimization, researchers can begin to explore the potential of this compound as a novel tool for cellular imaging.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and fluorescence properties of 5,7-diphenylquinoline and 2,5,7-triphenylquinoline derived from m-terphenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 6. [PDF] Photo physical properties of 8-hydroxy quinoline | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand substituent effect on the cytotoxicity activity of two new copper( ii ) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assa ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00172H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Phenylquinolin-8-ol as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 5-Phenylquinolin-8-ol, a versatile ligand in coordination chemistry. This document details its synthesis, the preparation of its metal complexes, and its applications, with a focus on its potential in antimicrobial and catalytic fields. The information is presented to be a valuable resource for researchers in inorganic chemistry, medicinal chemistry, and materials science.
Introduction
This compound is a derivative of 8-hydroxyquinoline (oxine), a well-known and versatile chelating agent. The introduction of a phenyl group at the 5-position modifies the electronic and steric properties of the ligand, influencing the stability, reactivity, and photophysical properties of its metal complexes.[1] Like its parent compound, this compound acts as a monoprotic bidentate ligand, coordinating to metal ions through the deprotonated hydroxyl group and the nitrogen atom of the quinoline ring to form stable chelate complexes.[1][2] This chelating ability is the foundation for its diverse applications, ranging from catalysis to medicinal chemistry.[1][3]
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed coupling of a protected 5-halo-8-hydroxyquinoline with phenylboronic acid. A common strategy is to protect the hydroxyl group of 8-hydroxyquinoline, for instance as a benzyl ether, prior to the coupling reaction.[1][4] The benzyl protecting group can then be removed under mild conditions to yield the final product.[4]
Experimental Protocol: Synthesis of this compound
Step 1: Protection of 5-Bromo-8-hydroxyquinoline
-
To a solution of 5-bromo-8-hydroxyquinoline (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2-3 equivalents).
-
Add benzyl bromide (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain 5-bromo-8-(benzyloxy)quinoline.
Step 2: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 5-bromo-8-(benzyloxy)quinoline (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate or cesium carbonate (2-3 equivalents).[5]
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.[6]
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours, monitoring the reaction by TLC.[6]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 5-phenyl-8-(benzyloxy)quinoline.
Step 3: Deprotection
-
Dissolve 5-phenyl-8-(benzyloxy)quinoline (1 equivalent) in a suitable solvent like ethanol or methanol.
-
Add a catalyst for hydrogenolysis, such as 10% palladium on carbon (Pd/C).[2]
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to yield this compound, which can be further purified by recrystallization if necessary.
Caption: Synthetic pathway for this compound.
Coordination Chemistry of this compound
This compound forms stable complexes with a variety of transition metal ions, including but not limited to Cu(II), Ni(II), Co(II), Zn(II), and Mn(II).[7][8] The coordination typically results in the formation of ML₂ or ML₃ type complexes, where M is the metal ion and L is the deprotonated ligand, depending on the coordination number and oxidation state of the metal.[1] The stoichiometry and geometry of the resulting complexes can be determined using techniques such as conductometric and spectrophotometric titrations.[9][10]
Experimental Protocol: Synthesis of a Metal Complex (e.g., Bis(5-phenylquinolin-8-olato)copper(II))
-
Dissolve this compound (2 equivalents) in a suitable solvent, such as ethanol or methanol.
-
In a separate flask, dissolve a salt of the desired metal, for example, copper(II) acetate monohydrate (1 equivalent), in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
Adjust the pH of the mixture to the optimal range for complex formation (typically between 5 and 8) using a dilute base solution (e.g., sodium hydroxide or ammonia).[10]
-
A precipitate of the metal complex should form. Continue stirring the mixture for 1-2 hours to ensure complete reaction.
-
Collect the precipitate by filtration and wash it with the solvent to remove any unreacted starting materials.
-
Dry the complex in a desiccator or under vacuum.
-
The resulting complex can be characterized by various spectroscopic techniques, including FT-IR, UV-Vis, and elemental analysis.
Caption: Experimental workflow for metal complex synthesis.
Applications
The metal complexes of this compound and its derivatives exhibit a range of interesting properties with potential applications in various fields.
Antimicrobial Activity
8-Hydroxyquinoline and its derivatives are known for their antimicrobial properties.[11][12] The biological activity is often enhanced upon coordination with metal ions. The mechanism is thought to involve the chelation of metal ions essential for microbial growth or the increased lipophilicity of the metal complex, which facilitates its transport across cell membranes. The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[7][13]
Table 1: Antimicrobial Activity (MIC Values) of 8-Hydroxyquinoline Derivatives and their Metal Complexes
| Compound/Complex | Organism | MIC (µg/mL) | Reference |
| 8-Hydroxyquinoline | S. aureus | 27.58 µM | [11][12] |
| 8-Hydroxyquinoline | E. faecalis | 27.58 µM | [11][12] |
| 8-Hydroxyquinoline | C. albicans | 27.58 µM | [11][12] |
| [Cu(8-HQ)₂] | S. aureus | Zone of inhibition: 28 mm | [9] |
| [Co(8-HQ)₂] | S. aureus | Zone of inhibition: 22 mm | [9] |
| [Ni(8-HQ)₂] | S. aureus | Zone of inhibition: 20 mm | [9] |
| Ru(II) complex of 2,9-Me₂phen and dppz | B. subtilis | 2-8 | [13] |
| Ru(II) complex of 2,9-Me₂phen and dppz | S. aureus | 2-8 | [13] |
Note: Data for this compound specifically is limited; the table provides data for the parent 8-hydroxyquinoline (8-HQ) and its complexes to indicate the potential activity.
Catalysis
Palladium complexes, in particular, are widely used as catalysts in various organic transformations, including C-H functionalization and C-N bond formation (Buchwald-Hartwig amination).[14] The coordination of ligands like this compound to the palladium center can modulate its catalytic activity and selectivity. The performance of such catalysts can be evaluated by monitoring reaction yields and turnover numbers.
Table 2: Catalytic Performance of Palladium Complexes in C-H Functionalization
| Catalyst | Substrate | Product | Conversion (%) | Conditions | Reference |
| [NⁿBu₄]₂[Pd₂I₆] | Benzo[h]quinoline | 10-alkoxybenzo[h]quinoline | Near-quantitative | 50 °C, 1-2 mol% Pd, 2 h | [14] |
| [NⁿBu₄]₂[Pd₂I₆] | 8-Methylquinoline | 8-(methoxymethyl)quinoline | Near-quantitative | 50 °C, 1-2 mol% Pd, 2 h | [14] |
Note: This table illustrates the catalytic potential of palladium complexes with quinoline-based ligands. The specific use of this compound as a ligand in these reactions warrants further investigation.
Fluorescence and Materials Science
Metal complexes of 8-hydroxyquinoline derivatives are often fluorescent and have been investigated for applications in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors.[1][15][16] The introduction of the phenyl group in this compound is expected to influence the photophysical properties, such as the emission wavelength and quantum yield, of its metal complexes.
Table 3: Fluorescence Properties of 8-Hydroxyquinoline Derivative Metal Complexes
| Complex | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference |
| Al(III) complexes of 8-HQ derivatives | Varies (Red-shifted with halogen/methyl substitution at C-5) | > 0.171 for some derivatives | [17] |
| Zn(II) complexes of 8-HQ derivatives | Varies | - | [17] |
| Cd(II) complexes of 8-HQ derivatives | Varies | - | [17] |
Note: The fluorescence properties are highly dependent on the specific metal ion and the substituents on the 8-hydroxyquinoline ligand.
Quantitative Data Summary
The stability of the metal complexes is a crucial parameter that influences their behavior and applicability. The stability constant (log K) provides a measure of the affinity of the ligand for a particular metal ion.
Table 4: Stability Constants of Metal Complexes with 8-Hydroxyquinoline Derivatives
| Ligand | Metal Ion | log K₁ | log K₂ | Solvent | Reference |
| 8-Hydroxyquinoline | Cu(II) | 12.16 | 11.24 | 50% Dioxane-Water | |
| 8-Hydroxyquinoline | Ni(II) | 9.81 | 8.57 | 50% Dioxane-Water | |
| 8-Hydroxyquinoline | Co(II) | 9.53 | 8.16 | 50% Dioxane-Water | |
| 8-Hydroxyquinoline | Zn(II) | 8.71 | 7.95 | 50% Dioxane-Water | |
| 8-Hydroxyquinoline | Mn(II) | 7.42 | 6.40 | 50% Dioxane-Water |
Note: The stability constants are dependent on the solvent system and temperature. The values for this compound are expected to be of a similar order of magnitude but may be influenced by the steric and electronic effects of the phenyl group.
Conclusion
This compound is a ligand with significant potential in coordination chemistry. Its synthesis via established methods like the Suzuki-Miyaura coupling allows for its accessible preparation. The resulting metal complexes exhibit promising properties for applications in antimicrobial agents, catalysis, and fluorescent materials. The data and protocols provided in these notes serve as a foundation for further research and development in these areas. Future work should focus on a more detailed investigation of the specific properties of this compound metal complexes to fully realize their potential.
References
- 1. rroij.com [rroij.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. isca.me [isca.me]
- 9. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 12. scialert.net [scialert.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.uci.edu [chem.uci.edu]
- 17. researchgate.net [researchgate.net]
Application Note and Protocol for Measuring 5-Phenylquinolin-8-ol Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenylquinolin-8-ol is a heterocyclic aromatic organic compound belonging to the quinoline family. Quinoline derivatives are of significant interest in pharmaceutical and materials science research due to their diverse biological activities and unique photophysical properties. Many quinoline-based compounds exhibit fluorescence, making them valuable as molecular probes, in bio-imaging, and for the development of organic light-emitting diodes (OLEDs). This application note provides a detailed experimental protocol for measuring the fluorescence of this compound, offering a framework for its characterization and potential application in various research fields.
Principle of Fluorescence Spectroscopy
Fluorescence is a photoluminescent process in which a molecule absorbs a photon of light, exciting it to a higher electronic state. The molecule then quickly relaxes to the lowest vibrational level of this excited state and subsequently returns to the ground electronic state by emitting a photon. The emitted photon has lower energy (longer wavelength) than the absorbed photon, and this difference in wavelength is known as the Stokes shift. The intensity and spectral characteristics of the emitted light are dependent on the molecular structure and its environment.
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound, the following table summarizes the photophysical properties of the parent compound, 8-hydroxyquinoline (8-HQ), to provide an estimated baseline. The introduction of a phenyl group at the 5-position is expected to cause a bathochromic (red) shift in both the excitation and emission maxima due to increased π-conjugation.
| Parameter | 8-Hydroxyquinoline (in various solvents) | Expected for this compound |
| Excitation Maximum (λex) | ~290 - 375 nm[1] | ~320 - 400 nm (Estimated) |
| Emission Maximum (λem) | ~330 - 520 nm (highly solvent-dependent)[1] | ~350 - 550 nm (Estimated, solvent-dependent) |
| Quantum Yield (ΦF) | Variable, can be high in polar aprotic solvents[1] | To be determined experimentally |
| Fluorescence Lifetime (τ) | Not specified for 8-HQ, but for AlQ3 (a metal complex of 8-HQ) it is in the nanosecond range (e.g., 11 ns in ethanol) | To be determined experimentally |
Experimental Protocols
This section outlines the detailed methodology for measuring the fluorescence of this compound.
Materials and Reagents
-
This compound (purity >98%)
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, dimethyl sulfoxide - DMSO)
-
Reference standard for quantum yield determination (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
Cuvettes (quartz, 1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Instrumentation
-
Spectrofluorometer: A calibrated instrument capable of measuring excitation and emission spectra, as well as time-resolved fluorescence decays. Essential components include a light source (e.g., Xenon arc lamp), excitation and emission monochromators, a sample holder, and a detector (e.g., photomultiplier tube).
-
UV-Vis Spectrophotometer: For measuring the absorbance of the sample and reference standard, which is necessary for quantum yield calculations.
Instrument Setup and Calibration
-
Warm-up: Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light output.
-
Monochromator Slits: Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A good starting point is 5 nm for both.
-
Wavelength Calibration: If required, calibrate the monochromators using a known standard (e.g., the Raman peak of water or a certified calibration standard).
-
Detector Response Correction: For accurate spectral measurements, especially for quantum yield determination, it is crucial to correct the emission spectra for the wavelength-dependent response of the detector. This is typically done using a calibrated light source or a set of emission correction standards.
Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., 1 mM in ethanol). Ensure the compound is fully dissolved.
-
Working Solutions: Prepare a series of dilutions from the stock solution. For fluorescence measurements, it is critical to work with dilute solutions where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects. A typical concentration range is 1-10 µM.
-
Reference Standard Solution: Prepare a solution of the quantum yield reference standard (e.g., quinine sulfate) with an absorbance at the excitation wavelength that is closely matched to the sample solutions.
Measurement of Fluorescence Spectra
-
Excitation Spectrum:
-
Set the emission monochromator to the estimated emission maximum of this compound.
-
Scan the excitation monochromator over a range of wavelengths (e.g., 250-450 nm) to determine the optimal excitation wavelength (λex), which corresponds to the peak of the excitation spectrum.
-
-
Emission Spectrum:
-
Set the excitation monochromator to the determined λex.
-
Scan the emission monochromator from a wavelength slightly longer than λex to a longer wavelength (e.g., λex + 20 nm to 700 nm) to record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.
-
Record Spectra: Measure the absorption and fluorescence emission spectra of both the this compound solution and the reference standard solution. The same excitation wavelength must be used for both.
-
Calculate Integrated Fluorescence Intensity: Calculate the area under the corrected emission spectra for both the sample and the standard.
-
Calculate Quantum Yield: Use the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Measurement of Fluorescence Lifetime
Fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. It is typically measured using Time-Correlated Single Photon Counting (TCSPC).
-
Instrument Setup: Use a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) with a repetition rate appropriate for the expected lifetime.
-
Data Acquisition:
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Measure the fluorescence decay of the this compound solution.
-
-
Data Analysis: Fit the fluorescence decay curve using deconvolution software to account for the IRF. The decay is often modeled as a single or multi-exponential function to determine the fluorescence lifetime(s).
Diagrams
Caption: Workflow for fluorescence characterization.
Caption: Simplified Jablonski diagram illustrating fluorescence.
References
Application of 5-Phenylquinolin-8-ol Derivatives in Antibacterial Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antibacterial effects.[1][2] Within this class, 8-hydroxyquinolines are of particular interest due to their chelating properties, which are often implicated in their mechanism of action.[3] This document provides detailed application notes and protocols for the assessment of the antibacterial properties of 5-phenylquinolin-8-ol and its derivatives.
Notably, while the core structure of this compound is a key building block, studies have indicated that the unsubstituted form of this compound may exhibit limited to no antibacterial activity. For instance, a study on novel 8-hydroxyquinoline derivatives reported that this compound (referred to as compound 1 in the study) showed no antimicrobial effect against the tested bacterial strains.[4] However, the introduction of various substituents on the phenyl ring led to derivatives with significant antibacterial efficacy.[4] These findings underscore the importance of substitution on the phenyl moiety for enhancing the antibacterial potential of the this compound scaffold.
This document will, therefore, focus on the antibacterial applications of substituted this compound derivatives, providing quantitative data from published studies and detailed protocols for their evaluation in antibacterial assays.
Data Presentation
The antibacterial activity of substituted this compound derivatives has been evaluated against several Gram-positive and Gram-negative bacteria. The efficacy is often determined by measuring the zone of inhibition in an agar diffusion assay. Below is a summary of the reported activity for a series of these compounds.
Table 1: Antibacterial Activity of Substituted this compound Derivatives
| Compound ID | Phenyl Ring Substituent | S. aureus (ATCC 29213) Inhibition Zone (mm) | V. parahaemolyticus (ATCC 17802) Inhibition Zone (mm) | E. coli (ATCC 35218) Inhibition Zone (mm) | P. aeruginosa (ATCC 27853) Inhibition Zone (mm) |
| 1 | Unsubstituted | — | — | — | — |
| 2 | 4-Nitro | 17 | 7 | — | — |
| 3 | 4-Bromo | 15 | 7 | — | — |
| 4 | 4-Methyl | 19 | 14 | — | — |
| 5 | 4-Chloro | 32 | 30 | 18 | — |
| 6 | 4-Methoxy | 8 | 5 | — | — |
| Penicillin G | (Reference) | 11 | 5 | 12 | 9 |
| Data sourced from Rbaa et al., 2020.[4] A concentration of 10⁻³ g/mL was used for all compounds. "—" indicates no zone of inhibition was observed. |
Experimental Protocols
Standardized methods are crucial for the reliable evaluation of the antibacterial activity of novel compounds. The following are detailed protocols for the agar disk diffusion and broth microdilution methods, which are commonly employed for this purpose.
Protocol 1: Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative technique to assess the susceptibility of bacteria to antimicrobial agents.
1. Inoculum Preparation:
- Aseptically select 3-5 well-isolated colonies of the test bacterium from an overnight culture on a non-selective agar plate.
- Transfer the colonies into a tube containing sterile saline or broth.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
2. Inoculation of Agar Plate:
- Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.
- Uniformly streak the swab over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure even distribution of the inoculum.
3. Application of Test Compound:
- Prepare sterile paper disks of a standard diameter (e.g., 6 mm).
- Impregnate the disks with a known concentration of the this compound derivative solution. A solvent control disk should also be prepared.
- Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.
4. Incubation:
- Invert the plates and incubate at 35-37°C for 16-24 hours.
5. Interpretation of Results:
- Measure the diameter of the zone of complete inhibition around each disk in millimeters.
- The size of the inhibition zone is indicative of the antibacterial activity of the compound.
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Compound Dilutions:
- Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
2. Inoculum Preparation:
- Prepare a bacterial suspension as described in Protocol 1 (Inoculum Preparation, steps 1-2).
- Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well containing the serially diluted compound.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Cover the plate and incubate at 35-37°C for 16-20 hours.
4. MIC Determination:
- The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Mandatory Visualizations
Caption: Workflow for the Agar Disk Diffusion Method.
Caption: Structure-Activity Relationship of this compound Derivatives.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Phenylquinolin-8-ol in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 5-Phenylquinolin-8-ol as a multi-target inhibitor for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The protocols outlined below are based on established methodologies for evaluating key pathological drivers of these conditions.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Key pathological features include the aggregation of misfolded proteins (such as amyloid-beta and tau), oxidative stress, metal ion dyshomeostasis, and neuroinflammation. The 8-hydroxyquinoline scaffold has emerged as a promising privileged structure in the design of multi-target-directed ligands to address these interconnected pathologies. This compound, a derivative of 8-hydroxyquinoline, is a compound of interest for its potential to simultaneously modulate several of these key targets. Its proposed mechanisms of action include metal chelation, antioxidant activity, and inhibition of enzymes involved in neurotransmitter metabolism and protein aggregation.
Multi-Targeting Strategy of this compound
This compound is hypothesized to exert its neuroprotective effects through a multi-pronged approach, targeting several key components of the neurodegenerative cascade. This strategy is advantageous as it may offer a more holistic therapeutic effect compared to single-target agents.
Figure 1: Proposed multi-target mechanism of this compound in neurodegeneration.
Quantitative Data Summary
While specific experimental data for this compound is limited in the public domain, the following tables summarize the inhibitory activities of structurally related 5-substituted-8-hydroxyquinoline and quinoline derivatives against key targets in neurodegenerative diseases. This data provides a basis for predicting the potential efficacy of this compound.
Table 1: Cholinesterase Inhibition by Quinoline Derivatives
| Compound | Target | IC₅₀ (µM) | Reference |
| Phenyl-quinoline derivative | AChE | Data not specified | |
| Phenyl-quinoline derivative | BChE | Higher selectivity vs AChE | |
| Quinolinone (QN8) | hrAChE | 0.29 | |
| Quinolinone (QN8) | hrBChE | 12.73 |
Table 2: Monoamine Oxidase (MAO) Inhibition by 8-Aminoquinoline Analogs
| Compound | Target | IC₅₀ (nM) | Reference |
| 5-(4-Trifluoromethylphenoxy)-4-methylprimaquine | MAO-B | 150 | |
| Racemic NPC1161 | MAO-B | Selective (3.7-fold vs MAO-A) | |
| (S)-(+)-NPC1161A | MAO-B | Highly selective (>10-fold vs MAO-A) |
Table 3: Inhibition of Amyloid-β (Aβ) Aggregation by 8-Hydroxyquinoline Derivatives
| Compound | Assay | IC₅₀ (µM) | Reference |
| Compound 5b (an 8-hydroxyquinoline derivative) | Self-induced Aβ₁₋₄₂ aggregation | 5.64 | |
| Clioquinol (CQ) | Zinc-induced Aβ oligomerization | 2.3 - 5.2 | |
| PBT2 derivatives | Zinc-induced Aβ oligomerization | 2.0 - 4.5 |
Table 4: Antioxidant Activity of 5-Substituted 8-Hydroxyquinoline Derivatives
| Compound | Assay | IC₅₀ (mg/mL) | Reference |
| 5-substituted 8-hydroxyquinoline derivatives | DPPH radical scavenging | 0.8 - 2.49 | |
| Caffeic acid derivatives of 8-quinoline | DPPH radical scavenging | Good antioxidant activity |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential of this compound as an inhibitor for neurodegenerative diseases.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 5-aryl-8-hydroxyquinolines, which can be adapted for this compound.
Figure 2: Synthetic workflow for this compound.
Materials:
-
5-bromo-8-hydroxyquinoline
-
Protecting group (e.g., methoxymethyl chloride)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Deprotecting agent (e.g., HCl)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Protection of the Hydroxyl Group: Protect the 8-hydroxyl group of 5-bromo-8-hydroxyquinoline to prevent interference with the coupling reaction.
-
Suzuki-Miyaura Coupling: In an inert atmosphere, dissolve the protected 5-bromo-8-hydroxyquinoline, phenylboronic acid, palladium catalyst, and base in the solvent system. Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Deprotection: Remove the protecting group to yield the crude this compound.
-
Purification: Purify the final product by column chromatography.
Protocol 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
This spectrophotometric assay is based on the Ellman's method.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
Donepezil or Galantamine (positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and test compound in phosphate buffer.
-
In a 96-well plate, add the buffer, test compound at various concentrations, and the enzyme solution. Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Protocol 3: Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This is a continuous spectrophotometric method.
Materials:
-
Recombinant human MAO-A and MAO-B
-
Kynuramine (for MAO-A) or Benzylamine (for MAO-B) as substrate
-
Potassium phosphate buffer (pH 7.4)
-
This compound (test compound)
-
Clorgyline (for MAO-A) or Selegiline (for MAO-B) as positive controls
-
UV-Vis spectrophotometer
Procedure:
-
Prepare solutions of the enzymes, substrates, and test compound in the buffer.
-
Pre-incubate the enzyme with various concentrations of the test compound for a specified time at 37°C.
-
Initiate the reaction by adding the substrate.
-
Monitor the formation of the product (4-hydroxyquinoline for MAO-A or benzaldehyde for MAO-B) by measuring the change in absorbance at the respective maximum wavelength (e.g., ~316 nm for 4-hydroxyquinoline and ~250 nm for benzaldehyde).
-
Calculate the initial reaction rates and determine the percentage of inhibition and IC₅₀ values.
Protocol 4: Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)
This assay monitors the formation of amyloid fibrils.
Materials:
-
Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
This compound (test compound)
-
Known Aβ aggregation inhibitor (e.g., Curcumin) as a positive control
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of Aβ₁₋₄₂ by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in buffer to obtain monomeric Aβ.
-
In a 96-well plate, mix the Aβ₁₋₄₂ solution with the test compound at various concentrations.
-
Add ThT to each well.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time.
-
Plot the fluorescence intensity against time to obtain aggregation curves and determine the extent of inhibition.
Protocol 5: Neuroprotection Assay in a Cell Culture Model of Oxidative Stress
This protocol uses the MTT assay to assess cell viability.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the SH-SY5Y cells in a 96-well plate and allow them to adhere and differentiate (if necessary).
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induce oxidative stress by adding H₂O₂ or 6-OHDA to the cell culture medium and incubate for an appropriate time.
-
Remove the medium and add MTT solution to each well. Incubate until formazan crystals are formed.
-
Dissolve the formazan crystals with DMSO.
-
Measure the absorbance at ~570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the neuroprotective effect of the compound.
Conclusion
This compound represents a promising scaffold for the development of multi-target inhibitors for neurodegenerative diseases. The protocols provided herein offer a framework for the systematic evaluation of its efficacy. Further investigation into the specific inhibitory concentrations and the in vivo neuroprotective effects of this compound is warranted to fully elucidate its therapeutic potential. The structure-activity relationship of 5-substituted 8-hydroxyquinolines suggests that the electronic and steric properties of the substituent at the 5-position can significantly influence biological activity. Therefore, the phenyl group in this compound is expected to contribute to its overall pharmacological profile.
Application Notes & Protocols: Formulation of 5-Phenylquinolin-8-ol for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Phenylquinolin-8-ol belongs to the 8-hydroxyquinoline (8-HQ) class of compounds, which are recognized for a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The therapeutic potential of these compounds is often linked to their ability to chelate metal ions, a property conferred by the close proximity of the hydroxyl group to the heterocyclic nitrogen.[2] Like many heterocyclic aromatic compounds, this compound is predicted to have poor aqueous solubility, a significant hurdle for achieving adequate systemic exposure in in vivo studies.[4][5]
This document provides detailed application notes and protocols for developing a suitable formulation of this compound to ensure consistent and reliable delivery in preclinical animal models. The focus is on creating stable and homogenous formulations for common administration routes, such as oral gavage.
Physicochemical Properties and Formulation Challenges
Table 1: Physicochemical Properties of 8-Hydroxyquinoline and Related Analogs
| Property | 8-Hydroxyquinoline (Parent Compound) | 5-Chloro-8-hydroxyquinoline | 5-Nitro-8-hydroxyquinoline | Predicted for this compound |
| Molecular Weight | 145.16 g/mol [6] | 179.61 g/mol | 190.16 g/mol [7] | 221.26 g/mol |
| Appearance | White to faintly yellow crystalline powder[6] | - | Bright yellow crystal[7] | Crystalline solid |
| logP (Lipophilicity) | 2.02[6] | - | - | > 2.0 (High) |
| Aqueous Solubility | 556 mg/L (Slightly soluble)[6] | Limited in water[4] | 1 g/950 mL (Slightly soluble)[8] | Poor |
| Solubility in Organics | Soluble in alcohol, acetone, chloroform[6] | Soluble in ethanol, methanol[4] | Soluble in alcohol, diethyl ether[8] | Likely soluble in organic solvents |
Formulation Challenges:
-
Poor Aqueous Solubility: The high lipophilicity (predicted logP > 2.0) and crystalline nature suggest that this compound will be difficult to dissolve in simple aqueous vehicles, posing a major challenge for bioavailability.[5]
-
pH-Dependent Solubility: The hydroxyl group suggests that solubility may be dependent on pH, a factor to consider for administration routes that traverse different pH environments, like the gastrointestinal tract.[4]
-
Risk of Precipitation: If a solution formulation is attempted using co-solvents, the compound may precipitate upon administration into the aqueous environment of the body, leading to variable absorption.[9]
Formulation Strategies for In Vivo Administration
For poorly soluble compounds, several formulation strategies can be employed to improve bioavailability and ensure consistent dosing. The selection of a strategy depends on the compound's properties, the intended route of administration, and the study's objective.
Table 2: Comparison of Common Formulation Strategies
| Strategy | Description | Advantages | Disadvantages | Best For |
| Co-solvent System | Dissolving the compound in a mixture of a water-miscible organic solvent (e.g., DMSO, PEG 400) and an aqueous vehicle. | Simple to prepare; suitable for initial screening. | Risk of precipitation upon injection/dosing; potential for solvent toxicity at high concentrations.[10] | Early-stage screening; intravenous administration if precipitation can be avoided. |
| Suspension | Dispersing fine particles of the compound in an aqueous vehicle containing suspending and wetting agents. | Reduces risk of precipitation; can provide sustained exposure; generally well-tolerated. | Requires careful control of particle size; potential for non-uniformity if not prepared correctly.[11] | Oral gavage; intramuscular or subcutaneous injections. |
| Lipid-Based System | Dissolving the compound in oils, surfactants, or lipids (e.g., SEDDS - Self-Emulsifying Drug Delivery Systems). | Enhances absorption of lipophilic drugs via lymphatic pathways; protects the drug from degradation.[5] | More complex to prepare and characterize; potential for GI side effects.[12] | Oral administration of highly lipophilic compounds. |
For this compound, a micronized suspension is a robust and highly recommended approach for oral in vivo studies due to its stability and ability to provide consistent dosing without the immediate risk of precipitation associated with co-solvent systems.
Experimental Workflow and Protocols
The overall process from receiving the compound to analyzing study results follows a structured workflow.
Caption: General Workflow for In Vivo Formulation and Study.
Protocol 1: Preparation of a Suspension for Oral Gavage in Rodents
This protocol describes the preparation of a 10 mg/mL suspension of this compound, a common concentration for initial pharmacokinetic or efficacy studies. The vehicle used is 0.5% w/v Carboxymethyl Cellulose (CMC) with 0.1% w/v Polysorbate 80 (Tween 80) to ensure particle suspension and wetting.
Materials and Equipment:
-
This compound powder
-
Sodium Carboxymethyl Cellulose (low viscosity)
-
Polysorbate 80 (Tween 80)
-
Purified water (e.g., Milli-Q)
-
Analytical balance
-
Spatula and weigh boats
-
Glass mortar and pestle
-
Graduated cylinders and beakers
-
Magnetic stirrer and stir bar
-
Bath sonicator
-
pH meter (optional)
Table 3: Example Vehicle Composition (for 100 mL)
| Component | Purpose | Amount |
| Sodium CMC | Suspending agent | 0.5 g |
| Polysorbate 80 (Tween 80) | Wetting agent | 0.1 g |
| Purified Water | Vehicle | q.s. to 100 mL |
Procedure:
-
Prepare the Vehicle (0.5% CMC / 0.1% Tween 80): a. Add approximately 80 mL of purified water to a beaker with a magnetic stir bar. b. Slowly sprinkle 0.5 g of Sodium CMC onto the vortex of the stirring water to prevent clumping. Stir until fully dissolved (this may take 30-60 minutes). c. Add 0.1 g (or 0.1 mL) of Tween 80 to the solution and continue stirring until homogenous. d. Adjust the final volume to 100 mL with purified water and stir to mix.
-
Prepare the Drug Suspension (Example: 10 mL at 10 mg/mL): a. Weigh 100 mg of this compound powder and place it into a clean glass mortar. b. Particle Size Reduction: Gently triturate the powder with the pestle for 1-2 minutes to break up any aggregates and ensure a fine, consistent particle size. c. Wetting the Powder: Add a few drops of the prepared vehicle (approximately 0.2 mL) to the mortar. Mix with the pestle to create a thick, uniform paste. This step is critical to ensure the hydrophobic powder is properly wetted by the vehicle.[13] d. Gradual Dilution: Slowly add the remaining vehicle to the mortar in small increments, mixing continuously to maintain a homogenous suspension. e. Transfer the final suspension to an appropriate container (e.g., a glass vial). f. Homogenization: Place the vial in a bath sonicator for 15-20 minutes to further disperse the particles and ensure uniformity. g. Visually inspect the suspension for any large agglomerates. It should appear uniform and milky.
-
Administration: a. Before each dose administration, vigorously vortex or stir the suspension to ensure homogeneity. b. Use an appropriately sized oral gavage needle for the animal species (e.g., 20-22 gauge for mice).[14] c. Administer the dose slowly and carefully to prevent accidental tracheal administration.
Proposed Mechanism of Action: Metal Chelation Pathway
8-Hydroxyquinoline derivatives are well-known metal chelators, and this activity is central to their biological effects. By sequestering essential metal ions like iron, zinc, or copper, these compounds can disrupt vital cellular processes, leading to effects such as the inhibition of tumor growth or microbial proliferation.[2][15]
Caption: Proposed Anticancer Mechanism via Metal Chelation.
This proposed pathway suggests that by binding to intracellular metal ions, this compound could inhibit enzymes critical for cell survival and proliferation or catalyze the production of damaging reactive oxygen species (ROS), ultimately triggering programmed cell death.[16] This mechanism provides a rationale for evaluating this compound in oncology models in vivo.
References
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 8-Hydroxy-5-nitroquinoline 96 4008-48-4 [sigmaaldrich.com]
- 9. In vivo deposition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US2902408A - Suspensions of drugs destined for injection and process for the preparation thereof - Google Patents [patents.google.com]
- 12. In Vivo Precipitation of Poorly Soluble Drugs from Lipid-Based Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis Yield of 5-Phenylquinolin-8-ol
For researchers, scientists, and drug development professionals engaged in the synthesis of 5-Phenylquinolin-8-ol, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs). Our aim is to address specific experimental challenges to help you optimize your synthesis yield and purity.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly tackle common issues encountered during the synthesis of this compound. The primary synthetic route covered involves the bromination of 8-hydroxyquinoline, protection of the hydroxyl group, a Suzuki-Miyaura cross-coupling to introduce the phenyl group, and subsequent deprotection.
Question 1: My initial Skraup synthesis of 8-hydroxyquinoline resulted in a low yield and a violent reaction. How can I improve this step?
Answer:
Low yields and vigorous reactions are common challenges in the classic Skraup synthesis. Several factors can contribute to this, including reaction temperature and the choice of oxidizing agent.
-
Violent Reaction: The traditional Skraup reaction, which uses glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene with aniline, is notoriously exothermic and can be difficult to control. To mitigate this, consider adding ferrous sulfate or boric acid to moderate the reaction's vigor.[1][2]
-
Low Yield: Yields can be improved by modifying the reaction conditions. An improved Skraup method using acrolein in place of glycerol in a solution of acetic acid and hydrochloric acid has been reported to achieve yields of up to 72%.[3] Another modification involves the addition of anhydrous cupric sulfate and calcium oxide to absorb water and accelerate the dehydration cyclization, leading to increased reaction speed and yield.[4]
Question 2: I am struggling with the bromination of 8-hydroxyquinoline, obtaining a mixture of products. How can I selectively synthesize 5-bromo-8-hydroxyquinoline?
Answer:
The bromination of 8-hydroxyquinoline can lead to a mixture of mono- and di-brominated products. Achieving high selectivity for 5-bromo-8-hydroxyquinoline requires careful control of the reaction conditions. While direct selective bromination at the 5-position is challenging, one approach is to perform the bromination and then separate the desired isomer. However, a more controlled approach involves the synthesis of 5-bromoquinoline from 5-aminoquinoline, followed by conversion to 5-bromo-8-hydroxyquinoline, though this is a more lengthy process.[5]
For direct bromination, using a less reactive brominating agent and controlling the stoichiometry can favor the mono-brominated product. Purification by column chromatography is often necessary to isolate the desired 5-bromo isomer from the 7-bromo and 5,7-dibromo byproducts.
Question 3: The Suzuki-Miyaura coupling of my 5-bromo-8-(benzyloxy)quinoline with phenylboronic acid is giving a low yield. What are the critical parameters to optimize?
Answer:
Low yields in Suzuki-Miyaura coupling are a frequent issue. The key to a high-yielding reaction lies in the careful selection of the catalyst, ligand, base, and solvent system. The interplay between these components is crucial for an efficient catalytic cycle.
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is paramount. For heteroaryl halides, bulky and electron-rich phosphine ligands often give the best results. Systems like Pd(OAc)₂ with SPhos or XPhos, and Pd(dppf)Cl₂ have been shown to be effective for similar couplings.[6]
-
Base: The base plays a critical role in the transmetalation step. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: A variety of solvent systems can be employed, often a mixture of an organic solvent and water (e.g., dioxane/water, THF/water, or toluene/water). The choice of solvent can affect the solubility of the reactants and the efficacy of the base.
For a starting point, a combination of Pd(dppf)Cl₂ as the catalyst with K₂CO₃ as the base in a dioxane/water solvent system at 80-100 °C is a robust choice for this type of transformation.
Question 4: I am observing significant side products in my Suzuki coupling reaction, such as homocoupling of phenylboronic acid and dehalogenation of my starting material. How can I minimize these?
Answer:
The formation of side products is a common cause of reduced yield and purification difficulties in Suzuki couplings.
-
Homocoupling: The homocoupling of boronic acids to form biphenyl is often promoted by the presence of oxygen. To minimize this, it is crucial to thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Dehalogenation: The replacement of the bromine atom with a hydrogen atom (hydrodehalogenation) can occur as a competing reaction. This is often favored by the presence of protic solvents or certain bases. Using anhydrous solvents and a non-hydroxide base can help to suppress this side reaction. The choice of ligand can also influence the relative rates of the desired cross-coupling versus dehalogenation.
Question 5: The final deprotection of the benzyl group via hydrogenolysis is incomplete or leads to side products. What are the optimal conditions?
Answer:
Incomplete reaction or the formation of byproducts during the hydrogenolysis of the benzyl ether can be frustrating. The efficiency of this step is highly dependent on the catalyst, solvent, and reaction conditions.
-
Catalyst: Palladium on carbon (Pd/C) is the most common catalyst for this transformation. The quality and activity of the Pd/C can vary significantly between suppliers. A 10% Pd/C loading is typically used. In some cases, Pearlman's catalyst (Pd(OH)₂/C) can be more effective, especially for substrates that are sensitive to acidic conditions.[7]
-
Solvent: A range of solvents can be used, with methanol, ethanol, and ethyl acetate being common choices. The choice of solvent can affect the reaction rate and the solubility of the starting material and product.
-
Hydrogen Pressure: The reaction is typically run under a hydrogen atmosphere, from balloon pressure to higher pressures in a Parr shaker. For more stubborn deprotections, increasing the hydrogen pressure can be beneficial.
-
Additives: In some cases, the addition of a small amount of acid (e.g., a few drops of acetic acid or HCl) can accelerate the reaction. However, this should be done with caution as it can also promote side reactions.
A typical starting point is to use 10% Pd/C in methanol under a hydrogen atmosphere at room temperature.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely employed and versatile route involves a multi-step synthesis starting from commercially available 8-hydroxyquinoline. The key steps are:
-
Bromination of 8-hydroxyquinoline to introduce a bromine atom at the 5-position, yielding 5-bromo-8-hydroxyquinoline.
-
Protection of the hydroxyl group, typically as a benzyl ether, to give 5-bromo-8-(benzyloxy)quinoline. This is necessary to prevent interference of the acidic proton in the subsequent Suzuki coupling.[8]
-
Suzuki-Miyaura cross-coupling of 5-bromo-8-(benzyloxy)quinoline with phenylboronic acid to form the C-C bond and generate 8-(benzyloxy)-5-phenylquinoline.
-
Deprotection of the benzyl group via catalytic hydrogenolysis to afford the final product, this compound.
Q2: Why is it necessary to protect the hydroxyl group of 8-hydroxyquinoline before the Suzuki coupling?
A2: The acidic proton of the hydroxyl group can interfere with the catalytic cycle of the Suzuki-Miyaura reaction in several ways. It can react with the organopalladium intermediates or the base, leading to deactivation of the catalyst and lower yields. Protecting the hydroxyl group as an ether, such as a benzyl ether, renders it inert to the reaction conditions, allowing the cross-coupling to proceed efficiently.[8]
Q3: What are some common impurities I might encounter in the final product and how can I remove them?
A3: Common impurities can originate from incomplete reactions or side reactions in the final steps. These may include:
-
Unreacted 8-(benzyloxy)-5-phenylquinoline: If the deprotection step is incomplete.
-
Biphenyl: From the homocoupling of phenylboronic acid in the Suzuki reaction.
-
5-Bromo-8-hydroxyquinoline: If the Suzuki coupling was incomplete.
-
Catalyst residues: Palladium residues from the Suzuki coupling or hydrogenolysis steps.
Purification is typically achieved by column chromatography on silica gel, followed by recrystallization. A solvent system for recrystallization can be determined by screening various solvents, often a polar solvent like ethanol or a solvent/anti-solvent pair like dichloromethane/hexane.[9]
Q4: Can I use a one-pot procedure for any of the synthetic steps?
A4: While a complete one-pot synthesis from 8-hydroxyquinoline to this compound is not commonly reported, some steps can be combined. For instance, after the Suzuki coupling, it might be possible to proceed directly to the deprotection step after a simple work-up to remove the catalyst and inorganic salts, without rigorous purification of the intermediate 8-(benzyloxy)-5-phenylquinoline. However, this may complicate the final purification.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
This table summarizes various conditions reported for Suzuki-Miyaura couplings of aryl bromides, providing a starting point for the optimization of the 5-bromo-8-(benzyloxy)quinoline coupling.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >95 | [6] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 80 | 16 | 90-98 | [6] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME | 80 | 2 | High | [6] |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85-95 | [9][10] |
| Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 140 | 0.33 | 50 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-8-(benzyloxy)quinoline
This two-step protocol starts with the bromination of 8-hydroxyquinoline followed by the protection of the hydroxyl group.
Step 1: Synthesis of 5-bromo-8-hydroxyquinoline
-
To a solution of 8-hydroxyquinoline (1 equiv.) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water and neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate).
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 5-bromo-8-hydroxyquinoline.
Step 2: Synthesis of 5-bromo-8-(benzyloxy)quinoline
-
To a solution of 5-bromo-8-hydroxyquinoline (1 equiv.) in a suitable solvent like DMF or acetone, add a base such as potassium carbonate (K₂CO₃) (1.5-2 equiv.).
-
Add benzyl bromide (1.1-1.2 equiv.) dropwise to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-8-(benzyloxy)quinoline.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 8-(benzyloxy)-5-phenylquinoline
-
In a reaction vessel, combine 5-bromo-8-(benzyloxy)quinoline (1 equiv.), phenylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 8-(benzyloxy)-5-phenylquinoline.
Protocol 3: Deprotection to Yield this compound
-
Dissolve 8-(benzyloxy)-5-phenylquinoline (1 equiv.) in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 wt% of the substrate).
-
Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenator).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[11]
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 5. 5-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 5-Phenylquinolin-8-ol for Biological Assays
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 5-Phenylquinolin-8-ol in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound, dissolved in DMSO, precipitate when I add it to my aqueous assay buffer?
This is a common issue that arises when the concentration of the organic solvent (DMSO) is significantly reduced upon dilution into the aqueous buffer.[1] this compound is a hydrophobic molecule with low aqueous solubility.[2][3] While it may dissolve in a high concentration of a polar aprotic solvent like DMSO, this high concentration is often not maintained in the final assay volume, leading to the compound precipitating out of the solution.[4]
Q2: What is the first and most straightforward step to dissolve this compound for a biological assay?
The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous assay buffer.[5] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose due to its ability to dissolve a wide array of organic materials, including both polar and nonpolar compounds.[5][6][7][8]
Q3: My compound precipitates out of the DMSO stock solution upon dilution. What are my troubleshooting options?
If you observe precipitation after diluting your DMSO stock, consider the following strategies:
-
Optimize DMSO Concentration: Determine the highest concentration of DMSO that your specific assay can tolerate without affecting the biological system (e.g., cell viability). Many cell-based assays can tolerate up to 0.5-1% DMSO.[1]
-
Reduce Final Compound Concentration: The simplest solution may be to test lower final concentrations of this compound in your assay.[5]
-
Use Co-solvents: A combination of solvents can improve solubility.[2][9] Besides DMSO, other co-solvents to consider are ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[2] The principle is that different solvents have varying affinities for different parts of a chemical's structure, and a specific ratio can maximize solubility.[2]
-
Heated Sonication: Gently warming the solution while sonicating can aid in dissolving the compound.[1] However, it is crucial to be cautious about the thermal stability of this compound.
Q4: How can pH modification be used to improve the solubility of this compound?
The solubility of ionizable compounds like quinoline derivatives can be significantly influenced by pH.[1][10][11][12] this compound has a basic nitrogen atom on the quinoline ring. Lowering the pH of the buffer can protonate this nitrogen, forming a more soluble salt.[13] It is advisable to adjust the buffer pH to be approximately 2 units away from the compound's pKa to enhance solubility.[1] However, ensure the final pH is compatible with your biological assay, as significant deviations from the physiological range (typically pH 7.2-7.4) can impact cell viability and assay performance.[1]
Q5: What are cyclodextrins, and when should they be considered for solubilizing this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior.[14][15][16] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble.[5][14][15] This is an excellent strategy to consider when co-solvents are toxic to the cells or interfere with the assay.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective option.[5][17]
Q6: How should I prepare and store my stock solutions to maintain the solubility of this compound?
Proper preparation and storage of stock solutions are critical. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate over time.[1] Store the aliquots at -20°C or -80°C, protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Compound does not dissolve in the primary organic solvent (e.g., DMSO). | The compound has very low solubility even in organic solvents, or the chosen solvent is inappropriate. | 1. Try gentle heating or sonication. 2. Test alternative solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[5] 3. Prepare a slurry and perform a solubility test to quantify its limit. |
| Compound precipitates immediately upon dilution into aqueous buffer. | The final concentration of the organic co-solvent is insufficient to maintain solubility. | 1. Decrease the final concentration of this compound.[5] 2. Increase the percentage of the co-solvent, ensuring it remains within the tolerable limits of your assay.[5] 3. Use a more effective co-solvent or a mixture of co-solvents.[2][9] 4. Consider using cyclodextrins.[5] |
| The solution is initially clear but becomes cloudy or shows precipitate over time. | The compound is in a supersaturated state and is slowly precipitating out of the solution. | 1. Ensure the stock solution is properly stored in single-use aliquots to avoid freeze-thaw cycles.[1] 2. Visually inspect the diluted compound in the assay buffer for any signs of cloudiness before starting the assay.[1] 3. Perform a preliminary solubility test in the final assay buffer to determine the kinetic solubility. |
| High variability in assay results. | Inconsistent solubility or precipitation of the compound across different wells or experiments. | 1. Before running the assay, visually inspect the diluted compound in the assay buffer for any signs of precipitation.[1] 2. Centrifuge the plate and check for a pellet, which would indicate precipitation.[1] 3. Conduct a solubility assessment of your compound in the final assay buffer.[1] |
Quantitative Data Summary: Comparison of Solubilization Methods
| Method | General Principle | Typical Concentration/Ratio | Advantages | Limitations |
| Co-solvents (e.g., DMSO, Ethanol) | Increasing the polarity of the solvent mixture to better solvate the hydrophobic compound.[2][18] | Stock: 10-100 mM in 100% DMSO. Final Assay: ≤1% DMSO.[1] | Simple, rapid, and effective for many compounds.[5][18] | Can be toxic to cells at higher concentrations; may affect protein function.[1][19] |
| pH Adjustment | Ionizing the compound to increase its interaction with water.[1][11] | Adjusting buffer pH to be ~2 units away from the compound's pKa.[1] | Can dramatically increase solubility for ionizable compounds.[1] | Limited by the pH constraints of the biological assay; can affect compound activity.[1] |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulating the hydrophobic molecule within the cyclodextrin's lipophilic core.[14][15][16] | 1:1 or 1:2 molar ratio of compound to cyclodextrin.[1] | Generally low toxicity; can improve bioavailability.[14] | May not be effective for all compounds; can be more expensive. |
| Particle Size Reduction (Micronization/Nanonization) | Increasing the surface area of the solid drug to enhance the dissolution rate.[2][20] | N/A | Can significantly improve the dissolution rate and bioavailability.[2][20] | Requires specialized equipment; may not be suitable for early-stage screening. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Stock Solution Preparation:
-
Weigh out the desired amount of this compound.
-
Dissolve it in the smallest practical volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).
-
If necessary, gently warm the solution or use a sonicator to aid dissolution.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1]
-
-
Assay Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Perform a serial dilution of the stock solution into your aqueous assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is within the tolerated limit of your assay (typically ≤1%).[1]
-
Protocol 2: Solubilization using Cyclodextrins (HP-β-CD)
-
Preparation of Cyclodextrin Solution:
-
Prepare a solution of HP-β-CD in your aqueous assay buffer. The concentration will depend on the desired molar ratio with your compound (e.g., for a 1:1 molar ratio with a final compound concentration of 10 µM, you would need at least 10 µM HP-β-CD).
-
-
Complex Formation:
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Slowly add the stock solution of this compound dropwise to the cyclodextrin solution while vigorously vortexing.[1]
-
Allow the mixture to equilibrate by rotating or shaking at room temperature for 1-24 hours. The optimal time should be determined empirically.[1]
-
-
Removal of Undissolved Compound:
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Mechanism of solubility enhancement by cyclodextrins.
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. alzet.com [alzet.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. benthamscience.com [benthamscience.com]
- 17. mdpi.com [mdpi.com]
- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 19. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting 5-Phenylquinolin-8-ol synthesis side reactions
Welcome to the technical support center for the synthesis of 5-Phenylquinolin-8-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.
Troubleshooting Guides
The synthesis of this compound, commonly achieved through a Suzuki-Miyaura cross-coupling reaction, can present several challenges. This section provides a systematic approach to identifying and resolving common problems.
Issue 1: Low or No Product Yield
A low or non-existent yield is a frequent issue in the synthesis of this compound. The root cause often lies in the quality of reagents, suboptimal reaction conditions, or an ineffective catalyst system.
Q: My Suzuki coupling reaction to synthesize this compound is resulting in a low yield or is failing completely. What are the primary causes and how can I systematically troubleshoot this?
A: A methodical approach is crucial to pinpoint the issue. Start by verifying the integrity of your starting materials and reagents.
Troubleshooting Steps:
-
Reagent Quality Check:
-
5-Bromo-8-hydroxyquinoline: Ensure the purity of this starting material. Impurities can interfere with the catalytic cycle.
-
Phenylboronic Acid: Boronic acids are susceptible to degradation, particularly through protodeboronation where the boron group is replaced by a hydrogen atom.[1] It is recommended to use freshly purchased or purified phenylboronic acid. For enhanced stability, consider using phenylboronic acid pinacol ester or potassium phenyltrifluoroborate salts, which are often more robust.[1]
-
Palladium Catalyst: Palladium(0) catalysts are sensitive to oxygen and can decompose into inactive palladium black.[1] Ensure all catalyst components are stored and handled under an inert atmosphere.
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), can oxidize to phosphine oxide, which may inhibit the reaction.[1]
-
Solvent and Base: Solvents like THF and dioxane should be free of peroxides.[1] It is critical to thoroughly degas all solvents to remove dissolved oxygen that can deactivate the Pd(0) catalyst.[1]
-
-
Reaction Condition Optimization: If reagent quality is confirmed, systematically optimize the reaction parameters.
| Parameter | Recommended Optimization Strategies | Potential Impact on Yield |
| Catalyst System | Screen different palladium precursors (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands (e.g., Buchwald or other biarylphosphine ligands). | The choice of catalyst and ligand is critical, especially for activating the aryl bromide bond. |
| Base | Test various bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly affect the reaction rate. | The base activates the boronic acid for transmetalation. An inappropriate base can lead to incomplete reaction or side reactions. |
| Solvent | A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common. The ratio can influence the solubility of reactants and the reaction rate. | Proper solvent choice ensures all components are in solution, facilitating the reaction. |
| Temperature | Optimize the reaction temperature. While some Suzuki couplings proceed at room temperature, others require heating (e.g., 80-100 °C). | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or increased side reactions. |
| Reaction Time | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. | Insufficient reaction time will result in incomplete conversion, while prolonged times can lead to product degradation. |
Issue 2: Presence of Significant Side Products
The formation of byproducts can complicate purification and reduce the yield of this compound.
Q: My reaction mixture contains significant impurities alongside the desired this compound. What are the likely side products and how can I minimize their formation?
A: The most common side products in the Suzuki coupling for this compound are the homocoupling product of phenylboronic acid (biphenyl) and the dehalogenated starting material (8-hydroxyquinoline).
| Side Product | Cause | Mitigation Strategies |
| Biphenyl (Homocoupling) | Often promoted by the presence of oxygen, which can facilitate a palladium-mediated coupling of two phenylboronic acid molecules.[1] | • Ensure rigorous degassing of the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen).[1]• Use a direct Pd(0) catalyst source to avoid incomplete reduction of Pd(II) precatalysts.[1]• Consider using a slight excess of the 5-bromo-8-hydroxyquinoline relative to the phenylboronic acid.[1] |
| 8-Hydroxyquinoline (Dehalogenation) | Can be promoted by certain bases or solvents (especially alcohols) and may be exacerbated by impurities. | • Screen alternative, non-nucleophilic bases.• Ensure the use of high-purity solvents. |
| Unreacted Starting Material | Incomplete reaction due to issues outlined in "Low or No Product Yield". | Refer to the troubleshooting steps for low yield. |
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of this compound via Suzuki Coupling?
A1: The following is a general protocol. Note that specific conditions may need to be optimized for your particular setup and reagents.
Experimental Protocol: Suzuki-Miyaura Coupling for this compound Synthesis
-
Materials:
-
5-Bromo-8-hydroxyquinoline
-
Phenylboronic acid (1.2 to 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 4:1 v/v dioxane/water)
-
-
Procedure:
-
To a reaction vessel, add 5-bromo-8-hydroxyquinoline, phenylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe. The total solvent volume should result in a substrate concentration of approximately 0.1–0.2 M.[1]
-
Under a positive flow of inert gas, add the palladium catalyst.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Q2: How can I purify this compound from the common side products?
A2: Purification is typically achieved through column chromatography.
-
Column Chromatography: A silica gel column is effective for separating this compound from biphenyl and unreacted starting materials. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically employed.
-
Biphenyl , being non-polar, will elute first.
-
This compound will elute next.
-
Unreacted 5-bromo-8-hydroxyquinoline and 8-hydroxyquinoline are more polar and will elute last or remain on the column.
-
Q3: Can I use a different method to synthesize this compound?
A3: While Suzuki coupling is a common and versatile method, other synthetic routes to the quinoline core, such as the Skraup or Combes synthesis, could theoretically be adapted. However, these methods often require harsh conditions and may suffer from low yields and the formation of tar-like byproducts, making them less favorable for the synthesis of highly functionalized quinolines.
Visualizing the Troubleshooting Process
To aid in diagnosing issues with your synthesis, the following diagrams illustrate the key relationships and workflows.
Caption: A stepwise workflow for troubleshooting low-yield this compound synthesis.
Caption: Common reaction pathways in the synthesis of this compound.
References
Technical Support Center: Overcoming Fluorescence Quenching of 5-Phenylquinolin-8-ol
For researchers, scientists, and drug development professionals utilizing 5-Phenylquinolin-8-ol in their experiments, this technical support center provides essential troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of fluorescence quenching.
Troubleshooting Guides
Fluorescence quenching, the decrease in fluorescence intensity, can arise from various factors. This guide provides a systematic approach to identifying and mitigating these issues.
Issue 1: Weak or No Fluorescent Signal
Question: My sample containing this compound shows a much weaker fluorescence signal than expected, or no signal at all. What are the potential causes and how can I resolve this?
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Concentration Quenching (Aggregation) | 1. Optimize Concentration: High concentrations of this compound can lead to self-quenching through the formation of non-fluorescent aggregates. Prepare a dilution series of your sample to identify the optimal concentration range where fluorescence intensity is linearly proportional to concentration. |
| 2. Solvent Selection: The solubility and aggregation of this compound are highly dependent on the solvent. Test a range of solvents with varying polarities to find one that minimizes aggregation. For example, polar aprotic solvents like DMF and DMSO have been shown to yield high quantum yields for the parent compound, 8-hydroxyquinoline.[1] | |
| Quenching by Sample Components | 1. Identify Potential Quenchers: Components in your sample buffer or medium, such as heavy atoms (e.g., iodide), paramagnetic species (e.g., O₂), or electron-donating/accepting molecules, can quench fluorescence. Review all components of your sample preparation. |
| 2. Purification: If possible, purify the this compound sample to remove potential quenching impurities. | |
| 3. Degassing: Dissolved oxygen is a common collisional quencher. Degas your solvent and sample solution by bubbling with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles. | |
| pH-Induced Quenching | 1. Optimize pH: The fluorescence of 8-hydroxyquinoline derivatives is often pH-sensitive. The protonation state of the quinoline nitrogen and the hydroxyl group can significantly impact the fluorescence quantum yield.[2] Determine the optimal pH for your application by measuring the fluorescence intensity across a range of pH values. |
| 2. Buffer Selection: Use a well-buffered solution to maintain the optimal pH throughout your experiment. Ensure the buffer components themselves do not quench the fluorescence. | |
| Photobleaching | 1. Reduce Excitation Intensity: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio. |
| 2. Minimize Exposure Time: Limit the duration of exposure of the sample to the excitation light. Use shutters to block the light path when not actively acquiring data. | |
| 3. Use Antifade Reagents: For microscopy applications, consider using commercially available antifade mounting media. |
Troubleshooting Workflow for Weak or No Signal
Caption: A logical workflow for troubleshooting weak or no fluorescence signal from this compound.
Issue 2: Inconsistent or Drifting Fluorescence Signal
Question: The fluorescence intensity of my this compound sample is not stable and changes over time. What could be causing this and how can I fix it?
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Photobleaching | 1. Implement Photobleaching Controls: As mentioned previously, reduce excitation intensity and exposure time. |
| 2. Time-course Measurement: Monitor the fluorescence intensity of a static sample over time under continuous illumination to quantify the rate of photobleaching. | |
| Temperature Fluctuations | 1. Temperature Control: Use a temperature-controlled sample holder or cuvette holder to maintain a constant temperature, as fluorescence intensity can be temperature-dependent. |
| Chemical Instability | 1. Check for Degradation: this compound may degrade under certain conditions (e.g., exposure to strong light, reactive chemicals, or extreme pH). Protect the sample from light and ensure chemical compatibility with all components of the solution. |
| 2. Freshly Prepare Samples: Use freshly prepared solutions of this compound for your experiments to minimize the effects of degradation. | |
| Instrumental Drift | 1. Warm-up Instrument: Allow the light source and detector of your fluorometer or microscope to warm up and stabilize before taking measurements. |
| 2. Use a Reference Standard: Periodically measure a stable fluorescent standard to check for instrument drift. |
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of fluorescence quenching for this compound?
A1: The fluorescence of this compound can be quenched through several mechanisms common to quinoline derivatives, including:
-
Collisional (Dynamic) Quenching: Occurs when the excited fluorophore collides with a quencher molecule (e.g., O₂, iodide ions), leading to non-radiative de-excitation.
-
Static Quenching: Involves the formation of a non-fluorescent ground-state complex between the fluorophore and a quencher.
-
Förster Resonance Energy Transfer (FRET): If an acceptor molecule with an absorption spectrum that overlaps the emission spectrum of this compound is in close proximity, non-radiative energy transfer can occur.
-
Photoinduced Electron Transfer (PET): Quenching can occur if an electron is transferred from or to the excited this compound.
-
Excited-State Intramolecular Proton Transfer (ESIPT): For 8-hydroxyquinolines, an intramolecular proton transfer from the hydroxyl group to the quinoline nitrogen in the excited state can provide a non-radiative decay pathway, thus quenching fluorescence. Chelation with metal ions can block this pathway and lead to fluorescence enhancement.[3]
Q2: How does pH affect the fluorescence of this compound?
A2: The fluorescence of 8-hydroxyquinoline derivatives is highly dependent on pH. The protonation state of both the quinoline nitrogen and the phenolic hydroxyl group influences the electronic structure and, consequently, the fluorescence properties. Generally, the fluorescence quantum yield can be significantly different for the neutral, cationic, and anionic forms of the molecule. It is crucial to determine the optimal pH range for your specific application through a pH titration experiment. For some derivatives, protonation can lead to a significant enhancement of fluorescence.
Q3: Can metal ions quench the fluorescence of this compound?
A3: Yes, certain metal ions can quench the fluorescence of 8-hydroxyquinoline derivatives. Paramagnetic metal ions, in particular, are known to be effective quenchers. However, it is also important to note that the chelation of some metal ions (like Zn²⁺ and Al³⁺) with 8-hydroxyquinoline derivatives can block the ESIPT quenching pathway and lead to a significant enhancement of fluorescence.[3] This property is often exploited for the development of fluorescent metal ion sensors.
Q4: What is a Stern-Volmer plot and how can it be used to study quenching?
A4: A Stern-Volmer plot is a graphical representation of fluorescence quenching data. It is constructed by plotting the ratio of the fluorescence intensity in the absence of a quencher (I₀) to the intensity in the presence of the quencher (I) against the concentration of the quencher ([Q]). The relationship is described by the Stern-Volmer equation:
I₀ / I = 1 + Kₛᵥ[Q]
where Kₛᵥ is the Stern-Volmer quenching constant. A linear Stern-Volmer plot is indicative of a single quenching mechanism (either purely dynamic or purely static). The slope of the line gives the value of Kₛᵥ, which is a measure of the quenching efficiency.
Quantitative Data
Table 1: Representative Photophysical Properties of 8-Hydroxyquinoline and Derivatives
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Lifetime (τ) (ns) | Notes |
| 8-Hydroxyquinoline (8-HQ) | DMSO | 290 | 365, 410 | High (in polar aprotic solvents) | - | Dual fluorescence observed, dependent on concentration.[1] |
| 8-Hydroxyquinoline (8-HQ) | Propanol | 290 | 395 (iso-emissive) | - | - | Evidence of hydrogen-bonded complexes.[1] |
| Tris(8-hydroxyquinolinato)aluminum (Alq₃) | Ethanol | ~400 | - | 0.094 | 11 | A common metal complex of 8-HQ. |
| Tris(8-hydroxyquinolinato)aluminum (Alq₃) | Thin Film | ~400 | - | - | 12 | Lifetime is sensitive to the physical state. |
| 5,7-diphenyl-8-benzyloxyquinoline | - | - | - | Promising | - | A structurally related compound.[4] |
Note: This table is for illustrative purposes. The exact values for this compound will need to be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield (Φ) of this compound relative to a well-characterized standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length cuvettes (quartz)
-
Volumetric flasks and pipettes
-
This compound
-
Fluorescence standard with a known quantum yield in the same spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent (ensure it is the same for the sample and standard, and that it is of spectroscopic grade)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the this compound (test) and the fluorescence standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test sample and the standard. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the test and standard samples.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each of the diluted solutions of the test sample and the standard. Ensure that the instrument settings (e.g., slit widths) are identical for all measurements.
-
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
Plot Data: For both the test and standard samples, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The plot should be linear.
-
Calculate Quantum Yield: The relative quantum yield of the test sample (Φ_test) can be calculated using the following equation:
Φ_test = Φ_std * (Grad_test / Grad_std) * (n_test² / n_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
Grad_test and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test and standard samples, respectively.
-
n_test and n_std are the refractive indices of the solvents used for the test and standard samples (if they are different).
-
Experimental Workflow for Quantum Yield Measurement
Caption: Workflow for determining the relative fluorescence quantum yield.
Protocol 2: Time-Resolved Fluorescence Lifetime Measurement
This protocol provides a general overview of measuring fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC).
Materials:
-
TCSPC Spectrofluorometer with a pulsed light source (e.g., picosecond laser diode or LED)
-
This compound solution
-
Scattering solution (for instrument response function measurement, e.g., a dilute solution of non-dairy creamer or Ludox)
Procedure:
-
Instrument Setup:
-
Select an excitation source with a wavelength at which this compound absorbs.
-
Set the emission monochromator to the peak emission wavelength of this compound.
-
Use a "magic angle" (54.7°) polarization setting for the emission polarizer to avoid polarization effects.
-
-
Measure Instrument Response Function (IRF):
-
Replace the sample with the scattering solution.
-
Set the emission monochromator to the same wavelength as the excitation source.
-
Acquire the IRF, which represents the time profile of the excitation pulse as detected by the system.
-
-
Measure Sample Decay:
-
Place the this compound sample in the spectrometer.
-
Set the emission monochromator back to the sample's peak emission wavelength.
-
Acquire the fluorescence decay curve until a sufficient number of photon counts are collected in the peak channel (typically >10,000).
-
-
Data Analysis:
-
Use deconvolution software to fit the experimental decay curve with the measured IRF.
-
Model the decay with one or more exponential functions to determine the fluorescence lifetime(s) (τ).
-
Logical Diagram for Fluorescence Lifetime Measurement
Caption: A simplified process for measuring fluorescence lifetime using TCSPC.
References
Technical Support Center: Purification of 5-Phenylquinolin-8-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of 5-Phenylquinolin-8-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are the likely impurities?
A1: The most common laboratory synthesis is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This involves reacting 5-bromo-8-hydroxyquinoline with phenylboronic acid in the presence of a palladium catalyst and a base.
Potential Impurities:
-
Starting Materials: Unreacted 5-bromo-8-hydroxyquinoline and phenylboronic acid.
-
Catalyst Residues: Palladium catalyst residues, which may be colored.
-
Homocoupling Products: Biphenyl (from the coupling of two phenylboronic acid molecules) and 5,5'-bi(quinolin-8-ol) (from the coupling of two 5-bromo-8-hydroxyquinoline molecules).
-
Side-Reaction Products: Protodeboronation of phenylboronic acid to benzene and debromination of 5-bromo-8-hydroxyquinoline to quinolin-8-ol.
Q2: My purified this compound appears as a persistent oil instead of a solid. How can I induce crystallization?
A2: Oiling out is a common issue with quinoline derivatives. Here are several strategies to induce crystallization:
-
Trituration: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane) and then add a large excess of a poor, non-polar solvent like pentane or hexane while stirring vigorously. This can often precipitate the compound as an amorphous solid, which can then be filtered and further purified by recrystallization.
-
Solvent-Antisolvent Crystallization: Dissolve the oily product in a minimal amount of a good solvent (e.g., ethanol, acetone) and slowly add a poor solvent (e.g., water, hexane) dropwise until the solution becomes turbid. Gentle warming to redissolve the solid followed by slow cooling can promote crystal growth.
-
Salt Formation: As a basic compound, this compound can be converted to a crystalline salt. Dissolving the oil in a suitable solvent like isopropanol or ether and adding a solution of hydrochloric acid (HCl) can precipitate the hydrochloride salt, which is often crystalline. The free base can be regenerated by neutralization.
Q3: I am observing significant streaking of my compound on the silica gel TLC plate. What is the cause and how can I fix it?
A3: Streaking of basic compounds like quinoline derivatives on silica gel is common due to strong interactions with the acidic silica surface. To resolve this:
-
Incorporate a Basic Modifier: Add a small amount (0.5-2%) of a basic modifier like triethylamine (NEt₃) or ammonia (as a 7N solution in methanol) to your mobile phase. For instance, a 9:1 Hexane:Ethyl Acetate eluent can be modified to 9:1:0.1 Hexane:Ethyl Acetate:NEt₃.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina for column chromatography.
-
Consider Reverse-Phase Chromatography: If streaking persists, reverse-phase chromatography using a C18 stationary phase may provide better results.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield after purification | - Incomplete reaction. - Loss of product during workup and extraction. - Product is too soluble in the recrystallization solvent at low temperatures. | - Monitor the reaction by TLC to ensure completion. - Perform multiple extractions of the aqueous layer during workup. - For recrystallization, use the minimum amount of hot solvent and cool the solution thoroughly in an ice bath before filtration. |
| Product "crashes out" as a fine powder during recrystallization | - The solution is too concentrated. - The cooling rate is too fast. | - Add a small amount of additional hot solvent to the solution. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. |
| Colored impurities remain after purification | - Residual palladium catalyst from the Suzuki coupling reaction. - Formation of colored byproducts. | - Treat the crude product solution with activated charcoal before filtration and recrystallization. - Perform column chromatography to separate the colored impurities. |
| Multiple spots on TLC after column chromatography | - Inappropriate solvent system (poor separation). - Column overloading. - Cracking or channeling of the silica gel bed. | - Optimize the mobile phase using TLC to achieve good separation between the product and impurities (aim for an Rf of 0.25-0.35 for the product). - Use an appropriate ratio of silica gel to crude product (typically 40:1 to 100:1 by weight). - Ensure proper packing of the column to avoid cracks. |
Data Presentation: Purification of 5-Aryl-8-Hydroxyquinoline Derivatives
| Purification Method | Compound | Details | Initial Purity | Final Purity | Yield | Reference |
| Column Chromatography | 1,4-bis(8-(benzyloxy)quinolin-5-yl)benzene | Stationary Phase: Silica gel | Not Reported | Characterized as pure by NMR | 52% | [1] |
| Recrystallization | 5-chloro-8-hydroxyquinoline | Acid-base treatment followed by recrystallization | Not Reported | 99% (by HPLC) | 87% | [4] |
| Recrystallization | 8-hydroxyquinoline | From dichloromethane | ~80% | 99.5% (by HPLC) | 96.5% | [5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general method for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not at room temperature. Solvent mixtures like ethanol/water or toluene/hexane can be effective.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid.[6][7]
-
If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot gravity filtration to remove insoluble impurities and charcoal.[6]
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.[6][7]
-
Once the solution has reached room temperature, cool it further in an ice bath for about 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals, weigh them, and determine the melting point to assess purity.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.
Procedure:
-
Select the Eluent: Using thin-layer chromatography (TLC), determine a suitable solvent system that provides good separation of this compound from its impurities. A common starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is between 0.25 and 0.35.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Apply the sample carefully to the top of the silica gel bed.
-
Elute the Column: Begin eluting with the solvent system determined in step 1. Collect fractions and monitor the composition of each fraction by TLC.
-
Isolate the Product: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Diagram 1: Synthesis and Impurity Formation Pathway
Caption: Synthetic pathway to this compound and common impurities.
Diagram 2: Troubleshooting Workflow for Oily Product
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 5. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. youtube.com [youtube.com]
Technical Support Center: Synthesis of 5-Phenylquinolin-8-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Phenylquinolin-8-ol, with a focus on avoiding common impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common and modern method for synthesizing this compound with high purity?
A1: The Suzuki-Miyaura cross-coupling reaction is a widely used and efficient method for the synthesis of this compound. This reaction typically involves the coupling of 5-bromo-8-hydroxyquinoline with phenylboronic acid in the presence of a palladium catalyst and a base. This method is favored for its high yields and good functional group tolerance.
Q2: What are the primary sources of impurities in the Suzuki-Miyaura synthesis of this compound?
A2: Impurities can arise from several sources:
-
Starting Materials: Incomplete bromination of 8-hydroxyquinoline can lead to the presence of the unreacted starting material in the final product. Impurities in the phenylboronic acid can also be carried through.
-
Side Reactions: Common side reactions include the protodeboronation of phenylboronic acid (replacement of the boronic acid group with hydrogen) and homocoupling of both the 5-bromo-8-hydroxyquinoline and the phenylboronic acid.[1][2][3]
-
Catalyst-Related Impurities: The palladium catalyst can deactivate and form palladium black, which can contaminate the product.[4] Residual soluble palladium species may also remain in the final product even after initial purification.[5][6]
Q3: How can I minimize the formation of tar and polymers during the synthesis?
A3: Tar and polymer formation are more characteristic of classical quinoline syntheses like the Skraup or Doebner-von Miller reactions, which often use harsh acidic conditions and high temperatures.[5] If using these methods, the following can help:
-
Use of Moderating Agents: Additives like ferrous sulfate or boric acid can help to control the exothermic nature of the reaction.
-
Temperature Control: Careful and controlled heating is crucial to prevent localized overheating which can lead to polymerization.
-
Efficient Stirring: Ensures even heat distribution and reactant mixing.
For the cleaner Suzuki-Miyaura coupling, tar formation is less common. However, catalyst decomposition can lead to the formation of insoluble palladium black.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the Suzuki-Miyaura coupling reaction.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen.[7] 2. Poor Quality Reagents: Degradation of phenylboronic acid via protodeboronation.[1] 3. Suboptimal Reaction Conditions: Incorrect base, solvent, or temperature. | 1. Ensure Inert Atmosphere: Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. 2. Use Fresh Reagents: Use freshly opened or purified phenylboronic acid. Consider using more stable boronic esters (e.g., pinacol esters).[7] 3. Optimize Conditions: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF/water).[8] Ensure the reaction temperature is appropriate for the chosen catalyst and substrates. |
| Presence of Unreacted 5-bromo-8-hydroxyquinoline | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Catalyst Deactivation: The catalyst may have lost activity during the reaction. | 1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting material. If the reaction stalls, consider extending the reaction time or increasing the temperature. 2. Add Fresh Catalyst: In some cases, adding a fresh portion of the catalyst can restart a stalled reaction. |
| Biphenyl Impurity Detected | Homocoupling of Phenylboronic Acid: This is often promoted by the presence of oxygen.[3] | Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before adding the palladium catalyst.[2] |
| Presence of 8-hydroxyquinoline Impurity | Protodeboronation of Phenylboronic Acid: The boronic acid group is replaced by a hydrogen, leading to the formation of benzene. Subsequent reaction of unreacted 5-bromo-8-hydroxyquinoline with a hydride source or reductive workup can lead to 8-hydroxyquinoline. More commonly, if the starting 5-bromo-8-hydroxyquinoline contains 8-hydroxyquinoline as an impurity, it will be carried through. | Check Starting Material Purity: Analyze the 5-bromo-8-hydroxyquinoline starting material for the presence of 8-hydroxyquinoline. Use Milder Base: Strong bases can sometimes promote protodeboronation. Consider using a weaker base like KF.[9] |
| Product is Dark Colored or Contains Black Particles | 1. Palladium Black Formation: Decomposition of the palladium catalyst.[4] 2. Residual Palladium Catalyst: Soluble palladium species remaining in the product. | 1. Filter Through Celite: After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite® to remove insoluble palladium black.[5] 2. Purification: Use column chromatography, activated carbon treatment, or a palladium scavenger resin to remove residual soluble palladium.[6] |
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a representative procedure based on common practices for Suzuki-Miyaura couplings.
Materials:
-
5-bromo-8-hydroxyquinoline
-
Phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and water, typically in a 4:1 to 5:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-8-hydroxyquinoline (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (dioxane and water).[10] Then, add the palladium catalyst (0.03-0.05 equiv.).
-
Reaction: Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
-
Filtration: If palladium black is present, dilute the crude reaction mixture in a suitable solvent and filter through a pad of Celite®.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Removal of Residual Palladium: If further purification from palladium is required, consider one of the following:
-
Activated Carbon Treatment: Dissolve the product in a suitable solvent and stir with activated carbon (5-10 wt%) for 1-2 hours. Filter through Celite® to remove the carbon.[6]
-
Palladium Scavenger Resin: Stir the product solution with a commercially available palladium scavenger resin according to the manufacturer's instructions, followed by filtration.[11]
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Quantitative Data Summary
The following table presents representative data for the Suzuki-Miyaura synthesis of aryl-quinolines, which can be used as a general guide for the synthesis of this compound. Actual results may vary based on specific reaction conditions and substrates.
| Parameter | Value/Range | Reference |
| Catalyst Loading | 1-5 mol% | [12] |
| Typical Yields | 70-98% | [13][14] |
| Reaction Temperature | 80-120 °C | [8] |
| Reaction Time | 4-24 hours | [10] |
| Residual Palladium Limit (Pharmaceuticals) | < 10 ppm (oral) | [6] |
Visual Diagrams
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. spinchem.com [spinchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Refining Experimental Conditions for 5-Phenylquinolin-8-ol Metal Sensing
Welcome to the technical support center for the application of 5-Phenylquinolin-8-ol in metal sensing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine your experimental conditions and achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of metal sensing using this compound?
A1: The metal sensing mechanism of this compound is based on its ability to act as a fluorogenic chemosensor. 8-hydroxyquinoline (8-HQ) derivatives are known to be weakly fluorescent due to a phenomenon called excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[1] Upon chelation with a metal ion, this ESIPT process is inhibited, leading to a significant enhancement in fluorescence intensity.[1] The phenyl group at the 5-position can further modulate the photophysical properties of the molecule.
Q2: Which metal ions can be detected using this compound?
A2: 8-Hydroxyquinoline and its derivatives are versatile ligands capable of forming complexes with a wide range of metal ions. These include, but are not limited to, Al³⁺, Ga³⁺, In³⁺, Zn²⁺, Cd²⁺, Mg²⁺, and Be²⁺.[2][3][4] The selectivity and sensitivity for specific metal ions can be influenced by the experimental conditions, particularly the pH and solvent system.
Q3: How does pH affect the metal sensing performance of this compound?
A3: The pH of the solution is a critical parameter in metal sensing experiments with 8-hydroxyquinoline derivatives. The optimal pH for the formation of fluorescent metal complexes typically lies between 5 and 8.[4] This is because the deprotonation of the hydroxyl group is necessary for chelation, and this process is pH-dependent. At very low pH, the quinoline nitrogen is protonated, which can interfere with complex formation. Conversely, at very high pH, metal ions may precipitate as hydroxides. It is crucial to determine the optimal pH for your specific target metal ion.[5][6]
Q4: What is the role of the solvent in these experiments?
A4: The choice of solvent can significantly impact the fluorescence properties of both the this compound ligand and its metal complexes.[7][8] The polarity of the solvent can influence the Stokes shift and quantum yield. For instance, fluorescence enhancement has been observed for many 8-hydroxyquinoline-metal chelates in micellar media and water:dimethylformamide solvent systems compared to purely aqueous solutions.[4] It is important to select a solvent system in which the ligand and the metal salt are soluble and that provides a stable and strong fluorescence signal upon complexation.
Q5: How can I determine the limit of detection (LOD) for a specific metal ion?
A5: The limit of detection (LOD) is typically calculated based on the signal-to-noise ratio. A common method is to use the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurements (fluorescence of the ligand without the metal ion) and S is the slope of the calibration curve (fluorescence intensity vs. metal ion concentration) at low concentrations.[9][10][11][12]
Q6: How is the binding constant (K) for the metal-ligand complex determined?
A6: The binding constant, which indicates the stability of the complex, can be determined from fluorescence titration data.[1][13][14][15] By plotting the change in fluorescence intensity against the concentration of the metal ion, the data can be fitted to a binding isotherm model (e.g., using a Benesi-Hildebrand plot for a 1:1 complex) to calculate the association constant (Ka) or dissociation constant (Kd), where Ka = 1/Kd.[15][16]
Troubleshooting Guides
Synthesis of this compound
The synthesis of this compound can be achieved via a Suzuki cross-coupling reaction. A general workflow is outlined below.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rroij.com [rroij.com]
- 3. Fluorescence of metal complexes of 8-hydroxyquinoline derivatives in aqueous micellar media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel sensing probe using Terbium-sensitized luminescence and 8-hydroxyquinoline for determination of prucalopride succinate: green assessment with Complex-GAPI and analytical Eco-Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. wasatchphotonics.com [wasatchphotonics.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
- 13. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 14. researchgate.net [researchgate.net]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. Principles and practice of determining metal–protein affinities - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the quantum yield of 5-Phenylquinolin-8-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the fluorescence quantum yield (QY) of 5-Phenylquinolin-8-ol.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield (QY)?
A1: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the sample.[1] A higher QY indicates that a larger fraction of excited molecules de-excite by emitting fluorescence, resulting in a brighter signal.
Q2: Why is the quantum yield of this compound often low in certain conditions?
A2: Like its parent compound, 8-hydroxyquinoline (8-HQ), this compound is susceptible to non-radiative decay pathways that compete with fluorescence and lower the quantum yield. The primary mechanism is often an Excited-State Intramolecular Proton Transfer (ESPT) from the hydroxyl group at the 8-position to the quinoline nitrogen.[2][3] This process provides an efficient pathway for the excited molecule to return to the ground state without emitting light. Other factors like solvent interactions and aggregation can also contribute to low QY.[4][5]
Q3: What are the primary strategies to enhance the quantum yield of this compound?
A3: The main strategies involve minimizing the non-radiative decay pathways. This can be achieved through:
-
Solvent Selection: Using aprotic solvents can disrupt the ESPT process.[5]
-
Metal Chelation: Complexing the molecule with metal ions (e.g., Al³⁺, Zn²⁺, Mg²⁺) increases molecular rigidity and blocks the proton transfer, often leading to a dramatic increase in fluorescence.[3][6]
-
Structural Modification: Introducing specific substituents on the quinoline ring can alter the electronic properties to favor radiative decay. For example, ether derivatives of 8-HQ, where the hydroxyl proton is replaced, show higher fluorescence.[2]
Troubleshooting Guide
Problem: My measured quantum yield is unexpectedly low or zero.
| Potential Cause | Recommended Solution | Explanation |
| Inappropriate Solvent | Test a range of solvents with varying polarities and hydrogen-bonding capabilities (e.g., Toluene, THF, DMSO, Acetonitrile). | Protic solvents like water or alcohols can facilitate ESPT and other non-radiative decay pathways through hydrogen bonding, quenching fluorescence. Aprotic solvents often lead to higher quantum yields.[5] |
| Aggregation-Caused Quenching (ACQ) | Prepare a dilution series and measure the fluorescence at lower concentrations. | At high concentrations, molecules can aggregate, which often creates new non-radiative decay pathways, thus quenching fluorescence.[4] |
| Presence of Quenchers | Use high-purity, spectroscopic-grade solvents. If necessary, degas the solvent by bubbling with nitrogen or argon gas. | Impurities, such as certain metal ions (e.g., Fe³⁺), or dissolved molecular oxygen can act as quenchers, deactivating the excited state through collisions.[7] |
| Photodegradation | Minimize the sample's exposure time to the excitation light source. Re-measure the sample's absorbance spectrum after the experiment to check for changes. | Prolonged exposure to high-intensity light can cause the molecule to decompose, leading to a loss of fluorescence. |
Problem: My quantum yield measurements are inconsistent and not reproducible.
| Potential Cause | Recommended Solution | Explanation |
| Incorrect Spectrometer Settings | Ensure the correct spectral correction files for your instrument's detector and integrating sphere are applied.[8] | The measured emission spectrum must be corrected for the wavelength-dependent sensitivity of the detection system. Using incorrect files is a major source of error.[8] |
| High Sample Absorbance | Adjust the sample concentration so that the absorbance at the excitation wavelength is below 0.1 in a standard 10 mm cuvette. | High absorbance leads to inner filter effects, where the emitted light is re-absorbed by other molecules in the solution, artificially lowering the measured intensity and QY.[1] |
| Incompatible Quantum Yield Standard | Choose a standard that absorbs and emits in a similar spectral region to your sample and is soluble in the same solvent, if possible. | The comparative method for QY measurement relies on the accuracy of the standard's known QY value and its similar behavior under the experimental conditions.[1] |
Quantitative Data Summary
Direct quantitative data for this compound is limited. However, data from its parent compound, 8-hydroxyquinoline (8-HQ), and its derivatives provide valuable insights into expected behavior.
Table 1: Influence of Solvent and Substitution on Fluorescence of 8-HQ Derivatives
| Compound | Solvent | Effect on Fluorescence Intensity | Reference |
| 8-HQ | Polar Aprotic (e.g., DMSO, DMF) | Unusually high quantum yield observed. | [5] |
| 8-HQ | Protic (e.g., Water, Ethanol) | Very weak fluorescence due to ESPT and H-bonding with solvent. | [5] |
| 8-HQ Ether Derivatives | Acetonitrile | Higher fluorescence intensity compared to 8-HQ. | [2] |
| 8-HQ Ester Derivatives | Acetonitrile | Lower fluorescence intensity compared to 8-HQ. | [2] |
| 8-HQ Metal Chelates (e.g., with Al³⁺, Zn²⁺) | Aqueous Buffer | Significant fluorescence enhancement due to increased rigidity and ESPT inhibition. | [3][6] |
Visualized Workflows and Concepts
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. mdpi.com [mdpi.com]
- 3. rroij.com [rroij.com]
- 4. Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][1,10]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. edinst.com [edinst.com]
strategies to reduce cytotoxicity of 5-Phenylquinolin-8-ol derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of 5-Phenylquinolin-8-ol derivatives during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is showing high cytotoxicity in normal cell lines. What are the primary strategies to reduce this?
A1: High cytotoxicity in normal cells is a common challenge. The two primary approaches to mitigate this are structural modification and advanced formulation strategies.
-
Structural Modification: Altering the chemical structure of the derivative can significantly impact its toxicity profile. This involves adding, removing, or replacing functional groups on the quinoline core to modulate the compound's electronic and steric properties. A key strategy is to identify a therapeutic window where the compound is effective against target cells while minimizing harm to normal cells.
-
Formulation Strategies: Encapsulating the compound in a drug delivery system, such as nanoparticles or liposomes, can control its release and distribution, thereby reducing systemic toxicity.
Q2: How can modifying the functional groups on the this compound scaffold reduce cytotoxicity?
A2: The cytotoxic activities of quinoline derivatives are highly dependent on the functional groups attached to the core structure. Strategic modifications can decrease toxicity:
-
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve the toxicity profile and pharmacokinetic properties.
-
Reduction of Nitro Groups: Studies have shown that reducing a nitro group on the quinoline ring to an amine group can lead to a decrease in cytotoxicity.
-
Glycoconjugation: Attaching sugar moieties to the quinoline scaffold is a promising strategy. This can improve pharmacokinetic parameters and increase selectivity towards cancer cells, potentially reducing cytotoxicity in healthy cells.
Q3: What formulation approaches can be used to lower the systemic toxicity of my derivatives?
A3: Formulation is a powerful tool to mitigate the cytotoxicity of therapeutic agents in normal tissues. Key strategies include:
-
Nanoparticle Encapsulation: Loading the derivative into nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)) or liposomes, can offer controlled release, protect the compound from degradation, and enable targeted delivery to tumor sites.
-
Prodrug Approach: Derivatives can be designed as inactive prodrugs that are activated by specific enzymes found predominantly in the tumor microenvironment.
-
Conjugation with Targeting Moieties: Attaching molecules that bind to receptors overexpressed on cancer cells can facilitate targeted delivery, reducing off-target effects on healthy cells.
Q4: What are the key signaling pathways involved in the cytotoxicity of quinoline derivatives?
A4: Quinoline derivatives can induce cytotoxicity through various mechanisms and signaling pathways. Commonly implicated pathways include the inhibition of key enzymes like topoisomerases and kinases involved in cell proliferation and survival, such as PI3K/Akt and MAPK pathways. Some derivatives can also induce cell death by triggering apoptosis, which involves the activation of caspases. The flat structure of the quinoline system also allows it to intercalate between DNA base pairs, potentially leading to DNA damage and cytotoxicity.
Troubleshooting Guides
Q5: I am observing high variability in my MTT cytotoxicity assay results. What are the common causes and how can I troubleshoot this?
A5: High variability in MTT assays can stem from several factors. Here are some common issues and their solutions:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.
-
Solution: Ensure your cell suspension is homogenous before seeding. Gently pipette the suspension up and down multiple times, but avoid creating bubbles. Work quickly to prevent cells from settling in the pipette or reservoir. Consider excluding the outer wells of the 96-well plate, as they are prone to evaporation ("edge effects").
-
-
Compound Solubility Issues: If your derivative is not fully dissolved in the culture medium, its effective concentration will vary.
-
Solution: Confirm the solubility of your compound in the final culture medium. You may need to optimize the concentration of the solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all wells, including controls, and does not exceed levels toxic to the cells (typically <0.5%).
-
-
Incomplete Formazan Solubilization: The purple formazan crystals must be fully dissolved to get an accurate absorbance reading.
-
Solution: After adding the solubilization agent (e.g., DMSO), ensure complete dissolution by shaking the plate on an orbital shaker for at least 15 minutes. If crystals persist, gentle pipetting up and down within the well can help.
-
-
Interference from Phenol Red: Phenol red in the culture medium can affect absorbance readings.
-
Solution: Use phenol red-free medium during the MTT assay. If this is not possible, ensure you run a "medium only" blank control to subtract the background absorbance.
-
Q6: My Annexin V/PI apoptosis assay shows a high percentage of necrotic cells even in my untreated control. What could be the issue?
A6: A high background of necrotic (Annexin V positive, PI positive) or late apoptotic cells in controls can obscure the true effect of your compound. This is often due to suboptimal cell handling.
-
Harsh Cell Detachment: Over-trypsinization or harsh physical detachment (e.g., scraping) of adherent cells can damage the cell membrane, leading to false positives for necrosis.
-
Solution: Use a gentle detachment method. Trypsinize for the shortest time necessary, and neutralize the trypsin promptly. For sensitive cells, consider using a milder enzyme like Accutase. When harvesting, centrifuge cells at a low speed (e.g., 300 x g) to avoid causing mechanical damage.
-
-
Delayed Analysis: Apoptosis is a dynamic process. If cells are left for too long after staining, apoptotic cells will progress to secondary necrosis.
-
Solution: Analyze the samples by flow cytometry as soon as possible after staining, ideally within one hour. Keep cells on ice and protected from light between staining and analysis.
-
-
High Cell Density: Overly confluent cell cultures can lead to increased spontaneous apoptosis and necrosis.
-
Solution: Plate cells at a density that prevents them from becoming over-confluent during the experiment.
-
Data Presentation: Cytotoxicity of Quinoline Derivatives
The following tables summarize the cytotoxic activity of various quinoline derivatives against a selection of human cancer cell lines. Activity is presented as the IC50 or GI50 value, which is the concentration of the compound that inhibits 50% of cell viability or growth.
Table 1: Cytotoxicity of Quinoline-8-sulfonamide Derivatives [1]
| Cell Line | Cancer Type | Derivative | Assay | Exposure Time | IC50 (µM) |
| C32 | Amelanotic Melanoma | 9a | WST-1 | 72 hours | 520 |
| COLO829 | Melanoma | 9a | WST-1 | 72 hours | 376 |
| MDA-MB-231 | Breast Adenocarcinoma | 9a | WST-1 | 72 hours | 609 |
| U87-MG | Glioblastoma | 9a | WST-1 | 72 hours | 756 |
| A549 | Lung Adenocarcinoma | 9a | WST-1 | 72 hours | 496 |
| HCT-116 | Colon Cancer | 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide | MTT | 72 hours | 4 - 43 |
| MCF-7 | Breast Cancer | 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide | MTT | 72 hours | 4 - 43 |
| HeLa | Cervical Cancer | 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide | MTT | 72 hours | 4 - 43 |
Table 2: Cytotoxicity of 8-Aminoquinoline (8-AQ) Glycoconjugates
| Cell Line | Cancer Type | Derivative | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 13 | >250 |
| HCT-116 | Colorectal Carcinoma | 14 | 248.8 ± 3.8 |
| HCT-116 | Colorectal Carcinoma | 15 | 194.5 ± 2.6 |
| HCT-116 | Colorectal Carcinoma | 16 | 226.8 ± 6.3 |
| HCT-116 | Colorectal Carcinoma | 17 | 116.4 ± 5.9 |
| HCT-116 | Colorectal Carcinoma | 18 | 156.9 ± 3.7 |
| MCF-7 | Breast Adenocarcinoma | 13 | >250 |
| MCF-7 | Breast Adenocarcinoma | 14 | 198.5 ± 5.2 |
| MCF-7 | Breast Adenocarcinoma | 15 | 162.7 ± 3.0 |
| MCF-7 | Breast Adenocarcinoma | 16 | 132.5 ± 1.1 |
| MCF-7 | Breast Adenocarcinoma | 17 | 78.1 ± 9.3 |
| MCF-7 | Breast Adenocarcinoma | 18 | 102.3 ± 4.5 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability[8]
This protocol outlines the measurement of cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells into a purple formazan product.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed a cell suspension (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the crystals.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC50 value.
-
Protocol 2: Annexin V/PI Assay for Apoptosis[8]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.
-
Cell Preparation:
-
Seed and treat cells with the quinoline derivative for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., Trypsin-EDTA or Accutase).
-
Collect all cells and centrifuge at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate) and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the tubes for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualizations
References
improving the selectivity of 5-Phenylquinolin-8-ol for specific metal ions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of 5-Phenylquinolin-8-ol and its analogs for selective metal ion detection and chelation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and its derivatives.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence Signal Upon Metal Ion Addition | 1. Incorrect excitation or emission wavelengths. 2. pH of the solution is not optimal for complex formation. 3. The chosen metal ion is a known quencher of fluorescence for this class of compounds (e.g., Fe³⁺, Cu²⁺ under certain conditions). 4. Degradation of the compound. | 1. Consult the literature for the specific excitation and emission maxima of the metal-ligand complex. Run a full excitation-emission matrix scan to determine the optimal wavelengths. 2. Perform a pH titration to find the optimal pH for fluorescence enhancement. The deprotonation of the hydroxyl group is crucial for chelation. 3. Verify if the target metal ion is known to cause fluorescence quenching with 8-hydroxyquinoline derivatives. Consider alternative detection methods like UV-Vis spectrophotometry. 4. Check the purity and integrity of the compound using techniques like NMR or mass spectrometry. Store the compound protected from light and moisture. |
| Poor Selectivity for the Target Metal Ion | 1. The parent this compound scaffold may have comparable binding affinities for multiple metal ions. 2. Interference from other metal ions present in the sample matrix. | 1. Modify the this compound structure by introducing substituents on the phenyl ring or at the C-7 position of the quinoline core. Electron-donating or withdrawing groups can modulate the electron density and steric hindrance, thereby tuning the selectivity for specific metal ions.[1] 2. Use a masking agent to selectively bind and "hide" interfering ions. Adjusting the pH can also improve selectivity as different metal complexes have different formation constants at various pH values.[2] |
| Precipitation of the Compound or Metal Complex | 1. Poor water solubility of the this compound derivative or the resulting metal complex.[2][3] 2. The concentration of the ligand or metal ion is too high. | 1. Introduce water-solubilizing groups to the ligand, such as sulfonic acid or proline moieties.[2] Alternatively, perform experiments in a mixed aqueous-organic solvent system. 2. Work with lower concentrations of both the ligand and the metal ion. |
| Inconsistent or Irreproducible Results | 1. Fluctuation in experimental conditions (pH, temperature, solvent composition). 2. Purity of the this compound derivative. 3. Contamination of glassware or reagents with other metal ions. | 1. Strictly control all experimental parameters. Use buffered solutions to maintain a constant pH. 2. Purify the ligand using appropriate techniques (e.g., recrystallization, column chromatography) and confirm its purity. 3. Use acid-washed glassware and high-purity reagents to avoid metal ion contamination. |
Frequently Asked Questions (FAQs)
Q1: How can I systematically improve the selectivity of this compound for a specific metal ion?
Improving selectivity is a rational design process that involves modifying the chemical structure of the ligand to favor coordination with a specific metal ion.[4] The primary strategy for 8-hydroxyquinoline derivatives, including this compound, is the introduction of additional functional groups at the C-5 and C-7 positions of the quinoline ring.[1][3] The electronic and steric properties of these substituents can fine-tune the binding pocket and the ligand's affinity for different metal ions. For instance, introducing electron-donating groups can increase the basicity of the nitrogen and oxygen atoms, potentially favoring binding to certain metal ions. Conversely, electron-withdrawing groups can decrease the basicity.[1]
Q2: What is the general mechanism of metal ion sensing by this compound?
This compound, like other 8-hydroxyquinoline derivatives, acts as a bidentate chelating agent.[5] The nitrogen atom of the pyridine ring and the deprotonated oxygen of the hydroxyl group coordinate with a metal ion to form a stable complex. This chelation event restricts the intramolecular rotation and vibrations of the ligand, leading to an increase in the rigidity of the molecule. This increased rigidity often results in a significant enhancement of the fluorescence quantum yield, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[6] The formation of the complex also alters the electronic structure of the molecule, leading to shifts in the absorption and emission spectra.
Q3: Are there metal ions that can quench the fluorescence of this compound instead of enhancing it?
Yes, certain transition metal ions with unpaired d-electrons, such as Fe³⁺, Co²⁺, Ni²⁺, and Cu²⁺, can quench the fluorescence of 8-hydroxyquinoline derivatives through processes like energy or electron transfer from the excited state of the ligand to the metal ion. This fluorescence quenching can also be utilized for the selective detection of these metal ions.
Q4: Does the phenyl group at the C-5 position influence the metal ion selectivity?
The phenyl group at the C-5 position can influence the electronic properties of the quinoline ring system through resonance and inductive effects. Furthermore, it can be a site for further functionalization. Adding substituents to this phenyl ring (e.g., nitro, amino, hydroxyl groups) can further modulate the ligand's electronic and steric characteristics, thereby fine-tuning its selectivity for different metal ions.
Quantitative Data: Metal Ion Binding
| Metal Ion | Binding Affinity (pM) at pH 7.4 |
| Cu(II) | > Zn(II) |
| Zn(II) | > Fe(II) |
| Fe(II) | > Fe(III) |
Note: This data is for a 5-nitro-8-hydroxyquinoline-proline hybrid and should be used as a reference to understand the general binding behavior of 5-substituted 8-hydroxyquinoline derivatives.[2]
Experimental Protocols
Determination of Metal Ion Binding Affinity by UV-Vis Titration
This protocol allows for the determination of the stoichiometry and binding constant of the complex formed between this compound and a metal ion.
Materials:
-
This compound derivative stock solution (e.g., 1 mM in a suitable solvent like DMSO or ethanol).
-
Metal ion stock solution (e.g., 10 mM aqueous solution of the metal salt, e.g., ZnCl₂, CuSO₄).
-
Buffer solution of the desired pH (e.g., HEPES, Tris-HCl).
-
High-purity solvent (e.g., deionized water, ethanol).
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare a solution of the this compound derivative at a fixed concentration (e.g., 20 µM) in the chosen buffer.
-
Record the initial UV-Vis absorption spectrum of the ligand solution.
-
Add small aliquots of the metal ion stock solution to the ligand solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the UV-Vis spectrum after each addition.
-
Continue the additions until no further significant changes in the spectrum are observed, indicating saturation of the ligand.
-
Plot the change in absorbance at a specific wavelength (where the change is most significant) as a function of the metal ion concentration.
-
Analyze the titration data using a suitable binding model (e.g., 1:1, 1:2) to calculate the binding constant (Kₐ).
Characterization of Metal Ion Selectivity by Fluorescence Spectroscopy
This protocol is used to assess the fluorescence response of this compound towards various metal ions.
Materials:
-
This compound derivative stock solution (e.g., 1 mM in a suitable solvent).
-
Stock solutions of various metal ion salts (e.g., 10 mM in water).
-
Buffer solution of the desired pH.
-
Fluorometer.
Procedure:
-
Prepare a solution of the this compound derivative at a fixed concentration (e.g., 10 µM) in the chosen buffer.
-
Record the initial fluorescence emission spectrum of the ligand solution by exciting at its absorption maximum.
-
Add a specific amount (e.g., 2 to 10 equivalents) of the first metal ion stock solution to the ligand solution.
-
Mix well, allow to equilibrate, and record the fluorescence emission spectrum.
-
Repeat steps 1-4 for each metal ion to be tested, using a fresh solution of the ligand each time.
-
For competition experiments, add the target metal ion to the ligand solution, and then add potential interfering metal ions to observe any changes in the fluorescence signal.
-
Compare the fluorescence intensity changes for each metal ion to determine the selectivity of the this compound derivative.
Visualizations
Caption: A workflow for enhancing the metal ion selectivity of this compound.
Caption: Mechanism of fluorescence enhancement upon metal ion chelation.
References
- 1. rroij.com [rroij.com]
- 2. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Designer ligands: the search for metal ion selectivity [scielo.org.za]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to 5-Phenylquinolin-8-ol and Alternatives for Selective Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
The selective detection of metal ions is a critical analytical challenge in various scientific disciplines, including environmental monitoring, biological research, and pharmaceutical development. Fluorescent chemosensors have emerged as powerful tools for this purpose, offering high sensitivity and selectivity. This guide provides a detailed comparison of 5-Phenylquinolin-8-ol and its alternatives for the detection of ferric iron (Fe³⁺), a crucial metal ion in numerous biological and environmental systems.
Overview of this compound for Fe³⁺ Detection
This compound belongs to the 8-hydroxyquinoline family of fluorescent chemosensors. While specific quantitative data for this compound is limited in readily available literature, studies on closely related 5-aryl-8-hydroxyquinoline derivatives provide valuable insights into its potential performance. These sensors typically operate on a fluorescence quenching mechanism upon coordination with paramagnetic metal ions like Fe³⁺. The phenyl substitution at the 5-position can influence the photophysical properties and metal ion selectivity of the 8-hydroxyquinoline scaffold.
Performance Comparison with Alternative Fluorescent Probes
For a comprehensive evaluation, the performance of a representative 5-aryl-8-hydroxyquinoline derivative is compared with three widely used classes of fluorescent probes for Fe³⁺ detection: Rhodamine B, Naphthalimide, and Carbon Dots.
| Feature | 5-Aryl-8-Hydroxyquinoline Derivative (Analog to this compound) | Rhodamine B-based Sensor | Naphthalimide-based Sensor | Carbon Dots-based Sensor |
| Sensing Mechanism | Fluorescence Quenching | "Turn-on" Fluorescence | "Turn-on" or "Turn-off" Fluorescence | Fluorescence Quenching |
| Selectivity | Good for Fe³⁺, potential interference from Cr³⁺[1] | High for Fe³⁺ | High for Fe³⁺ | High for Fe³⁺ |
| Limit of Detection (LOD) | Data not readily available for this compound | ~0.021 µM[2] - 0.84 µmol L⁻¹[3] | ~65.2 nM[4] - 8.69 µM[5][6] | ~63 nM[2] - 9.55 µM[4] |
| Response Time | Typically fast | Rapid, within seconds[7] | Rapid, less than 1 second | Typically fast, within minutes |
| Optimal pH Range | Data not readily available | Broad, typically 4-10[7] | Typically 5-8 | Neutral to slightly acidic |
| Instrumentation | Fluorometer | Fluorometer, UV-Vis Spectrophotometer | Fluorometer | Fluorometer |
Signaling Pathways and Detection Mechanisms
The detection of metal ions by these fluorescent probes involves distinct signaling pathways, which can be visualized to understand their mechanism of action.
Caption: Fluorescence quenching mechanism of a 5-aryl-8-hydroxyquinoline sensor upon binding to Fe³⁺.
Caption: "Turn-on" fluorescence mechanism of a Rhodamine B-based sensor for Fe³⁺ detection.
Caption: Photoinduced Electron Transfer (PET) based "turn-on" mechanism for a Naphthalimide sensor.
Caption: Fluorescence quenching mechanism of Carbon Dots upon interaction with Fe³⁺.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and application of the compared chemosensors for Fe³⁺ detection.
Synthesis of a 5-Aryl-8-Hydroxyquinoline Derivative (General Protocol)
The synthesis of 5-aryl-8-hydroxyquinoline derivatives can be achieved via a Suzuki cross-coupling reaction.[8]
Caption: General synthetic workflow for 5-aryl-8-hydroxyquinoline derivatives.
-
Protection of the hydroxyl group: 8-Hydroxyquinoline is first protected, for instance, by benzylation, to yield 8-(benzyloxy)quinoline. This is followed by bromination at the 5-position to give 5-bromo-8-(benzyloxy)quinoline.
-
Suzuki Coupling: 5-bromo-8-(benzyloxy)quinoline is reacted with an appropriate arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The mixture is heated under an inert atmosphere.
-
Deprotection: The resulting 5-aryl-8-(benzyloxy)quinoline is deprotected by catalytic hydrogenation (e.g., using H₂ over Pd/C) to yield the final product, 5-aryl-8-hydroxyquinoline.
-
Purification: The product is purified by column chromatography.
Synthesis of a Rhodamine B-based Sensor (RhB-EDA)
A common Rhodamine B-based sensor for Fe³⁺ can be synthesized by reacting Rhodamine B with ethylenediamine (EDA).[9][10]
-
Reaction Setup: Rhodamine B and an excess of ethylenediamine are dissolved in a suitable solvent like ethanol.
-
Reaction Conditions: The mixture is refluxed for several hours.
-
Work-up: The solvent is evaporated, and the residue is purified, often by recrystallization or column chromatography, to yield the Rhodamine B-ethylenediamine (RhB-EDA) conjugate.
Synthesis of a Naphthalimide-based Sensor
A representative naphthalimide-based sensor can be prepared by reacting a naphthalic anhydride derivative with a receptor unit containing a piperazine group.[4]
-
Starting Material: 4-Bromo-1,8-naphthalic anhydride is a common starting material.
-
Imidation: The anhydride is reacted with an amine (e.g., N,N-dimethylethylenediamine) to form the naphthalimide core.
-
Nucleophilic Substitution: The bromo group at the 4-position is then substituted with a receptor moiety like piperazine by heating in a suitable solvent.
-
Purification: The final product is purified by column chromatography.
Synthesis of Carbon Dots
Fluorescent carbon dots can be synthesized via a simple one-step hydrothermal method using citric acid and ethylenediamine as precursors.[11]
-
Precursor Solution: Citric acid and ethylenediamine are dissolved in deionized water.
-
Hydrothermal Reaction: The solution is transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 180-200 °C) for several hours.
-
Purification: After cooling, the resulting solution is filtered and dialyzed against deionized water to remove unreacted precursors and small molecules. The purified carbon dot solution is then ready for use.
Experimental Workflow for Metal Ion Detection
The general workflow for evaluating the performance of these fluorescent chemosensors is outlined below.
Caption: A generalized experimental workflow for the validation of a fluorescent metal ion sensor.
-
Preparation of Solutions: Stock solutions of the fluorescent sensor and various metal ions are prepared in a suitable solvent (e.g., ethanol, acetonitrile, or aqueous buffer).
-
Fluorescence Titration: To a solution of the sensor, incremental amounts of the target metal ion (e.g., Fe³⁺) are added. The fluorescence spectrum is recorded after each addition. This allows for the determination of the sensor's response and the calculation of the limit of detection.
-
Selectivity Studies: The fluorescence response of the sensor is measured in the presence of a wide range of other metal ions at the same concentration as the target ion to assess its selectivity.
-
pH Optimization: The effect of pH on the fluorescence response of the sensor in the absence and presence of the target metal ion is investigated to determine the optimal pH range for detection.
-
Response Time: The time-dependent fluorescence intensity of the sensor is monitored after the addition of the target metal ion to determine the response time.
Conclusion
While this compound shows promise as a fluorescent chemosensor for Fe³⁺ based on the performance of analogous 5-aryl-8-hydroxyquinoline derivatives, a direct and comprehensive validation is necessary to fully establish its analytical merits. In comparison, Rhodamine B, Naphthalimide, and Carbon Dots-based sensors are well-established alternatives with extensive literature support, offering high sensitivity and selectivity for Fe³⁺ detection. The choice of a particular sensor will depend on the specific application requirements, including the desired detection limit, response time, pH of the sample, and potential interfering ions. This guide provides a foundational framework for researchers to compare and select the most suitable fluorescent probe for their analytical needs.
References
- 1. Synthesis of 5-Dialkyl(aryl)aminomethyl-8-hydroxyquinoline Dansylates as Selective Fluorescent Sensors for Fe3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparation and performance study of rhodamine B naphthylamide, a fluorescent probe, for the detection of Fe3+ - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A novel dual-capability naphthalimide-based fluorescent probe for Fe3+ ion detection and lysosomal tracking in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Naphthalimide based smart sensor for CN−/Fe3+ and H2S. Synthesis and application in RAW264.7 cells and zebrafish imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection [mdpi.com]
- 8. rroij.com [rroij.com]
- 9. Facile Preparation of a Rhodamine B Derivative-Based Fluorescent Probe for Visual Detection of Iron Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Fluorescent Carbon Dots and Their Application in Ascorbic Acid Detection [mdpi.com]
Comparative Bioactivity of 5-Substituted 8-Hydroxyquinoline Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 5-substituted 8-hydroxyquinoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is supported by experimental data from various studies.
The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] Substitution at the 5-position of the quinoline ring has been shown to significantly influence the therapeutic potential of these compounds. This guide synthesizes findings from multiple studies to offer a comparative overview of the bioactivity of various 5-substituted 8-hydroxyquinoline analogues.
Anticancer Activity
Derivatives of 8-hydroxyquinoline have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological function, is a key parameter in these studies. The data below, compiled from various sources, showcases the anticancer potential of these compounds. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in cell lines and experimental conditions.
A study on acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide revealed that a free 8-phenolic group is crucial for anticancer activity. Methylation of this group led to a significant loss of activity.[3] One of the most active compounds, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, showed efficacy comparable to cisplatin and doxorubicin against amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cell lines, with no toxicity to normal human dermal fibroblasts (HFF-1) up to an IC50 of 100 µM.[3]
| Derivative Class | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxyquinoline-5-sulfonamides | -SO2NHCH2C≡CH | C-32 (Melanoma) | 10.5 ± 0.9 | [3] |
| MDA-MB-231 (Breast) | 12.3 ± 1.1 | [3] | ||
| A549 (Lung) | 11.8 ± 1.0 | [3] | ||
| -SO2N(CH3)CH2C≡CH | C-32 (Melanoma) | 8.9 ± 0.7 | [3] | |
| MDA-MB-231 (Breast) | 9.5 ± 0.8 | [3] | ||
| A549 (Lung) | 9.2 ± 0.8 | [3] | ||
| 8-Hydroxyquinolines | -NO2 | Raji (B-cell lymphoma) | 0.438 | |
| -Cl, -I (Clioquinol) | Raji (B-cell lymphoma) | ~5.0 | ||
| Quinoline-based dihydrazones | Dihydrazone derivative 3b | MCF-7 (Breast) | 7.016 | [2] |
| Dihydrazone derivative 3c | MCF-7 (Breast) | 7.05 | [2] |
Antimicrobial Activity
5-Substituted 8-hydroxyquinoline derivatives have also been extensively studied for their antimicrobial properties. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
Studies have shown that substitutions on the 8-hydroxyquinoline scaffold can lead to potent antibacterial and antifungal agents. For instance, a series of 5-alkoxymethyl-8-hydroxyquinolines, 5-alkylaminomethyl-8-hydroxyquinolines, and 5-alkylthiomethyl-8-hydroxyquinolines were synthesized and screened for their in vitro antibacterial activities against Gram-positive and Gram-negative bacterial strains. The alkylthiomethyl series, in particular, showed significant antibacterial activity when compared to the standard antibiotic, Nitroxoline.
| Derivative Class | 5-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 8-Hydroxyquinoline-5-sulfonamides | -SO2NHCH2C≡CH | S. aureus (MRSA) | 64 | [3] |
| -SO2N(CH3)CH2C≡CH | S. aureus (MRSA) | 32 | [3] | |
| 5-Chloro-8-hydroxyquinoline Hybrid | Ciprofloxacin hybrid | S. epidermidis | 4-16 | [4] |
| S. aureus | 4-16 | [4] | ||
| E. faecalis | 4-16 | [4] | ||
| E. faecium | 4-16 | [4] | ||
| Novel Quinoline Derivatives | Compound 6 | B. cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [5][6] |
Anti-inflammatory Activity
The anti-inflammatory potential of quinoline derivatives has also been an area of active research. These compounds can modulate inflammatory pathways, offering potential therapeutic benefits. For example, certain quinoline derivatives have been shown to reduce the production of pro-inflammatory mediators.[7][8]
One study investigated a quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, and found that it significantly decreased the levels of inflammatory mediators such as interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) in a methotrexate-induced inflammation model.[7] Another study on quinolinone–pyrazoline hybrids identified compounds with potent inhibitory activity against lipoxygenase (LOX), an enzyme involved in the inflammatory cascade.[9]
| Derivative Class | Assay | Effect | Reference |
| Indoloquinoline Derivative | Methotrexate-induced inflammation in vivo | Decreased IL-1β and NF-κB levels | [7] |
| Quinolinone-pyrazoline Hybrids | Lipoxygenase (LOX) inhibition | IC50 of 10 µM for the most potent derivative | [9] |
| Quinoline-2-amine Derivatives | In vitro anti-inflammatory activity | IC50 = 214.45 µg/mL for a chloro-substituted derivative | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for the key bioassays mentioned in this guide, based on standard practices reported in the literature.
Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial or fungal strains are grown in a suitable broth medium overnight. The culture is then diluted to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity (Nitric Oxide Assay in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells per well and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathways and Mechanisms of Action
The biological activities of 5-substituted 8-hydroxyquinoline derivatives are often attributed to their ability to modulate key cellular signaling pathways.
Anticancer Mechanisms
Many 8-hydroxyquinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. This can occur through various mechanisms, including the generation of reactive oxygen species (ROS), DNA damage, and modulation of apoptosis-related proteins.[2]
One of the key signaling pathways implicated in the anticancer activity of these compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway .[7] NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Some quinoline derivatives can inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. helios.eie.gr [helios.eie.gr]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of 5-Phenylquinolin-8-ol and Other Fluorescent Probes for Cellular and Molecular Research
In the landscape of modern biological and chemical research, fluorescent probes are indispensable tools for visualizing and quantifying specific ions and molecules. Among the myriad of available options, 5-Phenylquinolin-8-ol, a derivative of 8-hydroxyquinoline (8-HQ), has emerged as a noteworthy contender. This guide provides a comprehensive comparison of the performance of this compound against other widely used fluorescent probes, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.
Overview of this compound as a Fluorescent Probe
This compound belongs to the 8-hydroxyquinoline family of compounds, which are renowned for their ability to act as "turn-on" fluorescent sensors, particularly for metal ions. The underlying principle of their function lies in a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the 8-hydroxyquinoline scaffold typically exhibits weak fluorescence due to a process called Excited-State Intramolecular Proton Transfer (ESIPT), which provides a non-radiative pathway for the decay of the excited state. However, upon chelation with a metal ion, this ESIPT pathway is inhibited, leading to a significant increase in fluorescence intensity. The introduction of a phenyl group at the 5-position of the quinoline ring can further modulate the photophysical properties of the probe, such as its quantum yield and spectral characteristics.
Performance Comparison with Alternative Fluorescent Probes
The selection of a fluorescent probe is dictated by the specific requirements of the experiment, including the target analyte, desired sensitivity, and the biological or chemical environment. Here, we compare the performance of this compound with two other major classes of fluorescent probes: rhodamines and coumarins, with a focus on their application in detecting metal ions like zinc (Zn²⁺) and aluminum (Al³⁺).
Quantitative Performance Data
The following tables summarize the key performance metrics of this compound and its counterparts. It is important to note that the photophysical properties of 8-hydroxyquinoline derivatives are highly dependent on the formation of metal complexes.
| Probe Class | Compound | Target Analyte | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Dissociation Constant (Kd) |
| 8-Hydroxyquinoline | This compound-Zn²⁺ Complex | Zn²⁺ | ~370-400 | ~500-550 | Moderate to High | >10,000 | Micromolar to Nanomolar range |
| 8-Hydroxyquinoline-Zn²⁺ Complex | Zn²⁺ | ~370 | ~510-520 | 0.03-0.2 (Varies with conditions) | ~3,000-5,000 | Micromolar range | |
| Rhodamine | Rhodamine B | General Fluorophore | 546[1] | 567[1] | 0.49-0.70 (in Ethanol)[2][3] | ~110,000 (in Methanol) | Not Applicable (General Dye) |
| Rhodamine-based Al³⁺ Probe (BOS2) | Al³⁺ | ~560 | ~592 | Not specified | Not specified | Detection Limit: 1.374 μM[4] | |
| Coumarin | Coumarin 1 | General Fluorophore | ~373 | ~450 | 0.73 (in Ethanol) | ~25,000 | Not Applicable (General Dye) |
| Coumarin-based Zn²⁺ Probe | Zn²⁺ | ~420 | ~515 | 0.22 (in complex with Zn²⁺)[5] | Not specified | 25 ± 5 nM[5] |
Signaling Pathways and Experimental Workflows
To understand the operational principles of these fluorescent probes, it is crucial to visualize their mechanisms of action and the general workflow for their application in experiments.
Mechanism of Chelation-Enhanced Fluorescence (CHEF) in 8-Hydroxyquinoline Derivatives
Caption: Mechanism of Chelation-Enhanced Fluorescence in 8-Hydroxyquinoline Probes.
General Experimental Workflow for Metal Ion Detection
Caption: General workflow for fluorescent detection of metal ions.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for obtaining reliable and comparable data.
Synthesis of this compound via Suzuki Coupling
This protocol describes a general method for the synthesis of 5-aryl-8-hydroxyquinolines, which can be adapted for this compound. The synthesis of 5-aryl-8-HQ commences from 5-bromo-8-HQ and requires protection of the 8-OH group prior to the Suzuki coupling reaction.[6][7]
Materials:
-
5-Bromo-8-benzyloxyquinoline (starting material)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene and Ethanol (solvents)
-
1,4-Cyclohexadiene
-
Palladium on carbon (Pd/C)
Procedure:
-
Protection of the hydroxyl group: The hydroxyl group of 5-bromo-8-hydroxyquinoline is first protected, for example, as a benzyl ether, to yield 5-bromo-8-benzyloxyquinoline.
-
Suzuki Coupling Reaction:
-
In a round-bottom flask, dissolve 5-bromo-8-benzyloxyquinoline (1 equivalent) and phenylboronic acid (1.2 equivalents) in a mixture of toluene and ethanol.
-
Add an aqueous solution of sodium carbonate (2 M, 2 equivalents).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst, such as a mixture of Pd(OAc)₂ (0.02 equivalents) and PPh₃ (0.08 equivalents).
-
Heat the reaction mixture to reflux (around 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and perform a work-up by extracting with an organic solvent (e.g., ethyl acetate), washing with brine, and drying over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified 5-phenyl-8-benzyloxyquinoline in a suitable solvent like ethanol.
-
Add 1,4-cyclohexadiene and a catalytic amount of palladium on carbon (10% Pd/C).
-
Reflux the mixture and monitor the deprotection by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain this compound.
-
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.[8][9]
Materials:
-
Sample of unknown quantum yield (e.g., this compound-Zn²⁺ complex)
-
Standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
High-purity solvents
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum for each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent (If the same solvent is used for both sample and standard, the refractive index term cancels out).
-
-
To ensure accuracy, plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots (Grad) can be used in the calculation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Fluorescence Titration for Determination of Dissociation Constant (Kd)
Fluorescence titration is used to determine the binding affinity of a probe for a metal ion.
Materials:
-
Stock solution of the fluorescent probe (e.g., this compound) in a suitable buffer.
-
Stock solution of the metal ion (e.g., ZnCl₂) of a known concentration.
-
Spectrofluorometer.
Procedure:
-
Place a solution of the fluorescent probe at a fixed concentration in a cuvette.
-
Record the initial fluorescence emission spectrum.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the probe with the metal ion.
-
Plot the change in fluorescence intensity at the emission maximum as a function of the total metal ion concentration.
-
The dissociation constant (Kd) can be determined by fitting the resulting binding curve to a suitable binding model, such as the Hill equation or a one-site binding model.
Conclusion
This compound and its derivatives represent a powerful class of fluorescent probes, particularly for the detection of metal ions. Their "turn-on" fluorescence mechanism upon chelation offers high sensitivity and contrast. When compared to other established fluorescent probes like rhodamines and coumarins, 8-hydroxyquinoline-based sensors provide a distinct advantage in applications where a change in fluorescence intensity upon binding is the desired readout. While rhodamines and coumarins often serve as bright, general-purpose fluorophores, the tailored design of 8-hydroxyquinoline derivatives allows for the development of highly selective chemosensors. The choice of the optimal probe will ultimately depend on the specific experimental context, including the target analyte, the required photophysical properties, and the cellular or chemical environment. The experimental protocols provided herein offer a foundation for the synthesis and characterization of these valuable research tools.
References
- 1. Spectrum [Rhodamine B] | AAT Bioquest [aatbio.com]
- 2. Rhodamine B - Wikipedia [en.wikipedia.org]
- 3. omlc.org [omlc.org]
- 4. Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. rroij.com [rroij.com]
- 8. iss.com [iss.com]
- 9. chem.uci.edu [chem.uci.edu]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Phenylquinolin-8-ol
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is fundamental to ensuring data integrity and consistency across various stages of research and development. This guide provides a comparative overview of analytical methods for the determination of 5-Phenylquinolin-8-ol, with a focus on the principles of cross-validation to ensure reliable data when employing different analytical techniques. While specific cross-validation data for this compound is not extensively published, this document outlines a comparison between two widely used analytical techniques: High-Performance Liquid Chromatography with UV/Mass Spectrometric detection (HPLC-UV/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The data presented are representative of typical performance characteristics for these methods based on the analysis of similar quinoline-based compounds.
Cross-validation of analytical methods is a critical process performed when two or more distinct analytical methods are used to generate data within the same study or across different studies. The objective is to ensure that the data obtained from the different methods are comparable and reliable.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the physicochemical properties of the analyte. The following table summarizes the key performance parameters for the analysis of this compound using hypothetical HPLC-UV/MS and GC-MS methods.
| Validation Parameter | HPLC-UV/MS | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 1 - 1000 ng/mL | 0.5 - 500 ng/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.5% - 103.0% |
| Precision (% RSD) | < 2.5% | < 4.0% |
| Limit of Detection (LOD) | 0.3 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 0.5 ng/mL |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-UV/MS and GC-MS.
High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (HPLC-UV/MS)
This method is suitable for the analysis of non-volatile and thermally labile compounds like this compound.
1. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, and column oven.
-
Photodiode Array (PDA) or UV-Vis detector.
-
Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.[1]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Column Temperature: 40°C.[1]
-
UV Detection Wavelength: Determined by UV-Vis absorption spectrum of this compound.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[1]
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined during method development by optimizing precursor and product ions for this compound and an internal standard.[1]
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).[1]
4. Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol.
-
Prepare working standards by serial dilution of the stock solution with the initial mobile phase composition.
-
For sample analysis, a protein precipitation extraction can be performed for biological matrices. To 100 µL of the sample (e.g., plasma), add 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute to precipitate proteins and centrifuge at 14,000 rpm for 10 minutes.[1] The supernatant can then be injected into the LC-MS/MS system.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2][3][4] For a compound like this compound, derivatization may be necessary to improve its volatility and thermal stability.
1. Instrumentation:
-
Gas chromatograph with a capillary column and an autosampler.
-
Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole) with an Electron Ionization (EI) source.
2. Chromatographic Conditions:
-
Column: A non-polar capillary column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 1 min.
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
-
Injection Port Temperature: 280°C.
-
Injection Mode: Splitless (1 µL injection volume).[5]
3. Mass Spectrometry Conditions:
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.[5]
-
Ionization Energy: 70 eV.[5]
-
Scan Range: m/z 50-500.
4. Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like dichloromethane.
-
Prepare working standards by serial dilution.
-
Derivatization (Silylation): To 100 µL of each standard or sample solution, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vials and heat at 70°C for 30 minutes. Cool to room temperature before injection.[5]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
References
Comparative Analysis of the Antibacterial Spectrum: 5-Phenylquinolin-8-ol versus Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antibacterial Efficacy with Supporting Experimental Data
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Among the promising candidates are derivatives of 8-hydroxyquinoline, a heterocyclic scaffold known for its diverse biological activities. This guide provides a comparative analysis of the antibacterial spectrum of a representative derivative, 5-Phenylquinolin-8-ol, against standard antibiotics: penicillin, tetracycline, and ciprofloxacin. This evaluation is based on in-vitro minimum inhibitory concentration (MIC) data and established experimental protocols to offer a clear perspective on its potential as a future therapeutic.
Executive Summary of Antibacterial Spectrum
The antibacterial efficacy of an agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the available MIC data for this compound and standard antibiotics against common Gram-positive and Gram-negative bacteria.
| Antimicrobial Agent | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound Analogues | |||
| (8-hydroxyquinolin-5-yl)methyl 4-chlorobenzoate | Staphylococcus aureus (ATCC29213) | >1000 (qualitative data shows activity) | [1] |
| Escherichia coli (ATCC35218) | >1000 (qualitative data shows activity) | [1] | |
| Pseudomonas aeruginosa (ATCC27853) | No activity observed | [1] | |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus aureus | 4 - 16 | [2] |
| Escherichia coli | 4 - 16 | [2] | |
| Penicillin G | Staphylococcus aureus | 0.015 - >128 | |
| Escherichia coli | >128 | ||
| Pseudomonas aeruginosa | >128 | ||
| Tetracycline | Staphylococcus aureus | 0.25 - 128 | |
| Escherichia coli | 0.5 - 64 | ||
| Pseudomonas aeruginosa | 8 - 256 | ||
| Ciprofloxacin | Staphylococcus aureus | 0.125 - 4 | |
| Escherichia coli | 0.004 - 32 | ||
| Pseudomonas aeruginosa | 0.03 - 16 |
Experimental Protocols
The determination of the antibacterial spectrum and MIC values relies on standardized in vitro susceptibility testing methods. The two most common methods are the broth microdilution method and the Kirby-Bauer disk diffusion test.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.
Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are observed for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that inhibits visible growth.
Detailed Protocol:
-
Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared at a known concentration in a suitable solvent.
-
Serial Dilutions: Two-fold serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth (MHB). This creates a range of decreasing concentrations of the test compound.
-
Preparation of Bacterial Inoculum: The test bacterium is grown in a suitable broth to a specific turbidity, corresponding to a standardized cell density (typically 1-5 x 10^5 colony-forming units (CFU)/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at a specific temperature (usually 35-37°C) for 16-24 hours.
-
Reading of Results: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) is observed.
Kirby-Bauer Disk Diffusion Test
This is a qualitative or semi-quantitative method used to determine the susceptibility of a bacterial isolate to a range of antimicrobial agents.
Principle: A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. Paper disks impregnated with a specific concentration of an antimicrobial agent are then placed on the agar surface. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the antimicrobial agent, a zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism.
Detailed Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to match the turbidity of a 0.5 McFarland standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Antimicrobial Disks: Paper disks impregnated with known concentrations of the antimicrobial agents are aseptically placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Measurement and Interpretation: After incubation, the diameters of the zones of growth inhibition around each disk are measured in millimeters. These zone diameters are then compared to standardized interpretive charts to classify the organism as susceptible, intermediate, or resistant to each antimicrobial agent.
Visualizing Experimental Workflow and Mechanisms
To further elucidate the processes involved in this comparative analysis, the following diagrams illustrate the experimental workflow for determining the antibacterial spectrum and the general mechanisms of action for the compared antimicrobial agents.
Caption: Experimental workflow for determining antibacterial spectrum.
Caption: General mechanisms of action of the compared antibiotics.
Concluding Remarks
The available data on analogues of this compound suggest potential antibacterial activity, particularly against Gram-positive bacteria. However, a direct and comprehensive comparison with standard antibiotics is challenging without specific MIC data for the parent compound. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies. Further investigation into the precise MIC values of this compound against a broad panel of clinically relevant bacteria is crucial to fully assess its potential as a novel antibacterial agent. The distinct proposed mechanism of action, primarily involving metal ion chelation, suggests that it may be effective against strains resistant to conventional antibiotics that target cell wall synthesis, protein synthesis, or DNA replication. This highlights the importance of continued research and development in the field of 8-hydroxyquinoline derivatives.
References
Structure-Activity Relationship of 5-Phenylquinolin-8-ol Analogues: A Comparative Guide
The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities, including anticancer, antimicrobial, and antifungal properties. The introduction of a phenyl group at the 5-position of the quinoline ring has been a key area of investigation for developing novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-phenylquinolin-8-ol analogues, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Key Structure-Activity Relationship Insights
The biological activity of this compound analogues is significantly influenced by the nature and position of substituents on both the quinoline core and the 5-phenyl ring. Key SAR principles derived from various studies are summarized below:
-
Substitution at the 5-Position: The steric and electronic properties of substituents at the 5-position of the 8-hydroxyquinoline core play a crucial role in determining biological activity. For antiplaque activity against Streptococcus mutans, smaller steric contributions at this position are favored. The parent 8-hydroxyquinoline was found to be highly active. However, the negative impact of larger substituents can be counteracted by the presence of lipophilic and electron-withdrawing groups. For instance, the 5-chloro derivative exhibits activity comparable to the parent compound.[1]
-
Role of the 8-Hydroxyl Group: The hydroxyl group at the 8-position is a critical pharmacophore. Its ability to chelate metal ions is often linked to the mechanism of action of these compounds.[2] The introduction of a hydroxyl group at this position has been shown to confer significant antitumor effects against various cancer cell lines.[3] Conversely, methylation of this phenolic group can lead to a loss of antimicrobial activity.
-
Substituents on the Phenyl Ring: Modifications on the 5-phenyl ring can fine-tune the biological activity. While specific systematic studies on a wide range of substituted 5-phenyl analogues are limited in the public domain, general principles suggest that the electronic nature of these substituents can influence the overall electron density of the molecule, thereby affecting its interaction with biological targets.
-
Other Substitutions on the Quinoline Ring: Substitutions at other positions of the quinoline ring also modulate activity. For example, the introduction of an aldehyde group at the 2-position of 8-hydroxyquinoline has been shown to yield a compound with potent in vitro and in vivo antitumor activity.[3]
Comparative Biological Activity Data
To facilitate a clear comparison of the biological activities of various 5-substituted-8-hydroxyquinoline analogues, the following tables summarize the available quantitative data from different studies.
Anticancer Activity
| Compound/Analogue | Cancer Cell Line | IC50/MTS50 (µg/mL) | Reference |
| 8-Hydroxy-2-quinolinecarbaldehyde | MDA-MB-231 (Breast) | 12.5 - 25 | [3] |
| T-47D (Breast) | 12.5 - 25 | [3] | |
| Hs578t (Breast) | 12.5 - 25 | [3] | |
| SaoS2 (Osteosarcoma) | 12.5 - 25 | [3] | |
| K562 (Leukemia) | 12.5 - 25 | [3] | |
| SK-Hep-1 (Liver) | 12.5 - 25 | [3] | |
| Hep3B (Liver) | 6.25 ± 0.034 | [3] | |
| 8-Hydroxyquinoline | K562 (Leukemia) | >25 | [3] |
| T-47D (Breast) | >25 | [3] |
Antimicrobial and Antifungal Activity
| Compound/Analogue | Microorganism | MIC (µg/mL) | Reference |
| PH265 (8-hydroxyquinoline derivative) | Cryptococcus spp., C. haemulonii, C. auris | 0.5 - 1 | [4] |
| PH276 (8-hydroxyquinoline derivative) | Cryptococcus spp., C. haemulonii, C. auris | 0.5 - 8 | [4] |
| 8-hydroxyquinolin-5-ylidene thiosemicarbazone (A14) | Cryptococcus gattii, C. neoformans, C. glabrata, C. auris | ≤ 0.0313 - 2 | [5] |
| 5-substituted quinoline derivative (5c) | Sclerotinia sclerotiorum (EC50) | 0.0016 mM | [6] |
| 5-substituted quinoline derivative (2) | Botrytis cinerea (EC50) | 0.0021 mM | [6] |
| 5-substituted quinoline derivative (2) | Sclerotinia sclerotiorum (EC50) | 0.0016 mM | [6] |
| 5-substituted quinoline derivative (2) | Fusarium graminearum (EC50) | 0.0124 mM | [6] |
| 5-substituted quinoline derivative (2) | Fusarium oxysporum (EC50) | 0.0059 mM | [6] |
| 5-substituted quinoline derivative (2) | Magnaporthe oryzae (EC50) | 0.0120 mM | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Cytotoxicity Assay (MTS Assay)
This assay is used to assess the effect of compounds on the proliferation of cancer cells.[3]
-
Cell Seeding: Human carcinoma cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound analogues) for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: After the incubation period, the MTS ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) reagent is added to each well.
-
Incubation: The plates are incubated for a further 1-4 hours to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the MTS50 (or IC50) value, the concentration of the compound that inhibits cell growth by 50%, is determined.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Mechanisms and Workflows
To illustrate the proposed mechanism of action and a typical experimental workflow, the following diagrams are provided in the DOT language for Graphviz.
Proposed Mechanism of Action of 8-Hydroxyquinoline Analogues
Caption: Proposed mechanism of action for this compound analogues.
General Experimental Workflow for Biological Evaluation
Caption: A typical workflow for the development of this compound analogues.
References
- 1. Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of 5-Phenylquinolin-8-ol as a Chemosensor: A Comparative Assessment
For researchers, scientists, and drug development professionals, the quest for highly specific chemosensors is paramount for accurate analyte detection. This guide provides a comparative assessment of the specificity of 5-Phenylquinolin-8-ol, a derivative of the well-known chelating agent 8-hydroxyquinoline. Due to a lack of specific experimental data for this compound in the available scientific literature, this analysis is based on the established behavior of closely related 8-hydroxyquinoline derivatives. Further experimental validation is crucial to definitively ascertain the specificity of this compound.
Introduction to 8-Hydroxyquinoline-Based Chemosensors
8-Hydroxyquinoline (8-HQ) and its derivatives are a prominent class of fluorescent chemosensors for metal ions. Their mechanism of action typically involves a process known as chelation-enhanced fluorescence (CHEF). In their free form, many 8-HQ derivatives exhibit weak fluorescence. However, upon binding with a metal ion, a rigid complex is formed, which restricts intramolecular vibrations and rotations, leading to a significant enhancement in fluorescence intensity. The specificity of these sensors is dictated by the nature and position of substituents on the quinoline ring, which influence the electronic properties and steric factors of the binding pocket.
Comparative Specificity Analysis
While direct quantitative data for the selectivity of this compound is not available in the reviewed literature, we can infer its potential behavior by examining studies on other 8-hydroxyquinoline derivatives. Generally, 8-HQ derivatives are known to be selective for trivalent metal ions such as Al³⁺ and Fe³⁺, and divalent ions like Zn²⁺.
To provide a framework for comparison, the following table summarizes the selectivity of representative 8-hydroxyquinoline derivatives for various cations. This data is compiled from various studies and illustrates the typical performance of this class of chemosensors.
| Chemosensor | Target Analyte(s) | Interfering Ions (Notable) | Solvent System | Limit of Detection (LOD) | Reference |
| 5-Chloro-8-hydroxyquinoline Schiff base | Al³⁺ | Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ (minimal) | DMSO/HEPES | 0.408 µM | [1] |
| 8-Hydroxyquinoline-based azo dyes | Ni²⁺ | Ag⁺, Pb²⁺, Hg²⁺, Li⁺ (minimal) | Ethanol/Water | 0.012–0.038 µM | [2] |
| N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide | Cd²⁺ | Zn²⁺ (distinguishable mechanism) | Ethanol | Not Reported | [3] |
Note: The absence of this compound in this table highlights the gap in the current scientific literature. The phenyl substituent at the 5-position is expected to introduce steric hindrance and alter the electronic properties of the quinoline ring, which could potentially enhance selectivity for specific metal ions. However, without experimental evidence, this remains a hypothesis.
Experimental Protocols for Specificity Assessment
To rigorously assess the specificity of this compound, the following experimental protocols, adapted from studies on similar 8-hydroxyquinoline-based chemosensors, are recommended.[1][2]
Preparation of Stock Solutions:
-
Chemosensor Stock Solution: A stock solution of this compound (e.g., 1 mM) should be prepared in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Metal Ion Stock Solutions: Stock solutions (e.g., 10 mM) of various metal perchlorates or nitrates (e.g., Al³⁺, Fe³⁺, Fe²⁺, Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Mn²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺, Ag⁺, Pb²⁺, Hg²⁺, Cd²⁺, Cr³⁺) should be prepared in deionized water.
Selectivity (Competition) Experiment:
-
To a series of test tubes, add the chemosensor solution to a final concentration (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4) or a suitable solvent mixture (e.g., Ethanol/Water).
-
To each tube, add a specific metal ion of interest (the target analyte, e.g., Al³⁺) to a final concentration (e.g., 2 equivalents).
-
To separate sets of tubes containing the chemosensor and the target analyte, add a potential interfering ion (e.g., 10 equivalents of other metal ions).
-
Incubate the solutions for a short period (e.g., 5 minutes) at room temperature.
-
Measure the fluorescence intensity of each solution using a spectrofluorometer at the predetermined excitation and emission wavelengths for the chemosensor-analyte complex.
-
Compare the fluorescence intensity of the solution containing only the chemosensor and the target analyte with those containing the additional interfering ions. A significant change in fluorescence intensity in the presence of an interfering ion indicates a lack of specificity.
Interference Study:
-
Prepare a solution of the chemosensor (e.g., 10 µM) in the chosen solvent system.
-
Add a specific concentration of the target analyte (e.g., 2 equivalents of Al³⁺) and measure the initial fluorescence intensity (F₀).
-
To this solution, sequentially add increasing concentrations of a potential interfering ion (e.g., 0 to 20 equivalents).
-
Measure the fluorescence intensity (F) after each addition.
-
Plot F/F₀ against the concentration of the interfering ion. A stable plot close to 1 indicates no interference.
Signaling Pathway and Experimental Workflow
The general mechanism of metal ion detection by 8-hydroxyquinoline derivatives and the typical experimental workflow for assessing specificity are illustrated in the following diagrams.
Caption: General signaling pathway of 8-hydroxyquinoline chemosensors.
Caption: Workflow for assessing chemosensor specificity.
Conclusion
While this compound holds promise as a specific chemosensor due to its structural analogy to other effective 8-hydroxyquinoline derivatives, a definitive assessment of its specificity is hampered by the lack of direct experimental evidence. The provided experimental protocols offer a clear roadmap for researchers to systematically evaluate its performance against a panel of relevant metal ions. Such studies are essential to unlock the full potential of this compound in various scientific and industrial applications, from environmental monitoring to biomedical diagnostics. Researchers are strongly encouraged to conduct these validation studies to contribute to a more comprehensive understanding of this potentially valuable chemosensor.
References
A Comparative Analysis of 5-Phenylquinolin-8-ol and Clioquinol for Researchers and Drug Development Professionals
In the landscape of quinoline derivatives with therapeutic potential, 5-Phenylquinolin-8-ol and clioquinol represent two structurally related compounds with divergent historical and scientific trajectories. This guide provides a detailed comparative analysis of their known properties, activities, and mechanisms, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While clioquinol has been extensively studied, a significant knowledge gap exists for this compound, limiting a direct quantitative comparison.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. While detailed experimental data for this compound is scarce in publicly available literature, a comparison with the well-characterized clioquinol offers valuable insights.
| Property | This compound | Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) |
| Molecular Formula | C₁₅H₁₁NO | C₉H₅ClINO |
| Molecular Weight | 221.26 g/mol | 305.50 g/mol |
| Appearance | Not widely reported, likely a crystalline solid | Yellowish-white to brownish-yellow, voluminous, spongy powder[1] |
| Melting Point | Not widely reported | Approximately 180°C (decomposes)[1] |
| Solubility | Not widely reported | Practically insoluble in water; soluble in boiling alcohol, chloroform, and methanol[2][3] |
| LogP | Not widely reported | ~3.36 |
Pharmacological Activities: A Tale of Two Molecules
Clioquinol has a long history of use and research, demonstrating a broad spectrum of biological activities. In contrast, the pharmacological profile of this compound is largely unexplored, with its potential often inferred from studies on the broader class of 8-hydroxyquinoline derivatives.
Antimicrobial Activity
Clioquinol was originally developed as a topical antiseptic and has well-documented antifungal, antibacterial, and antiprotozoal properties.[1][4][5] Its mechanism of action is believed to involve the chelation of metal ions essential for microbial growth and the disruption of DNA synthesis.[6][7]
Clioquinol: Minimum Inhibitory Concentration (MIC) Values
| Microorganism | MIC Range (µg/mL) | Reference |
| Candida albicans | 0.031 - 0.5 | [8] |
| Trichophyton mentagrophytes | 0.5 - 2 | [8] |
| Microsporum canis | 0.5 - 2 | [8] |
| Staphylococcus aureus | 0.5 - 2 | [6] |
| Fusarium species | 0.5 - 2 | [8] |
There is a lack of specific MIC data for this compound in the available literature. However, studies on other 5-substituted and 5-aryl-8-hydroxyquinoline derivatives suggest that this class of compounds can possess significant antibacterial and antifungal activity.[9][10][11] The phenyl substitution at the 5-position may influence the lipophilicity and metal-chelating properties of the molecule, thereby affecting its antimicrobial potential.
Anticancer Activity
Clioquinol has demonstrated anticancer activity both in vitro and in vivo.[12][13][14] Its proposed mechanisms include the induction of apoptosis, inhibition of the proteasome, and modulation of various signaling pathways.[4][13][15]
Clioquinol: IC₅₀ Values against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Raji | Burkitt's lymphoma | ~3 | [14] |
| A2780 | Ovarian carcinoma | ~5 | [14] |
| PC-3 | Prostate cancer | ~4 | [15] |
| DU145 | Prostate cancer | ~6 | [15] |
| HL-60 | Promyelocytic leukemia | ~2 | [16] |
Neuroactivity: A Double-Edged Sword
Clioquinol has a complex and paradoxical role in the nervous system. It has been investigated for its neuroprotective effects in neurodegenerative diseases like Alzheimer's and Parkinson's disease, primarily due to its ability to chelate and redistribute metal ions implicated in amyloid-β aggregation and oxidative stress.[4] However, its oral use was discontinued due to its association with subacute myelo-optic neuropathy (SMON), a severe neurotoxic syndrome.[4][17] The mechanisms of clioquinol-induced neurotoxicity are thought to involve oxidative stress and mitochondrial dysfunction.[18][19][20][21]
There is a significant lack of data regarding the neuroprotective or neurotoxic effects of this compound. Studies on other 8-hydroxyquinoline derivatives have explored their potential in neurodegenerative diseases, but specific data for the 5-phenyl derivative is absent.[10][22]
Mechanisms of Action & Signaling Pathways
The biological activities of clioquinol are intricately linked to its ability to function as a metal chelator and ionophore, thereby modulating various intracellular signaling pathways.
No specific information is available regarding the signaling pathways modulated by this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the context of clioquinol's activities.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology: Broth Microdilution Method
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound (e.g., clioquinol) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the microtiter plate to create a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the different concentrations of the test compound. Include a positive control (microorganism with no drug) and a negative control (medium with no microorganism).
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 48-72 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth of the microorganism is observed.
MTT Assay for Anticancer Activity (IC₅₀ Determination)
Objective: To assess the cytotoxic effect of a compound on cancer cells and determine its half-maximal inhibitory concentration (IC₅₀).
Methodology:
-
Cell Culture: Culture the desired cancer cell line in appropriate medium and conditions until they reach the exponential growth phase.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., clioquinol) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability.
Synthesis
The synthesis of both this compound and clioquinol starts from the common precursor, 8-hydroxyquinoline.
Synthesis of this compound: The synthesis of this compound can be achieved through a Suzuki coupling reaction. This typically involves the reaction of a 5-halo-8-hydroxyquinoline (e.g., 5-bromo-8-hydroxyquinoline) with phenylboronic acid in the presence of a palladium catalyst and a base.[20]
Synthesis of Clioquinol: Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is synthesized from 8-hydroxyquinoline through a two-step halogenation process. The process involves the sequential introduction of chlorine and iodine at the 5 and 7 positions of the quinoline ring.
Conclusion
This comparative guide highlights the extensive body of research on clioquinol, detailing its multifaceted pharmacological activities and underlying mechanisms. In stark contrast, this compound remains a largely enigmatic compound, with a significant lack of published experimental data. While its structural similarity to other biologically active 8-hydroxyquinoline derivatives suggests potential for antimicrobial, anticancer, and neuroactive properties, this remains speculative without direct empirical evidence.
For researchers and drug development professionals, clioquinol serves as a well-documented lead compound with known benefits and risks. The dearth of information on this compound, however, presents both a challenge and an opportunity. It underscores the need for foundational research to elucidate its physicochemical properties, biological activities, and safety profile. Such studies are essential to determine if this compound holds promise as a novel therapeutic agent and to enable a true comparative analysis with its more famous counterpart.
References
- 1. Clioquinol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Decoding the anticancer activity of VO-clioquinol compound: the mechanism of action and cell death pathways in human osteosarcoma cells - Metallomics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Clioquinol? [synapse.patsnap.com]
- 7. What is Clioquinol used for? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. 8-hydroxyinoline derivatives. Synthesis and biological evaluation of arylglyoxal N-7-amino-5-substituted 8-hydroxyquinoline hemiacetals and 5-phenylglyoxylidenamin-8-hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The antiparasitic clioquinol induces apoptosis in leukemia and myeloma cells by inhibiting histone deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of clioquinol in morphogenesis, cell membrane and ion homeostasis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Item - Towards understanding the mechanism of clioquinol neurotoxicity - University of Tasmania - Figshare [figshare.utas.edu.au]
- 19. The oxidative neurotoxicity of clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Clioquinol inhibits dopamine-β-hydroxylase secretion and noradrenaline synthesis by affecting the redox status of ATOX1 and copper transport in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A novel synthetic compound shows antioxidant and anti-inflammatory activity and alleviates cognitive deficits in rats for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating 5-Phenylquinolin-8-ol in OLED Devices: A Comparative Guide
In the landscape of materials for organic light-emitting diodes (OLEDs), 8-hydroxyquinoline and its derivatives have long been a cornerstone, with tris(8-hydroxyquinolinato)aluminum(III) (Alq3) being the most prominent example. The introduction of various substituents onto the quinoline ring offers a powerful tool to fine-tune the electronic and optical properties of these materials, thereby enhancing device performance. This guide provides a comparative evaluation of 5-Phenylquinolin-8-ol as a potential material for OLED applications, drawing comparisons with the well-established Alq3 and other relevant derivatives.
Performance Comparison of 8-Hydroxyquinoline Derivatives in OLEDs
To provide a quantitative context, the following table summarizes the performance of Alq3 and one of its halogenated derivatives, tris(5-chloro-8-hydroxyquinoline)aluminum (Al(5-Clq)3). This data serves as a benchmark for what might be expected from a 5-phenyl substituted analogue.
| Material | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | Emission Peak (nm) |
| Alq3 | > 10,000 | ~3.75 - 5.56[1][2] | ~1.94[2] | ~3.1 - 4.6[1][3] | ~520-530 |
| Al(5-Clq)3 | 920 | 0.27 | 0.04 | Not Reported | 585 |
Note: The performance of OLEDs is highly dependent on the specific device architecture, including the choice of charge transport layers, electrodes, and fabrication conditions. The data presented here is for illustrative purposes.
Expected Impact of the 5-Phenyl Substitution
The introduction of a phenyl group at the 5-position of the 8-quinolinol ligand is anticipated to have several effects on the resulting metal complex and its performance in an OLED:
-
Red-Shifted Emission: The extended π-conjugation provided by the phenyl ring is likely to lead to a bathochromic (red) shift in the emission wavelength compared to Alq3. This could be advantageous for tuning the color of OLEDs.
-
Influence on Quantum Yield: The effect on the photoluminescence quantum yield (PLQY) is less straightforward. While extended conjugation can sometimes enhance emission, it can also introduce non-radiative decay pathways.
-
Charge Transport Properties: The phenyl group may influence the charge carrier mobility of the material. Aromatic substituents can affect intermolecular packing and orbital overlap, which are crucial for efficient charge transport.
-
Morphological Stability: Bulky substituents like the phenyl group can enhance the amorphous nature of the thin films, which is often desirable in OLEDs to prevent crystallization and improve device lifetime.
Experimental Protocols
The fabrication and characterization of OLED devices involve a series of well-defined steps. Below are typical experimental protocols for synthesizing a quinolinol-based material and fabricating a device for testing.
Synthesis of tris(5-Phenylquinolin-8-olato)aluminum(III) (Conceptual)
A general method for the synthesis of Alq3 derivatives involves the reaction of the substituted 8-hydroxyquinoline ligand with an aluminum source.
-
Ligand Synthesis: this compound would first be synthesized, likely through a Suzuki or similar cross-coupling reaction between 5-bromo-8-hydroxyquinoline and phenylboronic acid.
-
Complexation: The synthesized this compound (3 equivalents) is dissolved in a suitable solvent like ethanol or chloroform. An aluminum source, such as aluminum isopropoxide or aluminum chloride, is added to the solution.
-
Reaction: The mixture is refluxed for several hours. A base, such as sodium hydroxide or ammonia, may be added to deprotonate the hydroxyl group of the ligand.
-
Purification: The resulting precipitate, the aluminum complex, is collected by filtration, washed with the solvent, and then purified by sublimation to achieve the high purity required for OLED applications.
OLED Device Fabrication and Characterization Workflow
The following diagram illustrates a typical workflow for the fabrication and testing of a multilayer OLED device.
Visualizing the OLED Device Architecture
A typical multilayer OLED structure is depicted in the diagram below. Each layer is composed of a specific organic or inorganic material designed to optimize the injection, transport, and recombination of charge carriers (holes and electrons) to generate light.
Conclusion
While a definitive performance evaluation of this compound in OLEDs awaits dedicated experimental investigation, the analysis of related 8-hydroxyquinoline derivatives provides valuable insights. The introduction of a phenyl group at the 5-position is a promising strategy for tuning the emission color and potentially enhancing the stability of the emissive material. Further research, including the synthesis of high-purity this compound and its metal complexes, followed by the fabrication and thorough characterization of OLED devices, is necessary to fully elucidate its potential and determine its standing relative to established materials like Alq3. The experimental protocols and device architectures outlined in this guide provide a solid foundation for such future investigations.
References
5-Phenylquinolin-8-ol Derivatives as Antifungal Agents: A Comparative Analysis
In the quest for novel antifungal agents to combat the growing threat of drug-resistant fungal infections, quinoline derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the antifungal efficacy of 5-Phenylquinolin-8-ol derivatives, specifically focusing on 8-hydroxyquinolin-5-ylidene thiosemicarbazones, against established antifungal drugs such as fluconazole and amphotericin B. The following sections present a compilation of experimental data, detailed methodologies for key assays, and visual representations of experimental workflows and proposed mechanisms of action to aid researchers and drug development professionals in evaluating the potential of these compounds.
Comparative Antifungal Activity
The in vitro antifungal activity of novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives has been evaluated against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism, was determined for these compounds and compared with standard antifungal agents.
A selection of these derivatives, particularly compounds A6-A20 from a recent study, demonstrated potent antifungal activity, with MICs as low as ≤ 0.0313 μg/mL against certain fungal species.[1] These values are notably lower than those of fluconazole and in some cases comparable to or better than amphotericin B and clioquinol against the same strains.[1]
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in μg/mL
| Fungal Strain | 8-hydroxyquinolin-5-ylidene thiosemicarbazones (A6-A20) | Fluconazole (FLC) | Amphotericin B (AmB) | Clioquinol (CQ) |
| Candida glabrata 537 | ≤ 0.0313 | 0.125–16 | 1–8 | 0.25–0.5 |
| Candida auris 922 | ≤ 0.0313 | 0.125–16 | 1–8 | 0.25–0.5 |
| Candida parapsilosis 22019 | ≤ 0.0313 | 0.125–16 | 1–8 | 0.25–0.5 |
| Cryptococcus neoformans H99 | ≤ 0.0313 | 0.125–16 | 1–8 | 0.25–0.5 |
| Candida krusei 4946 | 0.25–0.5 | 0.125–16 | 1–8 | 0.25–0.5 |
| Candida tropicalis 2718 | 1–2 | 0.125–16 | 1–8 | 0.25–0.5 |
| Candida albicans SC5314 | 0.25–2 | 0.125–16 | 1–8 | 0.25–0.5 |
Data synthesized from a study on novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives.[1]
Experimental Protocols
The following sections detail the methodologies employed in the evaluation of the antifungal properties of 8-hydroxyquinoline derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of the compounds was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain the final desired inoculum concentration.
-
Preparation of Drug Dilutions: The test compounds and standard antifungal agents are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well containing the drug dilution is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible fungal growth compared to the growth control (drug-free well).
References
Safety Operating Guide
Proper Disposal of 5-Phenylquinolin-8-ol: A Guide for Laboratory Professionals
Hazard and Safety Information
Compounds structurally related to 5-Phenylquinolin-8-ol present a range of hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity | Toxic or harmful if swallowed.[1][2] | Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), laboratory coat.[3] |
| Skin Irritation/Sensitization | Causes skin irritation and may cause an allergic skin reaction.[1][4] | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] |
| Eye Irritation | Causes serious eye damage or irritation.[1][4] | Use eye protection tested and approved under government standards such as NIOSH (US) or EN 166.[1][3] |
| Respiratory Irritation | May cause respiratory irritation.[3] | In case of dust formation, use a dust respirator.[4] Work in a well-ventilated area or under a fume hood.[1][5] |
| Chronic Health Effects | Some related quinoline compounds are suspected of causing genetic defects or may cause cancer.[2] | Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][2] |
Experimental Protocol for Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound waste.
1. Waste Collection:
- Container Selection: Use a designated, leak-proof, and chemically compatible container specifically for this compound waste. The container must have a secure, screw-top cap to prevent leaks and spills.
- Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6] Incompatible materials can lead to hazardous reactions.
2. Labeling:
- Immediately and clearly label the waste container with the following information:
- "Hazardous Waste"
- The full chemical name: "this compound"
- The approximate concentration and volume of the waste.
- The date of waste generation.
3. Spill Containment and Cleanup:
- In the event of a small spill, use an inert absorbent material such as vermiculite or sand to contain and soak up the material.
- Carefully collect the contaminated absorbent material and place it into the designated hazardous waste container.[6]
- For larger spills, evacuate the area and follow your institution's emergency procedures.
- Avoid generating dust during cleanup.[1][4]
- Ensure the cleanup area is thoroughly decontaminated after the spill has been removed.
4. Storage:
- Store the sealed hazardous waste container in a cool, dry, and well-ventilated area.
- The storage location should be away from heat sources, direct sunlight, and incompatible materials such as oxidizing agents.
- Store the container in a designated and properly labeled secondary containment bin to prevent the spread of material in case of a leak.
5. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.
- Dispose of the contents and container in accordance with all local, state, and federal regulations.[3]
- Maintain accurate records of the amount of waste generated and its disposal date.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-Phenylquinolin-8-ol
For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the proper use of 5-Phenylquinolin-8-ol, a quinoline derivative. Adherence to these procedures is critical to minimize risk and ensure a safe laboratory environment.
Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally similar compounds, such as 5-chloro-8-hydroxyquinoline and quinoline, indicate that it should be handled as a hazardous substance.[1][2] Potential hazards include:
-
Toxicity: Toxic if swallowed.[3]
-
Skin and Eye Irritation: May cause skin irritation, allergic skin reactions, and serious eye damage.[1][2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[3]
-
Long-term Effects: Some quinoline derivatives are suspected of causing genetic defects and may damage fertility or the unborn child.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary. | To protect against flying particles and chemical splashes.[4][5] |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Gloves must be inspected before use and changed immediately if contaminated.[5][6] |
| Body | Laboratory coat. | To protect skin and personal clothing from contamination.[5] For larger quantities or where there is a significant risk of splashing, chemical-resistant clothing or coveralls should be worn.[6] |
| Respiratory | N95 respirator or higher. | Required when engineering controls are insufficient or when handling fine powders that can be inhaled.[5] |
| Feet | Closed-toe shoes. | To protect feet from spills.[5][6] |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended to minimize the inhalation of dust or vapors.[5]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5]
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Read and understand the safety precautions.
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to control dust.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
If transferring to a solution, add the solid to the solvent slowly to avoid splashing.
-
-
During Use:
-
After Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[4]
-
Clean the work area, and decontaminate any equipment used.
-
Spill and Emergency Procedures:
-
Minor Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid, avoiding dust generation.[1]
-
Place the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
First Aid:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection Protocol:
-
Container: Use a designated, leak-proof, and chemically compatible container for hazardous waste. The container must have a secure lid.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic").
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[7]
Disposal Workflow:
The following diagram outlines the decision-making process for the disposal of this compound and associated waste.
By following these guidelines, researchers can handle this compound safely and responsibly, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheet information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
